molecular formula C12H13NO6 B554431 Z-Asp-OH CAS No. 1152-61-0

Z-Asp-OH

Número de catálogo: B554431
Número CAS: 1152-61-0
Peso molecular: 267.23 g/mol
Clave InChI: XYXYXSKSTZAEJW-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Z-Asp-OH, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO6 and its molecular weight is 267.23 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(benzyloxy)carbonyl]-L-aspartic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXYXSKSTZAEJW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9027368
Record name N-[(Benzyloxy)carbonyl]-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152-61-0
Record name Benzyloxycarbonyl-L-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Benzyloxycarbonyl)aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-[(Benzyloxy)carbonyl]-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyloxycarbonyl-L-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(BENZYLOXYCARBONYL)ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56P9JC41T2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical Properties of N-Carbobenzyloxy-L-aspartic acid (Z-Asp-OH): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of N-Carbobenzyloxy-L-aspartic acid, commonly referred to as Z-Asp-OH. This compound is a crucial building block in peptide synthesis and medicinal chemistry, making a thorough understanding of its properties essential for its effective application.[1][2]

Chemical Identity and Structure

This compound is an N-terminally protected derivative of the amino acid L-aspartic acid. The benzyloxycarbonyl (Z) group serves as a protecting group for the amine functionality, which is a standard strategy in peptide chemistry to facilitate controlled peptide bond formation.[1]

IdentifierValue
IUPAC Name (2S)-2-[(phenylmethoxy)carbonylamino]butanedioic acid
Synonyms N-Cbz-L-aspartic acid, Benzyloxycarbonyl-L-aspartic acid, Z-L-Aspartic acid
CAS Number 1152-61-0
Molecular Formula C12H13NO6
Molecular Weight 267.23 g/mol [3][4]
Chemical Structure
alt text
Source: PubChem CID 2723942

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

Table 1: General Physicochemical Properties
PropertyValueReference
Appearance White to off-white crystalline powder[1]
Melting Point 117-119 °C[3][5]
pKa (Predicted) 3.75 ± 0.23[3]
Table 2: Solubility Profile
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) Soluble[1]
N,N-Dimethylformamide (DMF) Soluble[1]
Methanol (B129727) Soluble[1]
Water Sparingly soluble[1]
Table 3: Optical Properties
PropertyValueConditionsReference
Specific Rotation [α]D +8.6° to +10.5°c = 1 to 7 in acetic acid, at 20-23°C[3]

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies high purity, whereas a broad melting range suggests the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath to ensure uniform heating, a thermometer, and a magnifying lens for observation.

  • Procedure:

    • The capillary tube is placed in the heating block.

    • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the last crystal melts is recorded as the end of the melting range.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement A Dry this compound Powder B Pack into Capillary Tube A->B C Insert into Melting Point Apparatus B->C D Heat Slowly (1-2 °C/min) C->D E Observe Melting D->E F Record Temperature Range E->F

Figure 1: Workflow for Melting Point Determination.
Solubility Determination

Understanding the solubility of this compound in various solvents is critical for its use in synthesis, purification, and formulation.

Methodology: Shake-Flask Method

  • Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., DMSO, DMF, Methanol, Water) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Analysis:

    • The suspension is allowed to settle, or it is filtered/centrifuged to separate the undissolved solid.

    • A known volume of the clear, saturated solution is carefully removed.

    • The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by evaporating the solvent and weighing the residue.

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Solubility_Determination A Add Excess this compound to Solvent B Agitate at Constant Temperature to Reach Equilibrium A->B C Separate Undissolved Solid (Filter/Centrifuge) B->C D Analyze Saturated Solution (e.g., HPLC) C->D E Calculate Solubility D->E

Figure 2: Experimental Workflow for Solubility Determination.
pKa Determination

The acid dissociation constant (pKa) provides insight into the ionization state of the carboxylic acid groups of this compound at different pH values.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or ethanol) due to its limited aqueous solubility.

  • Titration Setup: A calibrated pH meter with an electrode is immersed in the sample solution, which is continuously stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added incrementally using a burette.

  • Procedure:

    • The initial pH of the this compound solution is recorded.

    • The titrant is added in small, known volumes, and the pH is recorded after each addition, allowing the reading to stabilize.

    • The titration is continued past the equivalence point.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The equivalence point is determined from the inflection point of the curve (often by taking the first or second derivative).

    • The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). For a diprotic acid like this compound, two pKa values corresponding to the two carboxylic acid groups would be expected.

pKa_Determination cluster_titration Titration cluster_analysis Data Analysis A Dissolve this compound in Solvent B Titrate with Standardized Strong Base (e.g., NaOH) A->B C Record pH after each Addition B->C D Plot pH vs. Titrant Volume C->D E Determine Equivalence Point D->E F Determine pH at Half-Equivalence Point E->F G pKa = pH at Half-Equivalence Point F->G

Figure 3: Logical Flow for pKa Determination by Titration.
Specific Rotation Measurement

As a chiral molecule, this compound rotates the plane of polarized light. The specific rotation is a standardized measure of this property.

Methodology: Polarimetry

  • Sample Preparation: A solution of this compound is prepared by accurately weighing the compound and dissolving it in a known volume of a specified solvent (e.g., acetic acid) to a known concentration (c).

  • Instrument Setup: A polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank solution (the pure solvent).

  • Measurement:

    • The sample solution is transferred to a polarimeter cell of a known path length (l). Care is taken to avoid air bubbles.

    • The cell is placed in the polarimeter, and the observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculation: The specific rotation ([α]Tλ) is calculated using the formula: [α]Tλ = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length in decimeters (dm).

    • c is the concentration in g/mL.

Specific_Rotation_Measurement A Prepare Solution of this compound at Known Concentration (c) C Fill Polarimeter Cell (known length, l) with Sample Solution A->C B Zero Polarimeter with Pure Solvent D Measure Observed Rotation (α) B->D C->D E Calculate Specific Rotation: [α] = α / (l × c) D->E

Figure 4: Workflow for Measuring Specific Rotation.

Signaling Pathways

As this compound is a synthetically protected amino acid primarily used as a building block in chemical synthesis, it is not known to be directly involved in biological signaling pathways in its protected form. Its utility lies in its role as a precursor for the incorporation of aspartic acid residues into peptides and other complex molecules, which may then have biological activity.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound, providing quantitative data and outlining the standard experimental protocols for their determination. A thorough understanding of these properties is fundamental for researchers and professionals in the fields of peptide synthesis, medicinal chemistry, and drug development to ensure the successful application of this important chemical entity.

References

The Role of Z-Asp-OH in Biochemical Assays: A Technical Guide to its Core Function in Caspase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Carbobenzoxy-L-aspartic acid (Z-Asp-OH) is a commercially available N-protected amino acid derivative. While not typically employed as a direct bioactive agent in biochemical assays, it serves as a fundamental building block in the synthesis of a critical class of enzyme inhibitors: caspase inhibitors. The aspartic acid moiety is the key determinant for the specificity of these inhibitors, targeting the active site of caspases, a family of cysteine proteases that are central regulators of apoptosis (programmed cell death) and inflammation. This technical guide elucidates the mechanism of action of this compound not as a standalone inhibitor, but as the core recognition element within potent and specific caspase inhibitors used in a variety of biochemical assays.

The Central Role of Aspartate in Caspase Recognition

Caspases are a family of cysteine-aspartic proteases, meaning they utilize a cysteine residue in their active site for catalysis and cleave their substrates specifically after an aspartic acid residue (at the P1 position). This high degree of specificity for aspartate is the cornerstone of their biological function and the basis for designing selective inhibitors. The carboxylate side chain of the P1 aspartate residue in a substrate or inhibitor forms a critical network of hydrogen bonds with conserved arginine and glutamine residues within the S1 pocket of the caspase active site. This interaction anchors the substrate/inhibitor in the correct orientation for catalysis or inactivation.

The this compound molecule provides the essential aspartic acid residue with its amino group protected by a carbobenzoxy (Z) group, allowing for its controlled incorporation into peptide-based inhibitors during solid-phase or solution-phase synthesis.

Mechanism of Action of Z-Asp-Containing Caspase Inhibitors

This compound is a precursor for a range of irreversible caspase inhibitors. These inhibitors typically consist of a peptide sequence recognized by a specific caspase, with the essential aspartic acid at the P1 position, and an electrophilic "warhead" group that covalently modifies the catalytic cysteine residue in the caspase active site. Common warheads include fluoromethyl ketone (FMK), chloromethyl ketone (CMK), and dichlorobenzoyloxymethyl ketone (DCB).

The general mechanism for irreversible inhibition by a Z-Asp-containing inhibitor (represented as Z-Peptide-Asp-Warhead) is a two-step process:

  • Reversible Binding: The inhibitor first binds non-covalently to the caspase active site. The peptide sequence of the inhibitor determines its affinity and specificity for different caspases, while the P1 aspartate residue ensures correct positioning within the S1 pocket.

  • Irreversible Covalent Modification: Following binding, the catalytic cysteine residue of the caspase performs a nucleophilic attack on the electrophilic warhead of the inhibitor. This results in the formation of a stable, covalent thioether bond, leading to the irreversible inactivation of the enzyme.

G cluster_0 Caspase Active Site Caspase Active Caspase (Cys-His catalytic dyad) EI_Complex Reversible Enzyme-Inhibitor Complex Caspase->EI_Complex Step 1: Reversible Binding Inhibitor Z-Peptide-Asp-Warhead (e.g., -FMK, -CMK) Inhibitor->EI_Complex Inactive_Caspase Irreversibly Inactivated Caspase (Covalent Adduct) EI_Complex->Inactive_Caspase Step 2: Nucleophilic Attack by Catalytic Cysteine

Figure 1: General mechanism of irreversible caspase inhibition by a Z-Asp-containing inhibitor.

Quantitative Data on Z-Asp-Containing Caspase Inhibitors

While this compound itself does not have reported inhibitory activity, numerous caspase inhibitors synthesized using it or containing the Z-Asp motif have been characterized. The following table summarizes the inhibitory constants (Ki) or IC50 values for some representative Z-Asp-containing inhibitors against various caspases. It is important to note that the peptide sequence and the warhead group significantly influence the potency and selectivity of the inhibitor.

InhibitorTarget Caspase(s)Inhibitory Constant (Ki or IC50)Reference
Z-VAD-FMKPan-caspaseIC50: 25-400 nM for caspases 1, 3, 8, 9[1]
Z-DEVD-FMKCaspase-3, -7, -6, -8, -10Ki (caspase-3): ~0.2 nM[1]
Z-IETD-FMKCaspase-8Potent inhibitor[1]
Z-LEHD-FMKCaspase-9Potent inhibitor[1]
Z-Asp-CH2-DCBBroad spectrumDose-dependent inhibition (10-100 µM)[2]

Experimental Protocol: Caspase-3 Activity Assay Using a Z-Asp-Containing Inhibitor

This protocol describes a general method for measuring the activity of caspase-3 and its inhibition using a fluorogenic substrate and a Z-Asp-containing inhibitor.

Materials:

  • Recombinant active human caspase-3

  • Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2

  • Caspase-3 Substrate: Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), 10 mM stock in DMSO

  • Inhibitor: Z-DEVD-FMK, 1 mM stock in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Enzyme Preparation: Dilute the recombinant caspase-3 to the desired final concentration (e.g., 10 nM) in cold Assay Buffer. Keep on ice.

  • Inhibitor Preparation: Prepare serial dilutions of the Z-DEVD-FMK inhibitor in Assay Buffer to achieve a range of final concentrations in the assay. Include a vehicle control (DMSO in Assay Buffer).

  • Assay Setup:

    • To the wells of the 96-well plate, add 50 µL of Assay Buffer.

    • Add 10 µL of the diluted inhibitor or vehicle control to the appropriate wells.

    • Add 20 µL of the diluted caspase-3 enzyme to all wells except the blank (add 20 µL of Assay Buffer to the blank wells).

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Prepare the substrate solution by diluting the Ac-DEVD-AMC stock to a final concentration of 50 µM in Assay Buffer.

    • Add 20 µL of the substrate solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

  • Data Acquisition:

    • Immediately place the plate in the fluorometric microplate reader.

    • Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C. The kinetic measurement of the increase in fluorescence corresponds to the cleavage of the AMC group from the substrate.

  • Data Analysis:

    • Subtract the background fluorescence (from the blank wells) from all readings.

    • Determine the reaction rate (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

G cluster_workflow Caspase Inhibition Assay Workflow Prep_Enzyme Prepare Caspase-3 in Assay Buffer Add_Components Add Buffer, Inhibitor, and Caspase-3 to Microplate Prep_Enzyme->Add_Components Prep_Inhibitor Prepare Serial Dilutions of Z-DEVD-FMK Prep_Inhibitor->Add_Components Incubate Incubate at 37°C (15-30 min) Add_Components->Incubate Add_Substrate Add Ac-DEVD-AMC Substrate Incubate->Add_Substrate Measure_Fluorescence Kinetic Measurement of Fluorescence in Plate Reader Add_Substrate->Measure_Fluorescence Analyze_Data Calculate Reaction Rates and Determine IC50 Measure_Fluorescence->Analyze_Data

Figure 2: Generalized experimental workflow for a caspase inhibition assay.

Signaling Pathway Context: Apoptosis

Z-Asp-containing caspase inhibitors are invaluable tools for dissecting the signaling pathways of apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis. By using specific inhibitors, researchers can block apoptosis at different points in the cascade to understand the hierarchy and interplay of different caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 activates Procaspase3 Procaspase-3 Caspase8->Procaspase3 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 recruits Caspase9 Active Caspase-9 Procaspase9->Caspase9 activates Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 activates Substrates Cellular Substrates Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Figure 3: Simplified overview of the main apoptotic signaling pathways.

Conclusion

This compound is a vital chemical reagent that, while not an inhibitor itself, provides the essential aspartate recognition motif for a wide array of potent and specific caspase inhibitors. Understanding its role as a foundational building block is crucial for researchers in the fields of apoptosis, inflammation, and drug discovery. The ability to synthesize custom peptide inhibitors based on the this compound scaffold allows for the precise dissection of caspase-dependent signaling pathways and the development of potential therapeutics for diseases characterized by dysregulated apoptosis.

References

The Cornerstone of Peptide Chemistry: A Technical Guide to Z-Asp-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-α-benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH) represents a foundational building block in the history and practice of peptide chemistry. Its introduction marked a pivotal moment, enabling the controlled, stepwise synthesis of peptides by providing a stable yet removable protecting group for the α-amino function. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of this compound, with a particular focus on its role in mitigating side reactions like aspartimide formation. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of classical and modern peptide synthesis strategies.

Historical Context: The Dawn of Controlled Peptide Synthesis

The field of peptide synthesis was revolutionized in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Z or Cbz) group. This was the first truly effective, reversible Nα-protecting group, a breakthrough that transformed peptide synthesis from an art of random couplings into a precise science. The Z-group's stability under coupling conditions and its clean removal by catalytic hydrogenation provided the essential tools for the logical, stepwise assembly of peptide chains. This compound, as a derivative of this work, allowed for the incorporation of the trifunctional amino acid aspartic acid into growing peptide chains with its amino group selectively protected.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical characteristics of this compound is crucial for its effective use in synthesis.

PropertyValueReference
Chemical Name (2S)-2-(phenylmethoxycarbonylamino)butanedioic acidN/A
Synonyms N-Cbz-L-aspartic acid, Z-Aspartic Acid, N-Carbobenzoxy-L-aspartic acidN/A
CAS Number 1152-61-0N/A
Molecular Formula C12H13NO6N/A
Molecular Weight 267.24 g/mol N/A
Appearance White to off-white crystalline powderN/A
Melting Point 117.0 to 122.0 °CN/A
Solubility Soluble in DMSO, DMF, methanol; sparingly soluble in waterN/A
Optical Rotation +9.0 to +10.0 deg (c=7, AcOH)N/A

The Challenge of Aspartimide Formation

A persistent and notorious side reaction in peptide synthesis, particularly in the now-dominant solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, is the formation of aspartimide. This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain carbonyl of an aspartic acid residue, especially under the basic conditions used for Fmoc deprotection (e.g., piperidine). This leads to a mixture of by-products, including α- and β-peptides and their racemized forms, which are often difficult to separate from the target peptide.[1]

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.[1] The use of the standard side-chain protecting group in Fmoc chemistry, tert-butyl (tBu), can lead to significant levels of this side reaction.

Quantitative Comparison of Aspartimide Formation

While direct head-to-head quantitative comparisons under identical conditions are scarce due to the different chemistries employed (classical solution-phase vs. modern SPPS), the relative stability of the protecting groups under different conditions can be inferred. The benzyl (B1604629) ester of a Z-protected aspartic acid is stable to the basic conditions that plague the Fmoc/tBu strategy. Aspartimide formation is primarily a base-catalyzed problem during Fmoc deprotection. In contrast, the Z-group is removed under acidic conditions or by hydrogenolysis, and the benzyl side-chain protection requires strong acids like HBr/AcOH or HF, conditions where aspartimide formation is less prevalent, though it can still occur under acidic conditions.

Modern strategies to suppress aspartimide formation in Fmoc-SPPS involve the use of sterically hindered side-chain protecting groups. The following table illustrates the effectiveness of these modern groups compared to the standard OtBu, highlighting the severity of the problem that older methods with Z-Asp(OBzl)-OH circumvented by avoiding piperidine-based deprotection cycles.

Asp Protecting GroupPeptide Sequence (Scorpion Toxin II model)Aspartimide-related by-products (%) after prolonged piperidine (B6355638) treatmentReference
Fmoc-Asp(OtBu)-OHH-Val-Lys-Asp-Asn -Tyr-Ile-OHHigh[2]
Fmoc-Asp(OtBu)-OHH-Val-Lys-Asp-Arg(Pbf) -Tyr-Ile-OHHigh[2]
Fmoc-Asp(OMpe)-OHH-Val-Lys-Asp-Asn -Tyr-Ile-OHModerate[2]
Fmoc-Asp(OMpe)-OHH-Val-Lys-Asp-Arg(Pbf) -Tyr-Ile-OHModerate[2]
Fmoc-Asp(OEpe)-OHH-Val-Lys-Asp-Asn -Tyr-Ile-OHLow[2]
Fmoc-Asp(OEpe)-OHH-Val-Lys-Asp-Arg(Pbf) -Tyr-Ile-OHLow[2]
Fmoc-Asp(OPhp)-OHH-Val-Lys-Asp-Asn -Tyr-Ile-OHVery Low[2]
Fmoc-Asp(OPhp)-OHH-Val-Lys-Asp-Arg(Pbf) -Tyr-Ile-OHVery Low[2]
Fmoc-Asp(OBno)-OHH-Val-Lys-Asp-Asn -Tyr-Ile-OHExtremely Low[2]
Fmoc-Asp(OBno)-OHH-Val-Lys-Asp-Arg(Pbf) -Tyr-Ile-OHExtremely Low[2]

Note: This table demonstrates the efficacy of modern protecting groups in Fmoc-SPPS. The Z-Asp(OBzl)-OH strategy avoids this specific base-induced side reaction by employing a different orthogonal protection scheme.

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

This protocol describes the synthesis of this compound from L-aspartic acid and benzyl chloroformate. The reaction is conducted under controlled pH and temperature to maximize yield and minimize the formation of the dipeptide by-product, Z-Asp-Asp-OH.[3]

Materials:

  • L-Aspartic Acid

  • Sodium Hydroxide (B78521) (NaOH)

  • Benzyl Chloroformate (Z-Cl or Cbz-Cl)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice bath

  • pH meter

  • Stir plate and stir bar

  • Addition funnels

Procedure:

  • Dissolution of L-Aspartic Acid: Dissolve L-aspartic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) with cooling in an ice bath.

  • pH and Temperature Adjustment: Adjust the temperature of the solution to between 35-55°C. Maintain the pH of the reaction mixture between 9.2 and 12.0 using a concentrated NaOH solution. A narrower, preferred range is a temperature of 46-50°C and a pH of 10.0-11.0.[3]

  • Addition of Benzyl Chloroformate: Slowly and simultaneously add benzyl chloroformate (1.1 eq) and a solution of NaOH dropwise to the reaction mixture over a period of 1-2 hours. Use the NaOH solution to maintain the pH within the desired range.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH ~2 with concentrated HCl. A white precipitate of this compound will form.

  • Isolation and Purification: Stir the mixture in the ice bath for an additional hour to ensure complete precipitation. Collect the white solid by vacuum filtration.

  • Washing: Wash the crude product with cold deionized water.

  • Drying: Dry the purified this compound under vacuum to a constant weight. The expected yield is typically greater than 90% with a purity of >99%.[3]

Solution-Phase Synthesis of a Dipeptide (Z-Asp-Phe-OMe)

This protocol outlines the coupling of this compound with L-Phenylalanine methyl ester (H-Phe-OMe) using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling reagents.[4][5]

Materials:

  • This compound

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of the Amine Component: Dissolve H-Phe-OMe·HCl (1.0 eq) in DCM. Add NMM or DIPEA (1.1 eq) to neutralize the hydrochloride salt and generate the free amine.

  • Activation of the Carboxyl Component: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in DCM. Cool the solution to 0°C in an ice bath.

  • Coupling Reaction: Add DCC (1.1 eq) to the this compound/HOBt solution and stir for 15-20 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form. Add the prepared H-Phe-OMe solution to this mixture.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography if necessary.

Application in the Study of Apoptosis: Caspase Inhibition

Z-protected aspartic acid derivatives have been instrumental in the development of specific inhibitors for caspases, a family of cysteine proteases that are central regulators of apoptosis (programmed cell death). Caspases have a strict requirement for an aspartic acid residue at the P1 position of their substrates.[6] Peptides containing Z-Asp derivatives, often as part of a recognition sequence like Asp-Glu-Val-Asp (DEVD), can act as potent and selective inhibitors, allowing researchers to probe the intricate signaling pathways of apoptosis.

Caspase-3 Activation Pathway in Apoptosis

The following diagram illustrates the central role of Caspase-3 in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Z-Asp based inhibitors would target the active Caspase-3, preventing it from cleaving downstream substrates and executing cell death.

Caspase3_Activation_Pathway cluster_extrinsic Extrinsic Signaling cluster_intrinsic Intrinsic Signaling Extrinsic_Pathway Extrinsic Pathway (Death Receptors) FASL_TNF FasL / TNFα Intrinsic_Pathway Intrinsic Pathway (Mitochondrial Stress) Cellular_Stress Cellular Stress (DNA Damage, etc.) Death_Receptors Death Receptors (Fas, TNFR) FASL_TNF->Death_Receptors DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptors->DISC Pro_Caspase_8 Pro-Caspase-8 DISC->Pro_Caspase_8 Caspase_8 Active Caspase-8 Pro_Caspase_8->Caspase_8 Activation Pro_Caspase_3 Pro-Caspase-3 Caspase_8->Pro_Caspase_3 Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Pro_Caspase_9 Pro-Caspase-9 Apoptosome->Pro_Caspase_9 Caspase_9 Active Caspase-9 Pro_Caspase_9->Caspase_9 Activation Caspase_9->Pro_Caspase_3 Caspase_3 Active Caspase-3 Pro_Caspase_3->Caspase_3 Cleavage & Activation Substrates Cellular Substrates (e.g., PARP) Caspase_3->Substrates Cleavage Z_Asp_Inhibitor Z-Asp-based Inhibitor Z_Asp_Inhibitor->Caspase_3 Inhibition Apoptosis Apoptosis Substrates->Apoptosis

References

Solubility and stability characteristics of Z-Asp-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of Z-Asp-OH

This technical guide provides comprehensive information on the solubility and stability characteristics of N-α-Cbz-L-aspartic acid (this compound), a critical building block in peptide synthesis and other areas of chemical research. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, or N-α-Cbz-L-aspartic acid, is an N-terminally protected form of the amino acid L-aspartic acid. The benzyloxycarbonyl (Z or Cbz) group serves as a crucial protecting group in peptide synthesis, preventing unwanted side reactions at the α-amino group. A thorough understanding of its solubility and stability is paramount for its effective use in synthetic protocols and for ensuring the purity and integrity of the final products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Chemical Name N-α-Cbz-L-aspartic acid
Synonyms Z-L-Asp-OH, Cbz-L-Asp-OH, N-Benzyloxycarbonyl-L-aspartic acid
CAS Number 1152-61-0
Molecular Formula C₁₂H₁₃NO₆
Molecular Weight 267.24 g/mol
Appearance White to off-white crystalline powder
Melting Point 117-119 °C
Purity (typical) ≥98% (HPLC)

Solubility Characteristics

The solubility of this compound is a critical parameter for its application in solution-phase peptide synthesis and for purification processes. The presence of two carboxylic acid groups and the benzyloxycarbonyl protecting group confers a specific solubility profile.

Qualitative Solubility

This compound exhibits good solubility in many common polar organic solvents. It is sparingly soluble in water.

  • Soluble in: Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Methanol, Ethanol.

  • Sparingly soluble in: Water.

Quantitative Solubility Data

Quantitative solubility data for this compound in various common laboratory solvents are summarized in the table below. It is important to note that for some solvents, only data for the D-enantiomer (Z-D-Asp-OH) was available, which is included for reference as the solubility is expected to be very similar.

SolventSolubility (g/L)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)100Not SpecifiedData for Z-D-Asp-OH.[1] Ultrasonic assistance may be required.
Ethanol100Not SpecifiedData for Z-D-Asp-OH.[1] Ultrasonic assistance may be required.
MethanolSolubleNot SpecifiedAlmost transparent solution.[2]
Dimethylformamide (DMF)SolubleNot SpecifiedGeneral observation.[3]
WaterSparingly SolubleNot SpecifiedGeneral observation.[3]

Further experimental determination of solubility in a wider range of solvents at various temperatures is recommended for specific applications.

Stability Profile

The stability of this compound is a key consideration for its storage and handling, as well as for the conditions employed during its use in chemical reactions. The primary degradation pathway of concern is the formation of aspartimide.

Storage and Handling Recommendations

Proper storage is essential to maintain the integrity of this compound.

FormRecommended Storage TemperatureShelf Life (Typical)Key Recommendations
Solid Powder 2-8°C[2][3] or -20°C[1]2-3 years[1]Store in a tightly sealed container, protected from light and moisture.[3]
In Solvent -20°C to -80°C[1]1 to 6 months[1]Prepare fresh solutions. For longer-term storage, aliquot to avoid repeated freeze-thaw cycles. Store protected from light.
Chemical Stability and Degradation Pathways

The principal chemical instability of this compound, particularly under basic conditions, is the intramolecular cyclization to form an aspartimide (a succinimide (B58015) derivative). This side reaction is well-documented for aspartic acid residues in peptides and is a significant concern during solid-phase peptide synthesis (SPPS).[4][5]

Mechanism of Aspartimide Formation:

Under basic conditions, the amide nitrogen can act as a nucleophile, attacking the side-chain carbonyl carbon of the aspartyl residue. This intramolecular reaction leads to the formation of a five-membered ring structure, the aspartimide, with the elimination of the side-chain protecting group's alcohol (in this case, benzyl (B1604629) alcohol would be the leaving group if the side chain were esterified, but with a free carboxylic acid, the reaction is less favorable but can be promoted by activating agents). The aspartimide can then be hydrolyzed to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, often leading to racemization.[4]

Factors that can promote aspartimide formation include:

  • Basic conditions: The presence of bases, such as piperidine (B6355638) used for Fmoc deprotection in SPPS, can catalyze this side reaction.[5]

  • Elevated temperatures: Higher temperatures can accelerate the rate of aspartimide formation.[4]

  • Solvent polarity: More polar solvents can influence the rate of this side reaction.[4]

While this compound itself is a free di-acid and less prone to direct base-catalyzed cyclization compared to an activated ester, this instability becomes highly relevant when the carboxylic acid groups are activated for peptide coupling.

Forced Degradation Studies:

ConditionDescriptionPotential Degradation Products
Acidic Hydrolysis Exposure to acidic conditions (e.g., HCl, H₂SO₄) at elevated temperatures.Hydrolysis of the carbamate (B1207046) bond to yield L-aspartic acid and benzyl alcohol.
Basic Hydrolysis Exposure to basic conditions (e.g., NaOH) at elevated temperatures.Hydrolysis of the carbamate bond. Potential for aspartimide formation if the carboxyl groups are activated.
Oxidative Degradation Exposure to oxidizing agents (e.g., H₂O₂).The molecule is relatively stable to oxidation, but degradation of the aromatic ring of the Cbz group could occur under harsh conditions.
Thermal Degradation Exposure to high temperatures.Decarboxylation and other decomposition pathways.
Photodegradation Exposure to UV and visible light.Degradation of the benzyloxycarbonyl group.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the solubility and stability of this compound.

Protocol for Determination of Solubility

This protocol describes a method for determining the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., Methanol, Ethanol, DMF, Water)

  • Scintillation vials or other suitable sealed containers

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol) for the preparation of a calibration curve.

  • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

  • Equilibrate the vials in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the range of the HPLC calibration curve.

  • Analyze the diluted sample by HPLC. A typical HPLC method would involve a C18 column with a mobile phase gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid, with detection at 214 nm or 254 nm.

  • Quantify the concentration of this compound in the sample using the previously generated calibration curve.

  • Calculate the solubility in g/L or other desired units.

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector (preferably with a photodiode array detector and coupled to a mass spectrometer)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Samples: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile to ensure solubility) at a known concentration.

  • Acidic Degradation: To one sample, add HCl to a final concentration of 0.1 M. Heat at a specified temperature (e.g., 60 °C) for a defined period.

  • Basic Degradation: To another sample, add NaOH to a final concentration of 0.1 M. Keep at room temperature or a slightly elevated temperature for a defined period.

  • Oxidative Degradation: To a separate sample, add H₂O₂ to a final concentration of 3%. Keep at room temperature for a defined period.

  • Thermal Degradation: Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period. Also, heat a solution of this compound.

  • Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw aliquots from the stressed samples, neutralize if necessary, and dilute appropriately. Analyze the samples by a stability-indicating HPLC method. The method should be capable of separating the intact this compound from all degradation products.

  • Peak Identification: Use HPLC-MS to identify the mass of the degradation products to aid in their structural elucidation.

Visualizations

Logical Workflow for Solubility Determination

G Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis A Prepare HPLC Calibration Curve F Analyze by HPLC A->F B Add Excess this compound to Solvent C Equilibrate at Constant Temperature (e.g., 24-48h) B->C Shake D Centrifuge to Pellet Solid C->D E Dilute Supernatant D->E Collect Supernatant E->F G Quantify using Calibration Curve F->G

Caption: A logical workflow for the experimental determination of this compound solubility.

Key Degradation Pathway of this compound (Conceptual)

G Conceptual Degradation Pathway: Aspartimide Formation Z_Asp_OH This compound Derivative (Activated for Coupling) Aspartimide Aspartimide Intermediate Z_Asp_OH->Aspartimide Base / Heat Alpha_Peptide α-Aspartyl Product (Desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Aspartyl Product (Isomeric Impurity) Aspartimide->Beta_Peptide Hydrolysis

Caption: The primary degradation pathway of activated this compound is aspartimide formation.

References

Z-Asp-OH: A Technical Guide for Researchers in Drug Development and Apoptosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Aspartic Acid Derivative, N-Benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH)

N-Benzyloxycarbonyl-L-aspartic acid, commonly abbreviated as this compound, is a pivotal molecule in the fields of medicinal chemistry and apoptosis research. While not a direct inhibitor of cellular processes itself, it serves as a fundamental building block for the synthesis of a wide array of biologically active peptides and small molecules, most notably potent inhibitors of caspases, the key executioner enzymes in programmed cell death. This guide provides a comprehensive technical overview of this compound, its properties, synthesis applications, and its instrumental role in the development of critical tools for studying apoptosis.

Core Chemical and Physical Properties

This compound is a synthetic derivative of the amino acid L-aspartic acid. The defining feature of this compound is the benzyloxycarbonyl (Z or Cbz) group attached to the α-amino group of aspartic acid. This protecting group is crucial for its utility in peptide synthesis, as it prevents unwanted reactions at the N-terminus while allowing for the selective formation of peptide bonds at the carboxyl groups.[1][2]

PropertyValue
Chemical Name N-Benzyloxycarbonyl-L-aspartic acid
Synonyms This compound, Cbthis compound, N-Cbz-L-aspartic acid
CAS Number 1152-61-0
Molecular Formula C₁₂H₁₃NO₆
Molecular Weight 267.24 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in water.[2]
Storage Store at 2–8°C in a tightly sealed container, protected from moisture and light.[2]

The Foundational Role of this compound in Peptide Synthesis

The primary application of this compound lies in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[2] The Z-group serves as a temporary protecting group for the N-terminus of the aspartic acid residue. This protection is stable under the conditions required for peptide bond formation but can be selectively removed to allow for the stepwise elongation of a peptide chain.

Experimental Protocol: General Coupling of this compound in Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a general procedure for incorporating a this compound residue into a peptide sequence being synthesized on a solid support using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Solvent (e.g., DMF, NMP)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Washing solvents (DMF, DCM)

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Activation of this compound: In a separate vessel, dissolve this compound (2-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2-5 equivalents), and a base (e.g., DIPEA, 4-10 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete. A negative test (yellow beads) indicates a successful coupling.

  • Continuation of Synthesis: For the next amino acid addition, the Z-group on the aspartic acid residue remains in place while the Fmoc group of the subsequent amino acid is removed.

SPPS_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Coupling: This compound + HBTU/DIPEA Washing1->Coupling Washing2 Wash (DMF/DCM) Coupling->Washing2 Next_Cycle Ready for Next Cycle Washing2->Next_Cycle

Diagram 1: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.
Experimental Protocol: Cleavage of the Z-Group

The removal of the Z-group is typically achieved through catalytic hydrogenation, a method that is orthogonal to the acid-labile protecting groups used in the Fmoc/tBu strategy.[3]

Materials:

  • Z-protected peptide

  • Palladium on carbon (Pd/C) catalyst (5-10% w/w)

  • Hydrogen source (e.g., hydrogen gas balloon or hydrogenation apparatus)

  • Solvent (e.g., methanol, acetic acid, or a mixture)

  • Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent in a reaction flask.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Introduce hydrogen gas to the reaction mixture, either by bubbling it through the solution or by maintaining a hydrogen atmosphere (e.g., with a balloon).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent from the filtrate to obtain the deprotected peptide. Further purification may be necessary.

Z_Cleavage_Workflow Start Z-Protected Peptide Dissolve Dissolve in Solvent (e.g., MeOH/Acetic Acid) Start->Dissolve Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenate Hydrogenate (H2 gas) Add_Catalyst->Hydrogenate Filter Filter to Remove Catalyst Hydrogenate->Filter Isolate Isolate Deprotected Peptide Filter->Isolate

Diagram 2: Workflow for the cleavage of the Z-protecting group.

This compound Derivatives as Potent Caspase Inhibitors in Apoptosis Research

While this compound itself does not exhibit significant inhibitory activity against caspases, its structure forms the cornerstone for a class of highly effective, broad-spectrum caspase inhibitors.[4][5] Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis.[6][7] They recognize and cleave specific tetrapeptide sequences, with a stringent requirement for an aspartic acid residue at the P1 position.

The general structure of these inhibitors consists of a peptide recognition sequence, with aspartic acid at the P1 position, and an electrophilic "warhead" that irreversibly binds to the active site cysteine of the caspase. The Z-group at the N-terminus enhances cell permeability.

Key this compound Derived Caspase Inhibitors
InhibitorStructureTarget CaspasesMechanism of Action
Z-VAD-FMK Z-Val-Ala-Asp(OMe)-FMKPan-caspase inhibitor (inhibits most caspases).[5][8]The fluoromethylketone (FMK) group forms an irreversible covalent bond with the catalytic cysteine in the active site of caspases.[5]
Z-Asp-CH2-DCB Z-Asp-CH2-dichlorobenzoateBroad-spectrum caspase inhibitor.[4]The dichlorobenzoate group acts as a leaving group, allowing for the alkylation of the active site cysteine.
The Apoptosis Signaling Pathway and the Role of Caspase Inhibition

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases (e.g., caspase-3, -6, and -7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This compound-derived pan-caspase inhibitors, such as Z-VAD-FMK, are invaluable tools for studying these pathways. By blocking caspase activity, researchers can dissect the roles of specific caspases in various cellular processes and investigate the consequences of inhibiting apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor Z-VAD-FMK Inhibitor->Caspase8 Inhibitor->Caspase9 Inhibitor->Caspase3

Diagram 3: Simplified overview of the extrinsic and intrinsic apoptosis pathways, showing the points of inhibition by Z-VAD-FMK.
Experimental Protocol: Caspase Activity Assay Using a Fluorogenic Substrate

This protocol describes a general method to assess the inhibitory potential of a this compound derivative on caspase activity in a cell-free system.

Materials:

  • Recombinant active caspase (e.g., caspase-3)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC)

  • Caspase assay buffer (typically containing PIPES or HEPES, DTT, and EDTA)

  • This compound derivative to be tested

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the this compound derivative in caspase assay buffer. Prepare solutions of the caspase and the fluorogenic substrate in the same buffer.

  • Incubation: In the wells of the microplate, add the caspase assay buffer, the this compound derivative at various concentrations, and the recombinant caspase. Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

  • Initiation of Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., for AMC, Ex: ~360 nm, Em: ~460 nm).

  • Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound is an indispensable tool for researchers in the fields of peptide chemistry, apoptosis research, and drug development. Its utility stems from the strategic placement of the benzyloxycarbonyl protecting group, which enables its seamless integration into synthetic schemes for creating complex peptides and peptidomimetics. While this compound itself is not a biologically active modulator of apoptosis, it is the foundational precursor for a critically important class of pan-caspase inhibitors. A thorough understanding of the properties and reaction protocols associated with this compound is therefore essential for any scientist working to unravel the mechanisms of programmed cell death or to develop novel therapeutics that target this fundamental biological process.

References

Z-Asp-OH: A Cornerstone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-α-Benzyloxycarbonyl-L-aspartic acid, commonly abbreviated as Z-Asp-OH, stands as a pivotal building block in the arsenal (B13267) of medicinal chemists. Its unique structure, featuring a protected α-amino group and a reactive carboxylic acid side chain, renders it an indispensable component in the synthesis of a wide array of therapeutic agents, most notably peptide and peptidomimetic drugs. The aspartic acid moiety itself is a frequent pharmacophoric element, crucial for molecular recognition and interaction with biological targets, particularly enzymes such as proteases. This guide provides a comprehensive overview of the function and application of this compound in drug discovery and development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes and pathways.

Core Properties and Significance of this compound

This compound is an L-aspartic acid derivative where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.[1] This protecting group is stable under a variety of reaction conditions, yet can be readily removed when needed, making it a valuable tool in multi-step organic synthesis.[1] Its stability and reliable performance have established it as an industry-standard for peptide synthesis and other applications in medicinal chemistry.[1]

PropertyValue
Chemical Name N-Benzyloxycarbonyl-L-aspartic acid
Synonyms This compound, Cbthis compound
CAS Number 1152-61-0
Molecular Formula C₁₂H₁₃NO₆
Molecular Weight 267.24 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, methanol; sparingly soluble in water
Storage 2–8°C in a tightly sealed container, protected from moisture and light

Application of this compound in Peptide Synthesis

The primary application of this compound is in the synthesis of peptides, both in solution-phase and solid-phase peptide synthesis (SPPS).[1] In SPPS, the peptide is assembled step-by-step on a solid resin support.[2] This process involves repeated cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid.[2]

Experimental Protocol: A Standard Coupling Cycle in SPPS

The following is a representative protocol for the coupling of an N-α-protected amino acid, such as this compound, to a resin-bound peptide chain using a carbodiimide (B86325) activation method.

Materials:

  • Resin with N-terminal deprotected peptide

  • This compound (or other N-protected amino acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection (if applicable)

Procedure:

  • Resin Swelling and Deprotection:

    • The peptide-resin is swelled in DMF for 30 minutes.

    • If the N-terminal protecting group is Fmoc, it is removed by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.[3]

    • The resin is then thoroughly washed with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.[3]

  • Activation and Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

    • Add the activated this compound solution to the swelled and deprotected peptide-resin.

    • The reaction vessel is agitated for 1-2 hours at room temperature to ensure complete coupling.

  • Monitoring and Washing:

    • The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test, which detects the presence of free primary amines.

    • Once the coupling is complete, the resin is drained and washed thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • The cycle of deprotection and coupling is repeated with the subsequent amino acids in the desired sequence.

The Challenge of Aspartimide Formation

A significant challenge when incorporating aspartic acid residues into peptides is the formation of a succinimide (B58015) ring side-product known as aspartimide.[3][4] This intramolecular cyclization is catalyzed by the base used for Fmoc deprotection (piperidine) and is particularly problematic for Asp-Gly, Asp-Asn, and Asp-Ser sequences.[3] Aspartimide formation can lead to racemization at the aspartic acid residue and the formation of a mixture of α- and β-peptides, which are difficult to separate from the desired product.[1][4]

Strategy for MitigationDescription
Bulky Side-Chain Protection The use of sterically hindered ester protecting groups on the β-carboxyl group of aspartic acid, such as O-tert-butyl (OtBu), can reduce the rate of aspartimide formation.
Backbone Protection Protecting the backbone amide nitrogen of the residue C-terminal to the aspartic acid with groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent the cyclization reaction.
Modified Deprotection Using weaker bases than piperidine, such as piperazine, or adding acidic modifiers to the deprotection solution can decrease the incidence of aspartimide formation.
Cyanosulfurylide (CSY) Protection A non-ester-based protecting group that masks the carboxylic acid with a stable C-C bond, effectively preventing aspartimide formation.[5] Deprotection requires a specific step with an electrophilic halogen source.[5]
Decision-Making for Aspartic Acid Protection

The choice of protecting group strategy for aspartic acid is critical for the successful synthesis of complex peptides. The following diagram illustrates a decision-making process to guide this selection.

G Decision Tree for Aspartic Acid Protection Strategy start Start: Aspartic Acid in Peptide Sequence q1 Is the sequence known to be prone to aspartimide formation? (e.g., Asp-Gly, Asp-Asn, Asp-Ser) start->q1 s1 Use standard Fmoc-Asp(OtBu)-OH q1->s1 No q2 Is complete suppression of aspartimide formation critical? q1->q2 Yes s2 Consider bulky protecting groups: Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH q2->s2 No s3 Use Cyanosulfurylide (CSY) protection: Fmoc-Asp(CSY)-OH q2->s3 Yes s4 Consider backbone protection (e.g., Hmb) or modified deprotection conditions. s2->s4 If still problematic

Decision tree for Asp protection.

This compound in the Synthesis of Caspase Inhibitors

Caspases are a family of cysteine-aspartic proteases that play a central role in the execution of apoptosis (programmed cell death). They recognize and cleave their substrates after an aspartic acid residue. This specificity makes aspartic acid a key component in the design of caspase inhibitors.

Many potent and widely used caspase inhibitors are peptide-based molecules that mimic the caspase recognition sequence. This compound and its derivatives are crucial building blocks for the synthesis of these inhibitors, such as Z-VAD-FMK (a pan-caspase inhibitor) and Z-DEVD-FMK (a caspase-3 inhibitor).[6][7] The "D" in these sequences represents aspartic acid, which is essential for binding to the active site of the caspase.

Quantitative Data: Inhibition of Caspases

The following table summarizes the inhibitory activity (IC₅₀ values) of several peptide-based caspase inhibitors that incorporate an aspartic acid residue.

InhibitorTarget Caspase(s)IC₅₀ (nM)
Ac-DEVD-CHOCaspase-30.23
Caspase-71.6
Z-DEVD-FMKCaspase-318,000
Ac-LEHD-CHOCaspase-93.82
Z-VAD-FMKPan-caspaseVaries by caspase

Note: IC₅₀ values can vary depending on the assay conditions.

Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)

This protocol describes a method to determine the activity of caspase-3 and the inhibitory potential of compounds synthesized using this compound. The assay is based on the cleavage of the colorimetric substrate Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide).[8]

Materials:

  • Cell lysate containing active caspase-3

  • Caspase-3 substrate: Ac-DEVD-pNA (20 mM stock in DMSO)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)

  • Test inhibitor (e.g., synthesized Z-DEVD-FMK)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 1x Assay Buffer by diluting a 10x stock solution.

    • Dilute the 20 mM Ac-DEVD-pNA substrate to 2 mM in 1x Assay Buffer.

    • Prepare serial dilutions of the test inhibitor in 1x Assay Buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add 5 µL of cell lysate.

    • Add the desired volume of the diluted test inhibitor to the appropriate wells.

    • Add 1x Assay Buffer to bring the total volume in each well to 90 µL.

    • Include control wells with no inhibitor and wells with a known caspase-3 inhibitor.

  • Initiation and Incubation:

    • Start the reaction by adding 10 µL of the 2 mM Ac-DEVD-pNA substrate to each well.

    • Mix gently by shaking the plate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline released, which indicates caspase-3 activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control without inhibitor.

    • Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway: Apoptosis and Caspase Inhibition

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Caspase inhibitors containing the aspartic acid motif, synthesized using this compound, block this cascade at different points, thereby preventing cell death.

G Apoptosis Signaling Pathways and Caspase Inhibition cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Z-DEVD-FMK Z-DEVD-FMK Z-DEVD-FMK->Caspase-3 Inhibition

Apoptosis pathways and caspase-3 inhibition.

Workflow for Peptide-Based Drug Discovery and Development

The journey from a building block like this compound to a potential drug candidate involves a multi-step workflow encompassing synthesis, purification, characterization, and biological evaluation.

G General Workflow for Peptide-Based Drug Discovery cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Resin Preparation Resin Preparation Iterative SPPS Cycles\n(Deprotection & Coupling) Iterative SPPS Cycles (Deprotection & Coupling) Resin Preparation->Iterative SPPS Cycles\n(Deprotection & Coupling) Cleavage & Deprotection Cleavage & Deprotection Iterative SPPS Cycles\n(Deprotection & Coupling)->Cleavage & Deprotection Crude Peptide Crude Peptide Cleavage & Deprotection->Crude Peptide Building Blocks\n(e.g., this compound) Building Blocks (e.g., this compound) Building Blocks\n(e.g., this compound)->Iterative SPPS Cycles\n(Deprotection & Coupling) RP-HPLC Purification RP-HPLC Purification Crude Peptide->RP-HPLC Purification Lyophilization Lyophilization RP-HPLC Purification->Lyophilization Mass Spectrometry Mass Spectrometry Lyophilization->Mass Spectrometry Purity Analysis (HPLC) Purity Analysis (HPLC) Mass Spectrometry->Purity Analysis (HPLC) Pure Peptide Pure Peptide Purity Analysis (HPLC)->Pure Peptide In vitro Assays\n(e.g., Enzyme Inhibition) In vitro Assays (e.g., Enzyme Inhibition) Pure Peptide->In vitro Assays\n(e.g., Enzyme Inhibition) Cell-based Assays Cell-based Assays In vitro Assays\n(e.g., Enzyme Inhibition)->Cell-based Assays In vivo Studies In vivo Studies Cell-based Assays->In vivo Studies

Workflow for peptide drug discovery.

This compound in Non-Peptidic Medicinal Chemistry

While the primary role of this compound is in peptide synthesis, its chiral nature and bifunctional character also make it a valuable starting material for the stereoselective synthesis of non-peptidic small molecules. The aspartic acid scaffold can be elaborated into a variety of heterocyclic and acyclic structures, serving as a chiral template to control the stereochemistry of the final product. For instance, it has been used in the synthesis of β-amino acids, which are important components of various biologically active compounds.

Conclusion

This compound is a versatile and indispensable building block in medicinal chemistry. Its application extends from the routine synthesis of peptides to the construction of complex therapeutic agents like caspase inhibitors. While its use presents challenges, such as the potential for aspartimide formation, a thorough understanding of the underlying chemistry and the available mitigation strategies allows for its effective implementation in drug discovery and development. The continued exploration of new protecting group strategies and synthetic methodologies will undoubtedly further expand the utility of this compound and other protected amino acids in the quest for novel therapeutics.

References

Potential applications of Z-Asp-OH in apoptosis research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Asp-OH (N-Carbobenzyloxy-L-aspartic acid) is a fundamental building block in the study of programmed cell death, or apoptosis.[1][2] While not biologically active in its own right, its derivatives are indispensable for synthesizing a wide array of chemical probes and inhibitors that target caspases, the key executioners of the apoptotic cascade.[3][4] This guide provides a comprehensive overview of the applications of this compound-derived compounds in apoptosis research, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Caspases, a family of cysteine-aspartic proteases, are central to the apoptotic process.[4][5] They are categorized as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7).[6][7] The stringent requirement of caspases for an aspartic acid residue at the P1 position of their cleavage sites makes this compound an ideal scaffold for designing specific inhibitors.[8] By modifying the this compound molecule, researchers have developed potent tools to dissect the intricate signaling pathways of apoptosis, identify novel therapeutic targets, and screen for potential drug candidates.[7][9]

Core Applications of this compound Derivatives

The primary application of this compound in apoptosis research is its use as a precursor for the synthesis of irreversible caspase inhibitors. These inhibitors typically feature a peptide recognition sequence and a reactive functional group, such as a fluoromethylketone (FMK) or a chloromethylketone (CMK), which covalently binds to the active site of the caspase.[5] The benzyloxycarbonyl (Z) group serves as a protecting group during synthesis.[3]

One of the most widely recognized this compound derivatives is the pan-caspase inhibitor Z-VAD-FMK (carbobenzoxy-Val-Ala-Asp(OMe)-fluoromethyl ketone).[10] This broad-spectrum inhibitor is cell-permeable and effectively blocks apoptosis in a multitude of experimental systems.[10] More specific inhibitors have also been developed by altering the peptide sequence to target individual caspases. For example, inhibitors containing the DEVD sequence are potent against caspase-3 and -7, while those with a VEID sequence target caspase-6.[4][6]

Quantitative Data: Caspase Inhibition by this compound Derivatives

The efficacy of this compound-derived caspase inhibitors is typically quantified by their inhibition constants (Ki) or their second-order rate of inhibition (kobs/I). The following tables summarize key quantitative data from the literature on the inhibition of various caspases by these compounds.

InhibitorTarget Caspase(s)Inhibition Constant (Ki)Reference
Ac-YVAD-cmkCaspase-10.8 nM[11]
Ac-YVAD-cmkCaspase-4362 nM[11]
Ac-YVAD-cmkCaspase-5163 nM[11]
Z-EK(biotin)D-aomk (12c)Caspase-1< 1 µM[12]
Z-EK(biotin)D-aomk (12c)Caspase-3< 5 µM[12]
Z-EK(biotin)D-aomk (12c)Caspase-6550 µM[12]
Z-EK(biotin)D-aomk (12c)Caspase-7< 5 µM[12]
Z-EK(biotin)D-aomk (12c)Caspase-8< 10 µM[12]
InhibitorTarget CaspaseSecond-order rate of inhibition (kobs/I) (M-1s-1)Reference
Ac-DEVD-AOMKCaspase-3> 1,000,000[6]
Ac-DEVD-AOMKCaspase-7> 1,000,000[6]
Ac-VEID-AOMKCaspase-6800,000[6]
Ac-LEHD-AOMKCaspase-8500,000[6]
Ac-LEHD-AOMKCaspase-9100,000[6]
Ac-IETD-AOMKCaspase-8> 1,000,000[6]

Signaling Pathways in Apoptosis

Apoptosis is initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, which then cleave a host of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Extrinsic Apoptosis Pathway

The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors.[13][14] This interaction leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated. Activated caspase-8 then directly activates executioner caspases.

Extrinsic_Apoptosis_Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Caspase-8 (active) Caspase-8 (active) DISC Formation->Caspase-8 (active) Pro-caspase-8 Pro-caspase-8 Pro-caspase-8->DISC Formation Caspase-3/7 (active) Caspase-3/7 (active) Caspase-8 (active)->Caspase-3/7 (active) Pro-caspase-3/7 Pro-caspase-3/7 Pro-caspase-3/7->Caspase-3/7 (active) Apoptosis Apoptosis Caspase-3/7 (active)->Apoptosis

Caption: The extrinsic apoptosis pathway initiated by death ligand binding.

Intrinsic Apoptosis Pathway

The intrinsic pathway is initiated by various intracellular stresses, such as DNA damage or growth factor withdrawal.[15] These stresses lead to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[16] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of pro-caspase-9.[16] Activated caspase-9, in turn, activates executioner caspases.

Intrinsic_Apoptosis_Pathway Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Caspase-9 (active) Caspase-9 (active) Apoptosome Formation->Caspase-9 (active) Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Formation Caspase-3/7 (active) Caspase-3/7 (active) Caspase-9 (active)->Caspase-3/7 (active) Pro-caspase-3/7 Pro-caspase-3/7 Pro-caspase-3/7->Caspase-3/7 (active) Apoptosis Apoptosis Caspase-3/7 (active)->Apoptosis

Caption: The intrinsic apoptosis pathway triggered by cellular stress.

Experimental Protocols

The following are generalized protocols for key experiments utilizing this compound-derived caspase inhibitors to study apoptosis.

Caspase Activity Assay Using a Fluorogenic Substrate

This protocol describes the measurement of caspase activity in cell lysates using a specific fluorogenic peptide substrate.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine)

  • This compound-derived caspase inhibitor (e.g., Z-VAD-FMK)

  • Lysis buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the apoptosis-inducing agent for the desired time. A control group should be treated with the vehicle. To demonstrate caspase-dependent apoptosis, a separate group should be pre-incubated with a this compound-derived caspase inhibitor for 1-2 hours before adding the apoptosis inducer.

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in lysis buffer and incubate on ice for 15-30 minutes.

  • Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the cytosolic proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).

  • Caspase Activity Measurement: Dilute the lysates to the same protein concentration in lysis buffer. Add 50 µL of each lysate to a well of the 96-well plate. Add 50 µL of the fluorogenic caspase substrate solution (final concentration typically 50-100 µM).

  • Data Acquisition: Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC) every 5-10 minutes for 1-2 hours.

  • Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time) for each sample. Normalize the activity to the protein concentration.

Western Blot Analysis of Caspase Activation and Substrate Cleavage

This protocol outlines the detection of caspase activation (cleavage of pro-caspases to their active subunits) and the cleavage of a known caspase substrate (e.g., PARP) by western blotting.

Materials:

  • Treated cell lysates (prepared as in the caspase activity assay)

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection: Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the levels of pro-caspases, cleaved caspases, and cleaved substrates.

Experimental Workflow: Investigating Caspase Inhibition

The following diagram illustrates a typical workflow for investigating the role of a specific caspase in an apoptotic process using a this compound-derived inhibitor.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Assays cluster_2 Data Analysis Cell Seeding Cell Seeding Inhibitor Pre-treatment Inhibitor Pre-treatment Cell Seeding->Inhibitor Pre-treatment Induce Apoptosis Induce Apoptosis Caspase Activity Assay Caspase Activity Assay Induce Apoptosis->Caspase Activity Assay Western Blot Western Blot Induce Apoptosis->Western Blot Flow Cytometry (Annexin V) Flow Cytometry (Annexin V) Induce Apoptosis->Flow Cytometry (Annexin V) Inhibitor Pre-treatment->Induce Apoptosis Quantify Caspase Activity Quantify Caspase Activity Caspase Activity Assay->Quantify Caspase Activity Analyze Protein Levels Analyze Protein Levels Western Blot->Analyze Protein Levels Determine Apoptotic Cell Population Determine Apoptotic Cell Population Flow Cytometry (Annexin V)->Determine Apoptotic Cell Population

Caption: Workflow for studying caspase inhibition in apoptosis.

Conclusion and Future Directions

This compound and its derivatives have been instrumental in advancing our understanding of apoptosis. The ability to synthesize specific and potent caspase inhibitors has allowed for the detailed dissection of the apoptotic signaling network. These tools are crucial for identifying the roles of individual caspases in various physiological and pathological processes.

The development of novel this compound-based probes and inhibitors continues to be an active area of research. Future efforts will likely focus on creating even more selective inhibitors to minimize off-target effects, as well as developing in vivo imaging agents to monitor caspase activity in real-time within living organisms. Such advancements will undoubtedly accelerate the discovery of new therapeutic strategies for a wide range of diseases characterized by dysregulated apoptosis, including cancer, neurodegenerative disorders, and autoimmune diseases.[7][17] The foundational role of this compound in these endeavors ensures its continued importance in the field of apoptosis research.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Aspartic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and critical considerations for the incorporation of aspartic acid (Asp) into synthetic peptides using solid-phase peptide synthesis (SPPS). The primary focus is on strategies to mitigate the pervasive issue of aspartimide formation, a side reaction that compromises peptide purity, yield, and biological activity.

This document specifically addresses the use of N-α-Fmoc-L-aspartic acid β-benzyl ester (Fmoc-Asp(OBzl)-OH), a derivative related to the user-specified "Z-Asp-OH" (benzyloxycarbonyl-L-aspartic acid), within the context of Fmoc-SPPS. Furthermore, it presents a modern, highly recommended alternative, Fmoc-Asp(OBno)-OH, which offers superior performance in preventing aspartimide formation while maintaining compatibility with standard Fmoc/tBu chemistry.

Introduction: The Challenge of Aspartimide Formation

During Fmoc-SPPS, the repeated use of a basic solution (typically 20% piperidine (B6355638) in DMF) to remove the N-terminal Fmoc protecting group can catalyze a detrimental side reaction at aspartic acid residues. The backbone amide nitrogen following the Asp residue can attack the side-chain β-carboxyl group, forming a cyclic aspartimide intermediate.[1] This intermediate is unstable and can lead to a mixture of unwanted by-products, including α- and β-peptides, racemized products (D-Asp), and piperidide adducts.[1] Certain peptide sequences, particularly Asp-Gly, Asp-Asn, and Asp-Ser motifs, are exceptionally prone to this side reaction.[2]

The use of appropriate side-chain protection on the Asp residue is the primary strategy to minimize aspartimide formation. While the standard tert-butyl (OtBu) ester is widely used, it often provides insufficient protection in sensitive sequences.[2][3]

Comparative Analysis of Aspartic Acid Protecting Groups

The choice of the Asp side-chain protecting group is critical for the successful synthesis of pure peptides. The ideal group should be stable to repeated piperidine treatments yet readily removable during the final cleavage step without causing other side reactions.

Protecting GroupDerivativeKey AdvantagesKey DisadvantagesCompatibilityAspartimide Prevention
tert-Butyl Fmoc-Asp(OtBu)-OHStandard, widely used, compatible with TFA cleavage.Prone to significant aspartimide formation in sensitive sequences.[2][3]Fully compatible with standard Fmoc/tBu SPPS.Low to Moderate
Benzyl Fmoc-Asp(OBzl)-OHStable to piperidine.Not orthogonal with tBu-based protecting groups. Requires harsh cleavage (e.g., HF) or hydrogenolysis, not compatible with standard TFA cleavage.[4][5]Limited to syntheses without tBu-protected residues or requires a multi-step cleavage process.Moderate
5-n-butyl-5-nonyl Fmoc-Asp(OBno)-OHHighly effective at preventing aspartimide formation due to steric hindrance.[3] Cleavable with standard TFA.Higher cost compared to standard Fmoc-Asp(OtBu)-OH.Fully compatible with standard Fmoc/tBu SPPS.Very High
2,4-Dimethoxybenzyl Fmoc-Asp(ODmb)-OHUsed for backbone amide protection on the subsequent residue to prevent aspartimide formation.Requires synthesis of dipeptide building blocks, which can be more expensive and sterically hindered during coupling.[2]Compatible with standard Fmoc/tBu SPPS.Very High

Experimental Protocols

The following are detailed protocols for the incorporation of Aspartic Acid derivatives in manual or automated Fmoc-SPPS.

This protocol is intended for syntheses where other amino acids do not possess acid-labile side-chain protecting groups (like tBu, Boc, Trt) or where a final, non-TFA based cleavage (e.g., HF cleavage or hydrogenolysis) is planned.

Materials:

  • Resin: Wang resin or other suitable resin for C-terminal acid peptides.

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-Asp(OBzl)-OH.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Coupling Reagents: HBTU/HOBt or HATU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Solution: 20% piperidine in DMF.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: Anhydrous Hydrofluoric acid (HF) with p-cresol (B1678582) scavenger (EXTREME CAUTION REQUIRED ) or setup for catalytic hydrogenolysis.

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30 minutes in a reaction vessel.

    • Wash the resin with DMF (3x) and DCM (3x).

  • First Amino Acid Coupling (if applicable):

    • Couple the first Fmoc-amino acid to the resin using standard procedures (e.g., DIC/Oxyma or pre-formed symmetrical anhydride).

  • SPPS Cycle for Subsequent Amino Acids:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 2 min, then 1 x 8 min).

    • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x). Perform a Kaiser test to confirm the presence of a free amine.

    • Amino Acid Activation: In a separate vial, pre-activate the next Fmoc-amino acid (including Fmoc-Asp(OBzl)-OH) (3-4 eq.) with a coupling reagent like HBTU (3-4 eq.) and HOBt (3-4 eq.) in DMF with DIPEA (6-8 eq.) for 2-5 minutes.

    • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

    • Washing: Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm reaction completion (negative result). If the test is positive, recouple.

    • Repeat the SPPS cycle for each amino acid in the sequence.

  • Final Cleavage and Deprotection (Non-TFA Method):

    • After the final coupling, perform a final Fmoc deprotection.

    • Wash the resin with DMF (5x), DCM (5x), and dry the resin under vacuum.

    • Method A: HF Cleavage: Transfer the resin to a specialized HF cleavage apparatus. Add p-cresol as a scavenger. Cool to -5 to 0°C and carefully add liquid HF. Stir for 1 hour at 0°C. Evaporate the HF under vacuum. (Note: This procedure is extremely hazardous and should only be performed by trained personnel in a dedicated facility. )

    • Method B: Catalytic Hydrogenolysis: Suspend the peptide-resin in a suitable solvent (e.g., DMF/water/acetic acid mixture). Add a palladium catalyst (e.g., Pd/C). Purge with hydrogen gas and stir for several hours to days, monitoring by HPLC. Filter the catalyst and proceed with purification. This method also cleaves the peptide from the resin if an appropriate linker is used.

  • Peptide Precipitation and Purification:

    • Following cleavage, precipitate the crude peptide with cold diethyl ether.

    • Centrifuge, decant the ether, and wash the peptide pellet.

    • Dry the crude peptide and purify using reverse-phase HPLC.

This protocol is highly recommended for all Fmoc-SPPS applications, especially for sequences prone to aspartimide formation. It is fully compatible with the standard Fmoc/tBu strategy.

Materials:

  • Resin: Wang, Rink Amide, or other standard Fmoc-compatible resins.

  • Amino Acids: Standard tBu-based Fmoc-protected amino acids and Fmoc-Asp(OBno)-OH.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Coupling Reagents: HBTU/HOBt, HATU, or DIC/Oxyma.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Solution: 20% piperidine in DMF.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) or TFA/TIS/water (95:2.5:2.5).

Procedure:

  • Resin Preparation and First Amino Acid Coupling:

    • Follow steps 1 and 2 from Protocol 1.

  • SPPS Cycle for Subsequent Amino Acids:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 2 min, then 1 x 8 min).

    • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Amino Acid Activation: Pre-activate the Fmoc-amino acid (including Fmoc-Asp(OBno)-OH) (3-4 eq.) with your chosen coupling reagent (e.g., HATU, 3-4 eq.) and DIPEA (6-8 eq.) in DMF for 2-5 minutes. Note: A single one-hour coupling is typically sufficient for Fmoc-Asp(OBno)-OH.

    • Coupling: Add the activated amino acid solution to the resin and agitate for 1 hour at room temperature.

    • Washing: Wash the resin with DMF (3x) and DCM (3x). Confirm completion with a Kaiser test.

    • Repeat the SPPS cycle for each amino acid.

  • Final Cleavage and Global Deprotection (TFA Method):

    • After the final coupling, perform a final Fmoc deprotection.

    • Wash the resin with DMF (5x), DCM (5x), and dry under vacuum.

    • Add the appropriate TFA cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Stir at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation and Purification:

    • Concentrate the TFA filtrate under a stream of nitrogen.

    • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether.

    • Dry the crude peptide and purify using reverse-phase HPLC.

Visual Workflows (DOT Language)

SPPS_Workflow cluster_cycle SPPS Elongation Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF, DCM) Deprotection->Wash1 Repeat n-1 times Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Wash1->Coupling Repeat n-1 times Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat n-1 times Wash2->Deprotection Repeat n-1 times Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Start Start: Swollen Resin Start->Deprotection Cleavage Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Precipitation & HPLC Purification Cleavage->Purification

Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Protecting_Group_Logic cluster_fmoc Fmoc/tBu Strategy (Recommended) cluster_bzl Fmoc with OBzl (Non-Orthogonal) Fmoc_N N-α-Fmoc (Base Labile) Asp_OBno Asp(OBno) (Acid Labile) TFA_Cleavage Single Step: TFA Cleavage Fmoc_N->TFA_Cleavage Stable Other_tBu Other PGs (tBu, Boc, Trt) (Acid Labile) Asp_OBno->TFA_Cleavage Cleaved Other_tBu->TFA_Cleavage Cleaved Fmoc_N2 N-α-Fmoc (Base Labile) TFA_Cleavage2 Step 1: TFA Cleavage Fmoc_N2->TFA_Cleavage2 Stable Asp_OBzl Asp(OBzl) (H₂/Pd or HF Labile) Asp_OBzl->TFA_Cleavage2 Stable HF_Cleavage Step 2: HF or H₂/Pd Asp_OBzl->HF_Cleavage Cleaved Other_tBu2 Other PGs (tBu, Boc, Trt) (Acid Labile) Other_tBu2->TFA_Cleavage2 Cleaved TFA_Cleavage2->HF_Cleavage

Caption: Orthogonality comparison of Asp protecting groups in Fmoc-SPPS.

References

Application Note and Protocol: Preparation of a Stock Solution of Z-Asp-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Z-Asp-OH (N-Carbobenzyloxy-L-aspartic acid) is a pivotal building block in peptide synthesis and medicinal chemistry.[1][2][3] Its benzyloxycarbonyl (Z) protecting group on the amino terminus allows for the selective formation of peptide bonds, minimizing side reactions during complex synthesis protocols.[1][2] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure reproducibility and maintain the integrity of the compound for research and development applications.

Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Synonyms N-Cbz-aspartic acid, Cbthis compound, Z-Aspartic acid[1]
CAS Number 1152-61-0[1][4]
Molecular Formula C₁₂H₁₃NO₆[1][4][5]
Molecular Weight 267.24 g/mol [1]
Appearance White to off-white crystalline powder[1][4]
Purity ≥98%[1]
Melting Point 114-119 °C[3][5]
Solubility Soluble in DMSO, DMF, methanol; sparingly soluble in water.[1]
Storage (Solid) Store at 2-8°C in a tightly sealed container, protected from light and moisture.[1] For long-term storage, -20°C is also recommended.[4]

Safety and Handling Precautions

This compound is categorized as an irritant and can be harmful if not handled properly. Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[1][5]

  • Inhalation: Avoid inhaling the powder.[1][5] Handle in a well-ventilated area or under a chemical fume hood.

  • Contact: Avoid contact with skin and eyes.[1][5] In case of accidental contact, rinse the affected area thoroughly with water. If eye contact occurs, rinse immediately with plenty of water and seek medical advice.[5]

  • Ingestion: Harmful if swallowed.[5]

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps to prepare a stock solution of this compound. The choice of solvent is critical for ensuring complete dissolution and stability.

3.1. Recommended Solvents

  • Dimethyl Sulfoxide (DMSO): The most common solvent for preparing high-concentration stock solutions. This compound is soluble in DMSO up to 100 mg/mL (374.21 mM).[4] It is highly recommended to use newly opened, anhydrous DMSO, as the presence of water can affect solubility.[4]

  • Dimethylformamide (DMF): Another suitable polar organic solvent.[1]

  • Methanol: Can be used for preparing lower concentration solutions.[1]

3.2. Step-by-Step Protocol

  • Equilibrate: Allow the this compound container to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a fume hood to avoid inhalation.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial containing the this compound powder.

  • Dissolution: Vortex the solution to facilitate dissolution. If necessary, use an ultrasonic bath to ensure the compound is fully dissolved, especially for higher concentrations.[4]

  • Verification: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.

  • Aliquoting: To avoid degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in appropriate sterile tubes.[4]

3.3. Quantitative Data for Stock Solution Preparation

Table 2 provides the required mass of this compound for preparing stock solutions of common concentrations.

Table 2: Mass of this compound for Stock Solution Preparation (MW = 267.24 g/mol )

Desired ConcentrationVolumeMass of this compound Required
1 mM1 mL0.267 mg
5 mM1 mL1.336 mg
10 mM1 mL2.672 mg
50 mM1 mL13.362 mg
100 mM1 mL26.724 mg

Storage and Stability

Proper storage is crucial to maintain the chemical integrity and activity of the this compound stock solution.

  • Short-term Storage: Store aliquots at -20°C for up to one month.[4]

  • Long-term Storage: For storage longer than one month, it is recommended to store aliquots at -80°C, where they are stable for up to six months.[4]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to product degradation.[4]

Workflow and Pathway Diagrams

Workflow for this compound Stock Solution Preparation

The following diagram illustrates the standard workflow for preparing a this compound stock solution.

G cluster_prep Preparation cluster_storage Storage start Start: this compound Powder equilibrate Equilibrate to Room Temp start->equilibrate weigh Weigh Powder equilibrate->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve verify Visually Verify Dissolution dissolve->verify aliquot Aliquot into Single-Use Tubes verify->aliquot store Store at -20°C or -80°C aliquot->store ready Ready for Use store->ready

Caption: Workflow for preparing and storing this compound stock solution.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations for the storage of Z-Asp-OH (N-Benzyloxycarbonyl-L-aspartic acid) to ensure its stability and integrity for use in research and development. Protocols for stability assessment and relevant applications are also included.

Recommended Storage Conditions

Proper storage of this compound is critical to prevent degradation and maintain its chemical purity, which is essential for reliable experimental outcomes in applications such as peptide synthesis and as a caspase inhibitor.

This compound in Solid Form (Powder)

This compound as a white to off-white crystalline powder exhibits good chemical stability when stored correctly.[1] Key recommendations for the storage of solid this compound are summarized in the table below. To preserve its integrity, the compound should be stored in a tightly sealed container, protected from moisture and light.[1]

This compound in Solution

For experimental use, this compound is often dissolved in a suitable solvent. The stability of this compound in solution is significantly different from its solid form. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions.[2][3] Once in solution, it is crucial to aliquot the solution to prevent repeated freeze-thaw cycles, which can lead to degradation.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Powder -20°CUp to 3 yearsStore in a tightly sealed container, protected from moisture and light.
4°CUp to 2 yearsFor shorter-term storage, ensure the container is tightly sealed.
2-8°CNot specified, but suitable for short periodsKeep protected from moisture and light.[1]
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Use freshly opened, hygroscopic DMSO for best results.[2]
-20°CUp to 1 monthAliquot for use within the specified period. Avoid repeated freeze-thaw cycles.[2][3]

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for sensitive applications, a stability-indicating analytical method should be used. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[4][5][6] The following protocol describes a general approach for conducting a forced degradation study to assess the stability of this compound.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating methods.[7] These studies expose the compound to stress conditions more severe than accelerated stability testing.[7]

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile:water 50:50 v/v).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store protected from light at room temperature for 24 hours.

    • Thermal Degradation: Place the solid this compound in a hot air oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.

    • Photostability: Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • Analyze the stressed samples, along with an unstressed control sample, using a suitable HPLC method.

    • Example HPLC Method:

      • Column: C18, 4.6 x 250 mm, 5 µm

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: Start with 95% A and 5% B, ramp to 95% B over 30 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 210 nm and 254 nm.

      • Injection Volume: 20 µL

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control.

    • Calculate the percentage degradation of this compound.

    • Identify and quantify any degradation products.

    • The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak.

Table 2: Hypothetical Forced Degradation Data for this compound

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradants
0.1 M HCl24 hours60°C15.2%2
0.1 M NaOH8 hoursRoom Temp25.8%3
3% H₂O₂24 hoursRoom Temp8.5%1
Thermal (Solid)48 hours80°C2.1%1
Thermal (Solution)24 hours80°C11.7%2
Photolytic--5.3%1

Note: The data in this table is for illustrative purposes only and represents a typical outcome of a forced degradation study.

Application: Role in Caspase-Mediated Apoptosis

This compound and its derivatives are utilized in the study of apoptosis, a programmed cell death pathway critical for tissue homeostasis. Caspases, a family of cysteine proteases, are central to this process.[8] They exist as inactive zymogens and are activated through proteolytic cleavage at specific aspartic acid residues.[1][9]

Caspase Activation Pathway

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.[9][10] this compound derivatives, like Z-DEVD-FMK, act as irreversible inhibitors of these caspases, making them valuable tools for studying apoptosis.[2]

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Procaspase-8 Procaspase-8 Death Receptors (Fas, TNFR)->Procaspase-8 DISC formation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Mitochondrial Stress Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Apoptosome formation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3/7 Caspase-3/7 (Executioner Caspases) Caspase-3/7 (Executioner Caspases) Procaspase-3/7->Caspase-3/7 (Executioner Caspases) Activation Apoptotic Substrates Apoptotic Substrates Caspase-3/7 (Executioner Caspases)->Apoptotic Substrates Cleavage Cell Death Cell Death Apoptotic Substrates->Cell Death This compound Derivatives (e.g., Z-DEVD-FMK) This compound Derivatives (e.g., Z-DEVD-FMK) This compound Derivatives (e.g., Z-DEVD-FMK)->Caspase-3/7 (Executioner Caspases) Inhibition

Caspase activation signaling pathway.
Protocol: Caspase-3/7 Activity Assay

This protocol provides a general workflow for measuring caspase-3/7 activity in cell lysates using a colorimetric substrate such as Ac-DEVD-pNA. This compound derivatives can be used as inhibitors in this assay to confirm the specificity of the caspase activity.

Workflow for Caspase Activity Assay

Caspase_Assay_Workflow Induce Apoptosis in Cell Culture Induce Apoptosis in Cell Culture Harvest and Lyse Cells Harvest and Lyse Cells Induce Apoptosis in Cell Culture->Harvest and Lyse Cells Prepare Cell Lysate Prepare Cell Lysate Harvest and Lyse Cells->Prepare Cell Lysate Protein Quantification Protein Quantification Prepare Cell Lysate->Protein Quantification Set up Assay Plate Set up Assay Plate Protein Quantification->Set up Assay Plate Add Lysate and Inhibitor (this compound derivative) Add Lysate and Inhibitor (this compound derivative) Set up Assay Plate->Add Lysate and Inhibitor (this compound derivative) Add Caspase Substrate (Ac-DEVD-pNA) Add Caspase Substrate (Ac-DEVD-pNA) Add Lysate and Inhibitor (this compound derivative)->Add Caspase Substrate (Ac-DEVD-pNA) Incubate at 37°C Incubate at 37°C Add Caspase Substrate (Ac-DEVD-pNA)->Incubate at 37°C Measure Absorbance at 405 nm Measure Absorbance at 405 nm Incubate at 37°C->Measure Absorbance at 405 nm Data Analysis Data Analysis Measure Absorbance at 405 nm->Data Analysis

Experimental workflow for a caspase activity assay.

Procedure:

  • Induce Apoptosis: Treat cells with a known apoptosis-inducing agent (e.g., staurosporine) alongside an untreated control group.

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer on ice.[3][11] Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.[3][11]

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading in the assay.

  • Assay Setup: In a 96-well plate, add cell lysate to appropriate wells. Include wells for a negative control (no lysate) and a positive control (recombinant active caspase-3). For inhibitor studies, pre-incubate some lysate samples with a this compound derivative inhibitor.

  • Substrate Addition: Add the colorimetric caspase substrate (e.g., Ac-DEVD-pNA) to all wells to initiate the reaction.[3][11]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[11]

  • Measurement: Read the absorbance at 405 nm using a microplate reader.[11] The yellow color produced by the cleavage of pNA is proportional to the caspase activity.

  • Data Analysis: Calculate the caspase activity and express it as fold change relative to the untreated control.

Application: Solid-Phase Peptide Synthesis (SPPS)

This compound is a crucial building block in solid-phase peptide synthesis (SPPS), where the benzyloxycarbonyl (Cbz or Z) group serves as a temporary protecting group for the α-amino group of aspartic acid.[12]

Logical Flow of SPPS using this compound

SPPS_Workflow Resin with free amino group Resin with free amino group Couple this compound to resin Couple this compound to resin Resin with free amino group->Couple this compound to resin Activate this compound Activate this compound Activate this compound->Couple this compound to resin Wash resin Wash resin Couple this compound to resin->Wash resin Deprotect Z-group Deprotect Z-group Wash resin->Deprotect Z-group Wash resin_2 Wash resin Deprotect Z-group->Wash resin_2 Couple next amino acid Couple next amino acid Wash resin_2->Couple next amino acid Repeat cycle Repeat cycle Couple next amino acid->Repeat cycle Repeat cycle->Deprotect Z-group Cleave peptide from resin Cleave peptide from resin Repeat cycle->Cleave peptide from resin Final step Purify peptide Purify peptide Cleave peptide from resin->Purify peptide

Workflow for Solid-Phase Peptide Synthesis.

The Cbz group is stable to the basic conditions used for the removal of the Fmoc group, another common protecting group in orthogonal peptide synthesis strategies. The Cbz group can be removed under specific conditions, such as catalytic hydrogenation, allowing for the stepwise elongation of the peptide chain.[13] The use of this compound requires careful selection of coupling reagents and reaction conditions to minimize side reactions, such as aspartimide formation.

References

Application of Z-Asp-OH in the Synthesis of the Caspase-3 Inhibitor Z-DEVD-FMK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-α-Benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH) in the synthesis of pharmaceutical compounds, with a specific focus on the well-characterized caspase-3 inhibitor, Z-DEVD-FMK. This document includes detailed experimental protocols, quantitative data, and visualizations to support research and development in apoptosis and drug discovery.

This compound is a critical N-protected amino acid building block utilized in peptide synthesis. The benzyloxycarbonyl (Z) group provides robust protection of the α-amino group, enabling controlled peptide bond formation, a fundamental process in the synthesis of peptide-based therapeutics.[1]

Application in the Synthesis of Z-DEVD-FMK

Z-DEVD-FMK (Benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluoromethylketone) is a potent and specific irreversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic pathway.[2][3][4] Its synthesis involves the sequential coupling of amino acids, where this compound or its derivatives can serve as a crucial starting material or intermediate. The peptide sequence Asp-Glu-Val-Asp (DEVD) is recognized by caspase-3, and the fluoromethylketone (FMK) moiety forms a covalent bond with the active site cysteine of the enzyme, leading to irreversible inhibition.[1]

Quantitative Data for Z-DEVD-FMK

The following table summarizes key quantitative data for Z-DEVD-FMK.

PropertyValueReference
Molecular Weight 668.66 g/mol [2]
Purity ≥98% (by HPLC)[5]
Solubility Soluble in DMSO (≥60 mg/mL)[2]
IC50 (Caspase-3) 18 µM[6]

Experimental Protocols

The following protocols describe a representative solution-phase synthesis of a peptide sequence like Z-DEVD-FMK. This methodology is adapted from established procedures for the synthesis of similar peptide inhibitors.

Protocol 1: Synthesis of the Protected Tetrapeptide Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-FMK

This protocol outlines the step-by-step solution-phase synthesis of the protected tetrapeptide backbone.

Materials:

  • Z-Asp(OMe)-OH

  • H-Glu(OMe)-OtBu

  • H-Val-OtBu

  • H-Asp(OMe)-FMK

  • Coupling agents (e.g., HBTU, HATU, or EDC/HOBt)

  • Tertiary base (e.g., DIPEA or NMM)

  • Solvents (e.g., DMF, DCM, Ethyl Acetate)

  • Reagents for deprotection (e.g., TFA for Boc group removal, H₂/Pd-C for Z group removal if needed at intermediate steps)

Procedure:

  • Dipeptide Formation (Z-Val-Asp(OMe)-FMK):

    • Dissolve H-Asp(OMe)-FMK in DMF.

    • Add Z-Val-OH and a coupling agent (e.g., HBTU) and DIPEA.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by column chromatography.

  • Tripeptide Formation (Z-Glu(OMe)-Val-Asp(OMe)-FMK):

    • Deprotect the N-terminus of the dipeptide (if a temporary protecting group was used).

    • Couple Z-Glu(OMe)-OH to the deprotected dipeptide using a similar coupling procedure as in step 1.

    • Purify the resulting tripeptide.

  • Tetrapeptide Formation (Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-FMK):

    • Deprotect the N-terminus of the tripeptide.

    • Couple Z-Asp(OMe)-OH to the deprotected tripeptide.

    • Purify the final protected tetrapeptide by column chromatography.

Quantitative Analysis:

  • Yield: The overall yield for multi-step solution-phase peptide synthesis can vary but is typically in the range of 30-50%.

  • Purity: Each intermediate and the final product should be characterized by HPLC, LC-MS, and NMR to confirm purity (>95%).

Protocol 2: In Vitro Caspase-3 Inhibition Assay

This protocol describes how to evaluate the inhibitory activity of the synthesized Z-DEVD-FMK on caspase-3.

Materials:

  • Synthesized Z-DEVD-FMK

  • Recombinant human caspase-3

  • Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of Z-DEVD-FMK in DMSO.

  • In a 96-well plate, add assay buffer and various concentrations of Z-DEVD-FMK.

  • Add recombinant caspase-3 to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate Ac-DEVD-AMC.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC) over time.

  • Calculate the rate of substrate cleavage and determine the IC50 value of Z-DEVD-FMK.

Visualizations

Synthetic Workflow for Z-DEVD-FMK

The following diagram illustrates the general workflow for the solution-phase synthesis of the Z-DEVD-FMK peptide.

G cluster_synthesis Solution-Phase Synthesis of Z-DEVD-FMK Z_Asp Z-Asp(OMe)-OH Coupling3 Coupling Z_Asp->Coupling3 Glu H-Glu(OMe)-OtBu Coupling2 Coupling Glu->Coupling2 Val H-Val-OtBu Coupling1 Coupling Val->Coupling1 Asp_FMK H-Asp(OMe)-FMK Asp_FMK->Coupling1 Dipeptide Z-Val-Asp(OMe)-FMK Coupling1->Dipeptide Deprotection1 N-terminal Deprotection Dipeptide->Deprotection1 Free_Dipeptide H-Val-Asp(OMe)-FMK Deprotection1->Free_Dipeptide Free_Dipeptide->Coupling2 Tripeptide Z-Glu(OMe)-Val-Asp(OMe)-FMK Coupling2->Tripeptide Deprotection2 N-terminal Deprotection Tripeptide->Deprotection2 Free_Tripeptide H-Glu(OMe)-Val-Asp(OMe)-FMK Deprotection2->Free_Tripeptide Free_Tripeptide->Coupling3 Protected_Tetrapeptide Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-FMK Coupling3->Protected_Tetrapeptide Purification Purification (Chromatography) Protected_Tetrapeptide->Purification Final_Product Z-DEVD-FMK Purification->Final_Product

Caption: General workflow for the synthesis of Z-DEVD-FMK.

Caspase-3 Signaling Pathway in Apoptosis

This diagram illustrates the central role of Caspase-3 in the apoptotic signaling cascade and its inhibition by Z-DEVD-FMK.

G cluster_pathway Caspase-3 Apoptosis Pathway Extrinsic Extrinsic Pathway (e.g., FasL, TNF-α) Caspase8 Pro-caspase-8 Extrinsic->Caspase8 Intrinsic Intrinsic Pathway (e.g., DNA damage) Mitochondria Mitochondria Intrinsic->Mitochondria aCaspase8 Active Caspase-8 Caspase8->aCaspase8 Caspase3 Pro-caspase-3 aCaspase8->Caspase3 CytoC Cytochrome c Mitochondria->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome aCaspase9 Active Caspase-9 Apoptosome->aCaspase9 Caspase9 Pro-caspase-9 Caspase9->Apoptosome aCaspase9->Caspase3 aCaspase3 Active Caspase-3 Caspase3->aCaspase3 Substrates Cellular Substrates (e.g., PARP) aCaspase3->Substrates Z_DEVD_FMK Z-DEVD-FMK Z_DEVD_FMK->aCaspase3 Inhibition Apoptosis Apoptosis Substrates->Apoptosis

Caption: Caspase-3 activation and inhibition by Z-DEVD-FMK.

References

Application Notes and Protocols for Preventing Aspartate-Related Side Reactions in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the challenges associated with aspartic acid residues in solid-phase peptide synthesis (SPPS) and offer protocols to mitigate common side reactions, primarily the formation of aspartimide. Aspartimide formation is a significant issue that can lead to impurities, lower yields, and difficulties in peptide purification.

The Challenge: Aspartimide Formation

During Fluorenylmethyloxycarbonyl (Fmoc) based SPPS, the repetitive use of a basic solution, typically piperidine (B6355638), to remove the Fmoc protecting group from the N-terminus of the growing peptide chain can induce a detrimental side reaction involving aspartic acid (Asp) residues. The backbone amide nitrogen following an Asp residue can attack the side-chain β-carboxyl group, leading to the formation of a cyclic succinimide (B58015) derivative known as aspartimide.[1][2]

This aspartimide intermediate is unstable and can undergo base-catalyzed hydrolysis or aminolysis, leading to a mixture of products. The piperidine used for Fmoc deprotection can open the aspartimide ring, resulting in the formation of both α- and β-peptide linkages, as well as the corresponding piperidide adducts.[2] Furthermore, the α-carbon of the aspartimide is prone to epimerization, leading to racemization of the aspartic acid residue.[2]

The propensity for aspartimide formation is highly dependent on the peptide sequence, with Asp-Gly, Asp-Ala, Asp-Ser, and Asp-Asn motifs being particularly susceptible.[1][2] Factors such as temperature, the choice of base, and solvent polarity also play a crucial role.[1]

Strategies for Prevention

Several strategies have been developed to minimize or eliminate aspartimide formation during SPPS. These approaches primarily focus on protecting the aspartic acid side chain or modifying the peptide backbone.

Sterically Hindered Side-Chain Protecting Groups

A common approach is to use bulky ester protecting groups for the β-carboxyl group of aspartic acid. The increased steric hindrance around the side-chain carbonyl group impedes the intramolecular cyclization. While the standard tert-butyl (OtBu) group offers some protection, more sterically demanding groups have been shown to be more effective.

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Preventing Aspartimide Formation

Protecting GroupModel Peptide/SequenceConditionsAspartimide Formation (%)Reference
OtBu VKDGYI (Scorpion Toxin II)Extended piperidine treatmentHigh[3]
Triethylmethyl VKDGYI (Scorpion Toxin II)Extended piperidine treatmentSignificantly Reduced[3]
Tripropylmethyl VKDGYI (Scorpion Toxin II)Extended piperidine treatmentAlmost Complete Reduction[3]
Tributylmethyl VKDGYI (Scorpion Toxin II)Extended piperidine treatmentAlmost Complete Reduction[3]
OBno Teduglutide (contains Asp-Gly)Fmoc SPPS25% reduction compared to OtBu[1]
ODie hPTH(1-84) fragmentFmoc SPPSEffective suppression[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis using Sterically Hindered Asp(OR)-OH Building Blocks

This protocol describes the general procedure for incorporating sterically hindered Aspartic acid derivatives into a peptide sequence during Fmoc-SPPS.

Materials:

  • Fmoc-Asp(OR)-OH (e.g., Fmoc-Asp(OPhp)-OH, Fmoc-Asp(OBno)-OH)

  • Solid support (e.g., Rink Amide resin, Wang resin)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, 2,4,6-collidine)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-Asp(OR)-OH (or other Fmoc-amino acid) by dissolving it in DMF with a suitable coupling reagent and base.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Backbone Protection

A highly effective method to completely prevent aspartimide formation is to protect the backbone amide nitrogen of the residue following the aspartic acid.[4] The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups are commonly used for this purpose.[5][6] These protecting groups are introduced as part of a dipeptide building block, for example, Fmoc-Xaa-(Dmb)Gly-OH. The Dmb group is stable during peptide synthesis and is removed during the final TFA cleavage.[5]

Table 2: Effectiveness of Backbone Protection in Preventing Aspartimide Formation

Protection StrategyModel Peptide/SequenceConditionsAspartimide Formation (%)Reference
None (Standard Fmoc-SPPS) Asp-Gly containing peptidesStandard Fmoc deprotectionHigh[5]
Dmb on Glycine (B1666218) Fmoc-Asp-(Dmb)Gly-OH building blockStandard Fmoc deprotectionEliminated[5]
Hmb on following residue Scorpion Toxin II model peptideFmoc SPPSEliminated[1]

Experimental Protocols

Protocol 2: Synthesis using Fmoc-Xaa-(Dmb/Hmb)Gly-OH Dipeptide Building Blocks

This protocol outlines the use of pre-formed dipeptide units containing a backbone-protected glycine to prevent aspartimide formation at Asp-Gly sequences.

Materials:

  • Fmoc-Asp-(Dmb)Gly-OH or Fmoc-Asp-(Hmb)Gly-OH dipeptide

  • Solid support (e.g., Rink Amide resin)

  • Standard Fmoc-protected amino acids

  • Coupling and deprotection reagents as in Protocol 1

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Peptide Elongation: Synthesize the peptide sequence C-terminal to the Asp-Gly motif using standard Fmoc-SPPS as described in Protocol 1.

  • Dipeptide Coupling:

    • Following the deprotection of the N-terminal amino group of the residue preceding the Asp-Gly sequence, couple the Fmoc-Asp-(Dmb)Gly-OH dipeptide using standard coupling conditions.

    • The coupling of these bulky dipeptides may require extended reaction times or double coupling.

  • Continue Synthesis: Continue the peptide synthesis N-terminal to the Asp-Gly sequence using standard Fmoc-amino acids.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups, including the Dmb/Hmb group, using a standard TFA-based cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Visualizations

Aspartimide_Formation_Pathway Peptide Peptide Chain with Asp(OtBu)-Xaa Deprotection Fmoc Deprotection (Piperidine/DMF) Peptide->Deprotection Intermediate Deprotonated Backbone Amide Deprotection->Intermediate Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide RingOpening Nucleophilic Ring Opening (Piperidine or H2O) Aspartimide->RingOpening AlphaPeptide α-Peptide (D/L) RingOpening->AlphaPeptide BetaPeptide β-Peptide (D/L) RingOpening->BetaPeptide Piperidide Piperidide Adducts (D/L) RingOpening->Piperidide

Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.

Prevention_Strategies_Workflow Start Start: Asp-containing peptide synthesis Decision Is the Asp sequence prone to aspartimide formation? (e.g., Asp-Gly, Asp-Asn) Start->Decision Strategy1 Strategy 1: Sterically Hindered Side-Chain Protection (e.g., Fmoc-Asp(OPhp)-OH) Decision->Strategy1 Yes Strategy2 Strategy 2: Backbone Protection (e.g., Fmoc-Asp-(Dmb)Gly-OH) Decision->Strategy2 Yes SPPS Perform Solid-Phase Peptide Synthesis Strategy1->SPPS Strategy2->SPPS Cleavage TFA-mediated Cleavage and Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification End Pure Peptide Purification->End

Caption: Decision workflow for preventing aspartimide formation in SPPS.

References

Application Notes and Protocols for Z-Aspartic Acid-Based Caspase Inhibitors in In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While Z-Asp-OH (N-benzyloxycarbonyl-aspartic acid) is a crucial building block in peptide synthesis, its direct in vivo applications as a therapeutic agent are limited. However, it forms the foundational structure for a class of potent enzyme inhibitors known as Z-Asp-based caspase inhibitors. These inhibitors are invaluable tools in preclinical research for dissecting the roles of caspases in various pathological conditions and for evaluating the therapeutic potential of apoptosis inhibition.

This document provides detailed application notes and protocols for two prominent Z-Asp-based caspase inhibitors: Z-DEVD-FMK , a specific caspase-3 inhibitor, and Z-VAD-FMK , a broad-spectrum or pan-caspase inhibitor. These peptidomimetic inhibitors incorporate a fluoromethylketone (FMK) moiety, which allows them to irreversibly bind to the catalytic site of caspases, thereby blocking their activity.[1]

In Vivo Applications

Z-Asp-based caspase inhibitors have been investigated in a multitude of animal models for various diseases where apoptosis is a key driver of pathology.

  • Neuroprotection: In models of traumatic brain injury (TBI) and spinal cord injury (SCI), these inhibitors have demonstrated significant neuroprotective effects. Administration of Z-DEVD-FMK has been shown to reduce lesion volumes and improve neurological function.[2][3] For instance, early administration after injury is critical, with treatment at 1 hour post-injury showing significant benefits in reducing neuronal necrosis.[2]

  • Hepatic Injury: In models of acute liver failure, such as that induced by bile duct ligation, Z-DEVD-FMK has been shown to alleviate liver damage by inhibiting hepatocyte apoptosis.[4][5]

  • Sepsis and Endotoxic Shock: The pan-caspase inhibitor Z-VAD-FMK has been shown to significantly reduce mortality in mouse models of endotoxic shock induced by lipopolysaccharide (LPS).[6][7] It is thought to work by inducing macrophage necroptosis and promoting the accumulation of myeloid-derived suppressor cells (MDSCs), which in turn inhibit pro-inflammatory responses.[6]

  • Ischemia-Reperfusion Injury: Z-VAD-FMK has been identified as an effective agent in preventing ischemia/reperfusion injuries in various organs, including the liver, brain, and pancreas.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for Z-DEVD-FMK and Z-VAD-FMK from various in vitro and in vivo studies.

Table 1: Inhibitor Specificity (IC50 Values)
InhibitorTarget Caspase(s)IC50 ValueReference
Z-DEVD-FMKCaspase-318 µM[9]
Z-VAD-FMKPan-caspase (human caspases 1, 3-10)0.0015 - 5.8 mM
Table 2: In Vivo Efficacy in Animal Models
InhibitorAnimal ModelKey Efficacy MetricDosage and AdministrationReference
Z-DEVD-FMKMouse, Traumatic Brain InjuryReduced lesion volume160 ng, intracerebroventricularly[2][10]
Z-DEVD-FMKRat, Traumatic Spinal Cord InjuryReduced apoptotic index and improved motor functionNot specified[3]
Z-VAD-FMKMouse, Endotoxic ShockIncreased survival rate5, 10, or 20 µg/g body weight, intraperitoneally[6]

Experimental Protocols

General Guidelines for In Vivo Administration

Vehicle Preparation: Z-DEVD-FMK and Z-VAD-FMK are typically supplied as lyophilized powders and should be reconstituted in a suitable solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.[11] For in vivo administration, the DMSO stock solution is further diluted in a vehicle to minimize toxicity. A common vehicle formulation is a mixture of PEG400, Tween 80, and sterile water or saline.[9]

Example Vehicle Formulation: To prepare a 1 mL working solution, add 20 µL of a 50 mg/mL DMSO stock solution to 300 µL of PEG400. Mix until clear. Add 50 µL of Tween 80 and mix again until clear. Finally, add 630 µL of sterile ddH2O to bring the final volume to 1 mL. The solution should be prepared fresh for immediate use.[9]

Administration Routes: The choice of administration route depends on the animal model and the target organ. Common routes include:

  • Intraperitoneal (i.p.) injection: For systemic effects, as seen in models of endotoxic shock.[6]

  • Intracerebroventricular (i.c.v.) injection: For direct delivery to the central nervous system in models of TBI.[10]

  • Intravenous (i.v.) injection: For rapid systemic distribution.

Protocol 1: Assessment of Neuroprotection in a Traumatic Brain Injury (TBI) Model

Animal Model: Male C57Bl/6 mice.[12]

Procedure:

  • Induce TBI using a controlled cortical impact (CCI) device.

  • At 1 hour post-injury, administer 160 ng of Z-DEVD-FMK intracerebroventricularly. The control group receives an equivalent volume of the vehicle.[12]

  • Monitor the animals for a period of 21 days, assessing motor recovery using a beam-walking test at regular intervals (e.g., days 1, 2, 3, 7, 14, and 21).[10]

  • At the end of the study period, euthanize the animals and perfuse the brains.

  • Post-fix the brains and prepare them for histological analysis to determine lesion volume. This can be done using T2-weighted MRI or Nissl staining.[10]

Protocol 2: Evaluation of Apoptosis Inhibition using TUNEL Staining

Tissue Preparation:

  • Following euthanasia and perfusion with 4% paraformaldehyde, harvest the brain tissue.

  • Post-fix the tissue in 4% paraformaldehyde overnight at 4°C.

  • Cryoprotect the tissue by immersing it in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) until it sinks.

  • Freeze the tissue and cut it into sections (e.g., 20-40 µm) using a cryostat.

TUNEL Staining Procedure:

  • Mount the tissue sections on slides.

  • Permeabilize the sections with a solution of 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.

  • Wash the slides twice with PBS.

  • Incubate the sections with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and a labeled nucleotide, e.g., BrdU-dUTP) in a humidified chamber at 37°C for 60 minutes.

  • Wash the slides three times with PBS.

  • If using a fluorescent label, counterstain with a nuclear stain like DAPI.

  • Mount the coverslips and visualize the slides using a fluorescence microscope. Apoptotic cells will show positive TUNEL staining.

Protocol 3: Caspase-3 Activity Assay from Tissue Lysates

Tissue Lysate Preparation:

  • Harvest the tissue of interest (e.g., brain cortex, liver) and immediately snap-freeze it in liquid nitrogen.

  • Homogenize the frozen tissue in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA, 1 mM PMSF) on ice.[13]

  • Centrifuge the homogenate at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C.[14]

  • Collect the supernatant, which contains the protein lysate.

  • Determine the protein concentration of the lysate using a standard method like the BCA assay.[13]

Caspase-3 Activity Assay:

  • In a 96-well plate, add 50-200 µg of protein lysate to each well.[14]

  • Add an equal volume of 2x reaction buffer (specific to the assay kit) containing DTT.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays).[4][15]

  • Incubate the plate at 37°C for 1-2 hours.[16]

  • Read the absorbance (for colorimetric assays) at 405 nm or fluorescence (for fluorometric assays) with excitation at 380 nm and emission between 420-460 nm.[4][15]

  • The increase in signal is proportional to the caspase-3 activity in the sample.

Visualizations

Signaling Pathways and Experimental Workflows

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome recruited to Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Z_VAD_FMK Z-VAD-FMK (Pan-Caspase Inhibitor) Z_VAD_FMK->Caspase-9 Z_VAD_FMK->Caspase-3 Z_DEVD_FMK Z-DEVD-FMK (Caspase-3 Inhibitor) Z_DEVD_FMK->Caspase-3 Procaspase-3->Caspase-3

Caption: Apoptosis signaling pathways and points of inhibition.

Experimental_Workflow Treatment Administer Z-Asp-Based Inhibitor (e.g., Z-DEVD-FMK, Z-VAD-FMK) or Vehicle Control Monitoring Monitor Animal Behavior and Physiology Treatment->Monitoring Euthanasia Euthanasia and Tissue Collection Monitoring->Euthanasia Histology Histological Analysis (e.g., TUNEL, Nissl Staining) Euthanasia->Histology Biochemistry Biochemical Assays (e.g., Caspase Activity) Euthanasia->Biochemistry Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis Biochemistry->Data_Analysis

Caption: General experimental workflow for in vivo studies.

Considerations and Limitations

  • Specificity: While Z-DEVD-FMK is considered a specific caspase-3 inhibitor, it may also inhibit other caspases at higher concentrations. Z-VAD-FMK is a broad-spectrum inhibitor and will not delineate the roles of individual caspases.[1]

  • Toxicity: The FMK moiety can have off-target effects and potential cytotoxicity. It is crucial to use the appropriate vehicle and dosage to minimize these effects. The final concentration of DMSO in the administered solution should be kept low.[11]

  • Pharmacokinetics: The bioavailability and half-life of these inhibitors in vivo can be limited. The dosing regimen should be optimized for the specific animal model and research question.

  • Alternative Cell Death Pathways: Inhibition of apoptosis by caspase inhibitors may lead to the activation of alternative cell death pathways, such as necroptosis.[6] This should be considered when interpreting results.

Conclusion

Z-Asp-based caspase inhibitors are powerful research tools for investigating the role of apoptosis in disease. By understanding their applications, utilizing standardized protocols, and being mindful of their limitations, researchers can effectively leverage these compounds to advance our understanding of disease pathogenesis and develop novel therapeutic strategies.

References

High-Purity Z-Asp-OH: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

N-α-Carbobenzyloxy-L-aspartic acid (Z-Asp-OH) is a critical N-protected amino acid derivative widely employed in peptide synthesis and as a foundational building block in the development of pharmaceutical compounds.[1][2] Its benzyloxycarbonyl (Z) protecting group offers stability and selectivity during peptide chain elongation, making it an indispensable tool for researchers in both academic and industrial settings.[1] This document provides a comprehensive overview of commercial suppliers, purchasing options, and detailed protocols for the application of high-purity this compound in key research and development workflows.

Commercial Suppliers and Purchasing Options

A variety of chemical suppliers offer high-purity this compound, catering to a range of research and manufacturing needs. Key considerations for procurement include purity levels, available quantities, and the supplier's quality control documentation. The following table summarizes the offerings from several reputable vendors.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
SRIRAMCHEM This compound1152-61-0C12H13NO6267.24≥98%1g and bulk inquiries
Aapptec This compound1152-61-0C12H13NO6267.2Lot-specific100g, 500g
Omizzur This compound1152-61-0C12H13NO6267.24>99.0% (HPLC)50g, 100g, and bulk inquiries
ChemBK N-Carbobenzyloxy-L-aspartic acid1152-61-0C12H13NO6267.23Not specifiedSpot supply
MedChemExpress Z-Asp(OBzl)-OH3479-47-8C19H19NO6357.36Not specifiedInquire for sizes
A2B Chem This compound1152-61-0Not specifiedNot specifiedNot specifiedInquire for sizes

Applications in Peptide Synthesis and Drug Discovery

This compound is a versatile building block with primary applications in:

  • Peptide Synthesis: It serves as a protected aspartic acid residue for both solid-phase (SPPS) and solution-phase peptide synthesis (SPPS).[1][2] The Z-group protects the α-amino group, preventing unwanted side reactions during peptide bond formation.[1]

  • Caspase Inhibitor Synthesis: Aspartic acid is a key recognition residue for caspases, a family of proteases central to the apoptotic pathway.[3][4] this compound and its derivatives are therefore crucial starting materials for the synthesis of caspase inhibitors, which are valuable tools for studying apoptosis and have therapeutic potential.[2][5]

  • Pharmaceutical Development: As a chiral building block, this compound is utilized in the synthesis of various pharmaceutical compounds and bioactive molecules.[2]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating a Z-protected aspartic acid residue into a peptide sequence using manual or automated SPPS with Fmoc/tBu chemistry.

Materials:

  • Z-Asp(OR)-OH (where R is a side-chain protecting group, e.g., OtBu)

  • Fmoc-protected amino acids

  • Solid support resin (e.g., Wang resin, Rink amide resin)[6]

  • Coupling reagents (e.g., HBTU, HATU, DIC)[7]

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIPS/H2O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Z-Asp(OR)-OH (or other Fmoc-amino acid) and a coupling reagent (e.g., HBTU) in DMF.

    • Add a base (e.g., DIPEA) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.[8]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H2O) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

Solution-Phase Synthesis of a Caspase-3/-7 Substrate (Ac-DEVD-pNA)

This protocol is adapted from a method for the synthesis of Ac-DEVD-pNA, a chromogenic substrate for caspase-3 and -7, and illustrates the use of an acetylated aspartic acid derivative, which can be prepared from this compound.[9]

Materials:

  • Ac-Asp(OtBu)-OH (can be synthesized from this compound)

  • H-Glu(OtBu)-Val-Asp(OtBu)-pNA (intermediate peptide)

  • PyBOP

  • DIPEA

  • Methylene chloride (DCM)

  • TFA cleavage solution

Procedure:

  • Dissolution: Dissolve the intermediate peptide H-Glu(OtBu)-Val-Asp(OtBu)-pNA in DCM.

  • Coupling Reaction:

    • Add Ac-Asp(OtBu)-OH to the reaction mixture.

    • Add DIPEA, followed immediately by PyBOP, to initiate the coupling reaction.

    • Stir at room temperature for 30 minutes. Monitor the reaction by TLC.[9]

  • Workup: After the reaction is complete, wash the organic layer with aqueous solutions to remove excess reagents and byproducts.

  • Global Deprotection: Remove the t-butyl protecting groups by treating the protected peptide with a TFA-based cleavage solution.

  • Purification: Purify the final product, Ac-DEVD-pNA, by preparative HPLC.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate key concepts related to the application of this compound and its derivatives in apoptosis research.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_inhibition Inhibition Ligand Death Ligand (e.g., FasL, TNF) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Stress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis CaspaseInhibitor Caspase Inhibitor (Derived from this compound) CaspaseInhibitor->Caspase3 Inhibition

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways leading to the activation of executioner caspases.

G cluster_synthesis Peptide Synthesis Start Start with Resin Support Deprotection Fmoc Deprotection Start->Deprotection Coupling Amino Acid Coupling (e.g., Z-Asp(OR)-OH) Deprotection->Coupling Wash Wash Coupling->Wash Repeat Repeat for Each Amino Acid Wash->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin Repeat->Cleavage Final Amino Acid Purification HPLC Purification Cleavage->Purification End Pure Peptide Purification->End

References

Troubleshooting & Optimization

How to troubleshoot low yield in peptide synthesis with Z-Asp-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during peptide synthesis, with a specific focus on challenges related to the incorporation of aspartic acid.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low yield with Z-Asp-OH in my solid-phase peptide synthesis (SPPS). What could be the cause?

A1: The use of a Z (benzyloxycarbonyl) group for the side-chain protection of aspartic acid in modern solid-phase peptide synthesis (SPPS), particularly in Fmoc-based strategies, is uncommon. The Z group is traditionally used for Nα-protection and is typically cleaved under conditions like hydrogenolysis or strong acids (e.g., HBr/acetic acid), which are generally not compatible with standard linkers and other side-chain protecting groups used in Fmoc or Boc SPPS.

If you are using Nα-Z-Asp-OH, it is intended for solution-phase synthesis or Boc-SPPS where final cleavage is performed with strong acids like HF. However, even in these cases, side reactions can occur. For instance, treatment with TFA to remove other protecting groups can lead to N-benzylation as a side product.[1]

For SPPS, it is highly recommended to use an Fmoc-protected aspartic acid derivative with a side-chain protecting group compatible with the overall synthesis strategy (e.g., Fmoc-Asp(OtBu)-OH for standard applications). The primary cause of low yield when incorporating aspartic acid is a side reaction known as aspartimide formation.

Q2: What is aspartimide formation and why does it cause low yield?

A2: Aspartimide formation is a significant side reaction that occurs during Fmoc-based SPPS, especially when using piperidine (B6355638) for Fmoc deprotection.[2][3][4] It is an intramolecular cyclization reaction where the backbone nitrogen amide of the amino acid following the aspartic acid residue attacks the side-chain carbonyl group of the Asp.[2][4]

This reaction leads to low yield for several reasons:

  • Formation of Multiple Impurities: The aspartimide intermediate can be opened by a nucleophile (like piperidine) to form not only the desired α-peptide but also a β-peptide, where the peptide bond is formed with the side-chain carboxyl group.[2][3]

  • Racemization: The chiral center of the aspartic acid can be epimerized during this process, leading to a mix of D- and L-aspartyl peptides.[2]

  • Chain Termination: The aspartimide ring can be attacked by the N-terminal amine of the same peptide chain, forming a piperazine-2,5-dione (DKP), which terminates the peptide elongation.[4]

  • Difficult Purification: These by-products are often difficult or impossible to separate from the target peptide by HPLC because they have very similar properties and identical mass.[5]

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly problematic.[4][6]

Troubleshooting Guide: Low Yield with Aspartic Acid

This guide provides a systematic approach to diagnosing and resolving low peptide yields associated with aspartic acid residues.

Step 1: Identify the Cause of Low Yield

The first step is to determine if aspartimide formation is the root cause.

  • Mass Spectrometry (MS) Analysis: Analyze the crude peptide product. Look for the mass of your target peptide. The presence of multiple peaks with the same mass can indicate the formation of α/β isomers and racemized products. You may also see peaks corresponding to piperidide adducts (+84 Da).

  • HPLC Analysis: A complex HPLC profile with multiple, poorly resolved peaks around the expected retention time of your target peptide is a strong indicator of aspartimide-related by-products.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_strategies Mitigation Strategies start Low Peptide Yield with Asp Residue check_ms Analyze Crude Product by LC-MS start->check_ms is_aspartimide Aspartimide-related impurities detected? (α/β isomers, piperidides) check_ms->is_aspartimide strategy Implement Strategy to Minimize Aspartimide is_aspartimide->strategy Yes other_issues Investigate Other SPPS Problems (Coupling, Deprotection, etc.) is_aspartimide->other_issues No protecting_group Change Asp Protecting Group strategy->protecting_group backbone_prot Use Backbone Protection strategy->backbone_prot conditions Modify Deprotection Conditions strategy->conditions re_evaluate Re-synthesize and Evaluate Yield/Purity other_issues->re_evaluate protecting_group->re_evaluate backbone_prot->re_evaluate conditions->re_evaluate success Problem Resolved re_evaluate->success Improved fail Issue Persists: Consult Specialist re_evaluate->fail Not Improved

References

Preventing aspartimide formation in Z-Asp-OH containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis involving Z-Asp-OH and its derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent aspartimide formation, a critical side reaction in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic?

A: Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] The backbone amide nitrogen of the amino acid following an aspartic acid (Asp) residue attacks the side-chain carbonyl group of the Asp. This forms a five-membered succinimide (B58015) ring, known as an aspartimide intermediate.[1][2]

This side reaction is highly problematic for several reasons:

  • Byproduct Generation: The aspartimide ring can be opened by a nucleophile (like piperidine (B6355638) or water), leading to a mixture of products, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and piperidide adducts.[1][2]

  • Racemization: The aspartimide intermediate is chirally unstable and can easily racemize, resulting in the formation of D-aspartyl peptides alongside the natural L-form.[3]

  • Purification Challenges: These byproducts, particularly the α- and β-aspartyl peptides, often have identical masses and similar chromatographic retention times to the target peptide, making purification extremely difficult or impossible.[2][3]

  • Reduced Yield: The formation of these side products significantly lowers the overall yield of the desired peptide.[1][2]

Q2: Which factors increase the risk of aspartimide formation?

A: Several factors influence the rate and extent of aspartimide formation:

  • Peptide Sequence: The amino acid immediately C-terminal to the Asp residue has the most significant impact.[1] Sequences like Asp-Gly are notoriously prone to this side reaction due to the lack of steric hindrance from the glycine (B1666218) residue.[1] Other susceptible sequences include Asp-Asn, Asp-Arg, Asp-Ser, and Asp-Ala.[1]

  • Deprotection Conditions: The repeated use of a base, typically 20% piperidine in DMF, for Fmoc group removal is the primary trigger.[1][2] Longer exposure times and higher temperatures during deprotection increase the incidence of aspartimide formation.[4]

  • Solvent Polarity: Higher polarity solvents can lead to more aspartimide formation.[1]

  • Asp Side-Chain Protecting Group: The standard tert-butyl (OtBu) ester protecting group offers minimal steric hindrance and is often insufficient to prevent the reaction in susceptible sequences.[1][5]

Q3: How can I detect aspartimide-related impurities in my product?

A: Detecting these impurities can be challenging because the main α- and β-rearranged products are mass-neutral (they have the same mass as the desired peptide).[3][5] A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Compare the chromatogram of your crude product to a reference standard if available. Look for shoulder peaks or closely eluting impurities around the main product peak. The aspartimide intermediate itself, and piperidide adducts, will have different masses and should be resolvable as distinct peaks.[2][3]

  • Mass Spectrometry (MS): While MS cannot distinguish between the desired peptide and its iso-peptide byproducts based on mass alone, it is crucial for identifying other side products like piperidides (desired mass + C₅H₁₀N) or the aspartimide intermediate (desired mass - H₂O).

  • Tandem MS (MS/MS): Fragmentation analysis can sometimes reveal differences between the α- and β-linked peptides, although this is not always straightforward.

  • Nuclear Magnetic Resonance (NMR): For definitive characterization, 2D-NMR techniques can distinguish between the different isomers.[4]

Troubleshooting Guide

This guide provides strategies to mitigate or eliminate aspartimide formation based on common experimental observations.

Issue: Significant byproduct formation observed in an Asp-Gly sequence.

The Asp-Gly motif is the most susceptible to aspartimide formation.[1] Standard protocols are often insufficient.

Root Cause: Lack of steric hindrance from the glycine residue allows the backbone amide nitrogen to readily attack the Asp side-chain ester. The standard Asp(OtBu) protecting group is not bulky enough to prevent this.[1][5]

Solutions:

  • Use a Sterically Hindered Asp Protecting Group: Replace Fmoc-Asp(OtBu)-OH with a derivative offering more steric bulk.[2][5]

  • Employ Backbone Protection: Use a pre-formed dipeptide with a protected backbone amide nitrogen, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents it from acting as a nucleophile.[2][5] This is one of the most effective methods for complete suppression.[5]

  • Modify Deprotection Conditions: While less effective for complete prevention, modifying the Fmoc deprotection cocktail can reduce the extent of the side reaction.

Issue: Aspartimide-related impurities are still present even with non-Gly sequences.

While Asp-Gly is the worst-case scenario, other sequences like Asp-Ser, Asp-Asn, or Asp-Arg are also at high risk.[1]

Root Cause: The underlying base-catalyzed mechanism is still active, although slower than with Asp-Gly. Factors like prolonged synthesis time (many deprotection cycles), elevated temperature, or specific peptide conformations can exacerbate the problem.[1]

Solutions:

  • Optimize Deprotection Reagents: Switch from piperidine to a weaker or less nucleophilic base.

  • Use Acid Additives: Adding a weak acid to the piperidine solution can buffer the basicity and reduce the rate of aspartimide formation.

  • Alternative Protecting Groups: If modifications to the deprotection conditions are insufficient, using a more robust side-chain protecting group is the recommended solution.

Data & Protocols

Table 1: Comparison of Asp Side-Chain Protecting Groups

This table summarizes the performance of different Asp side-chain protecting groups in preventing aspartimide formation in the model peptide VKDX YI after prolonged treatment with 20% piperidine in DMF. Lower percentages indicate better suppression of side reactions.

X in VKDXYIProtecting Group% Target Peptide% Aspartimide & Piperidides% D-AspReference
Gly OtBu1.099.025.0[3]
OMpe32.167.920.3[3]
OBno 89.5 10.5 0.8 [3]
Asn OtBu13.986.130.2[3]
OMpe67.232.813.0[3]
OBno 99.6 0.4 0.3 [3]
Arg OtBu27.672.422.1[3]
OMpe84.615.46.8[3]
OBno 99.7 0.3 0.3 [3]

Data adapted from a study where peptidyl resins were treated for 200 minutes to simulate 100 deprotection cycles.[3]

Table 2: Effect of Fmoc Deprotection Reagents on Aspartimide Formation

This table compares the crude product distribution for the model hexapeptide VKDGYI synthesized at 60°C using different Fmoc deprotection reagents.

Deprotection Reagent% Desired Product% Aspartimide% Other ByproductsReference
20% Piperidine (PPR)83170[6]
20% Dipropylamine (DPA) 94 6 0 [6]
2% DBU522523[6]

Data adapted from a study comparing deprotection reagents in high-temperature SPPS.[6]

Experimental Protocol: Minimized Aspartimide Formation during Fmoc Deprotection

This protocol provides a modified Fmoc deprotection step for sequences known to be at risk of aspartimide formation.

Objective: To remove the Fmoc protecting group while minimizing the base-catalyzed formation of aspartimide.

Materials:

  • Peptide-resin with N-terminal Fmoc protection

  • Fmoc Deprotection Solution: 20% Dipropylamine (DPA) in N,N-Dimethylformamide (DMF) (v/v)

  • Alternatively: 20% piperidine in DMF containing 0.1 M HOBt (Note: HOBt is an explosive when fully anhydrous and requires careful handling).[5]

  • DMF for washing

  • Dichloromethane (DCM) for washing

  • Syringe or automated peptide synthesizer

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the Fmoc Deprotection Solution (e.g., 20% DPA in DMF) to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Wash the resin with DCM (2-3 times) and then DMF (2-3 times) to prepare for the next coupling step.

  • Perform a Kaiser test to confirm the complete removal of the Fmoc group before proceeding to the next amino acid coupling.

Visual Guides

Mechanism of Aspartimide Formation

Caption: Base-catalyzed mechanism of aspartimide formation and subsequent hydrolysis/aminolysis.

Troubleshooting Workflow for Aspartimide Formation

Troubleshooting_Workflow start Impurity detected in Asp-containing peptide? check_mass Does MS show mass-neutral (α/β) or other byproducts? start->check_mass is_aspgly Is the sequence Asp-Gly? check_mass->is_aspgly Yes end_node Problem Solved check_mass->end_node No, different issue strategy_pg Use Sterically Hindered Protecting Group (e.g., Asp(OBno)) is_aspgly->strategy_pg No (Moderate Risk) strategy_backbone Use Backbone Protection (e.g., Fmoc-Asp-Dmb-Gly-OH) is_aspgly->strategy_backbone Yes (Highest Risk) strategy_deprotect Modify Deprotection: 1. Use 20% DPA 2. Add 0.1M HOBt to Piperidine strategy_pg->strategy_deprotect If problem persists strategy_backbone->end_node strategy_deprotect->end_node

Caption: Decision tree for selecting a strategy to prevent aspartimide formation.

References

Addressing solubility issues of Z-Asp-OH in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for troubleshooting solubility issues of Z-Asp-OH in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound, or N-Cbz-L-aspartic acid, is an N-protected form of L-aspartic acid. It serves as a crucial building block in peptide synthesis and as a foundation for designing various enzyme inhibitors, including caspase inhibitors. Its complex structure, featuring both a hydrophobic benzyloxycarbonyl (Z) group and two hydrophilic carboxylic acid groups, leads to challenging solubility behavior in aqueous solutions, which is highly dependent on pH.

Q2: My this compound is not dissolving in water. What am I doing wrong?

This compound is practically insoluble in neutral water due to the protonated state of its carboxylic acid groups. To dissolve it in an aqueous medium, you must increase the pH to deprotonate these groups, thereby forming a more soluble salt.

Q3: What is the recommended solvent for creating a stock solution of this compound?

For most applications, it is recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol. This stock can then be diluted into your aqueous experimental buffer. Direct dissolution in aqueous buffers is possible but requires careful pH adjustment.

Q4: How does pH affect the solubility of this compound?

The solubility of this compound is critically dependent on pH because of its two carboxylic acid groups, which have different pKa values (pKa1 ≈ 2.8; pKa2 ≈ 4.5).

  • Below pH 2.8: Both carboxyl groups are protonated (-COOH), making the molecule least soluble in water.

  • Between pH 2.8 and 4.5: The alpha-carboxyl group is deprotonated (-COO⁻), slightly increasing solubility.

  • Above pH 4.5: Both carboxyl groups are deprotonated, forming the much more water-soluble dicarboxylate salt.

Therefore, to dissolve this compound in an aqueous buffer, the pH should be adjusted to be well above 4.5, typically to a neutral or slightly alkaline pH (e.g., pH 7.4).

Q5: Can I heat the solution to improve solubility?

Gentle warming can be attempted to aid dissolution, but it should be done with caution. Prolonged exposure to high temperatures can potentially lead to the degradation of the compound. Chemical methods, such as pH adjustment, are generally preferred and more effective.

Troubleshooting Guide

Issue 1: this compound precipitates when diluting an organic stock solution into my aqueous buffer.
  • Cause: This often happens if the final concentration in the aqueous buffer is too high, or if the buffer's pH is too low to maintain the solubility of the compound. The organic solvent from the stock solution can also affect the overall properties of the final solution.

  • Solution:

    • Check Buffer pH: Ensure your final buffer pH is sufficiently high (e.g., >7.0) to keep this compound in its soluble, deprotonated form.

    • Lower Final Concentration: The aqueous solubility is limited. Try diluting your stock solution further to a lower final concentration.

    • Vortex During Dilution: Add the organic stock solution dropwise to the aqueous buffer while vortexing vigorously to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.

Issue 2: The pH of my solution drops when I add this compound.
  • Cause: this compound is an acid. Adding the solid compound to an unbuffered or weakly buffered solution will lower the pH, which in turn reduces its solubility, preventing it from dissolving further.

  • Solution:

    • Use a Buffered System: Always use a buffer with adequate capacity (e.g., PBS, Tris, HEPES) at the desired final pH.

    • Adjust pH After Addition: Prepare a slurry of this compound in your buffer and slowly add a base (e.g., 1 M NaOH) dropwise while monitoring the pH with a calibrated pH meter until the solid dissolves completely and the target pH is reached.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents. This data is essential for planning experiments and preparing stock solutions.

SolventConcentrationTemperatureNotes
DMSO ≥ 49 mg/mL (≥ 183.3 mM)Room TemperatureRecommended for high-concentration stock solutions.
Ethanol ≥ 29 mg/mL (≥ 108.5 mM)Room TemperatureAn alternative organic solvent for stock solutions.
PBS (pH 7.2) ~ 5 mg/mLRoom TemperatureSolubility is significantly improved at physiological pH compared to neutral water.
Water InsolubleRoom TemperatureEssentially insoluble without pH modification.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
  • Weigh: Accurately weigh 26.72 mg of this compound powder (MW: 267.24 g/mol ).

  • Dissolve: Add 1 mL of high-purity DMSO to the powder.

  • Mix: Vortex or sonicate the solution gently until all the solid has completely dissolved.

  • Store: Store the stock solution at -20°C for long-term use. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Direct Preparation of a 10 mM this compound Solution in PBS (pH 7.4)
  • Weigh: Accurately weigh 2.67 mg of this compound.

  • Suspend: Add the powder to approximately 900 µL of PBS (pH 7.4). The powder will not dissolve and will form a slurry.

  • Adjust pH: While stirring the slurry, add 1 M NaOH drop by drop. Monitor the pH continuously with a calibrated meter. The solid will gradually dissolve as the pH is maintained at 7.4.

  • Final Volume: Once the solid is fully dissolved, adjust the final volume to 1.0 mL with PBS.

  • Verify pH: Check and, if necessary, re-adjust the final pH to 7.4.

  • Sterilize: If required for cell culture experiments, sterilize the solution by passing it through a 0.22 µm syringe filter.

Diagrams

cluster_0 Solubility Troubleshooting Workflow Start Start: Dissolve this compound CheckSolvent Choose Solvent System Start->CheckSolvent Organic Use Organic Solvent (e.g., DMSO) CheckSolvent->Organic Stock Solution Aqueous Use Aqueous Buffer (e.g., PBS) CheckSolvent->Aqueous Direct Dissolution Precipitate Precipitation Occurs? Organic->Precipitate Dilute into Aqueous Buffer AdjustpH Adjust pH > 7.0 with base (e.g., NaOH) Aqueous->AdjustpH Success Solution Prepared Precipitate->Success No LowerConc Lower Final Concentration Precipitate->LowerConc Yes AdjustpH->Success Vortex Vortex During Dilution LowerConc->Vortex Vortex->Precipitate

Caption: Troubleshooting workflow for dissolving this compound.

cluster_1 pH-Dependent Solubility Logic pH_Scale pH of Solution Low_pH pH < 4.5 (Acidic) High_pH pH > 4.5 (Neutral / Alkaline) Protonated R-(COOH)₂ (Fully Protonated) Low_pH->Protonated Dominant Species Deprotonated R-(COO⁻)₂ (Fully Deprotonated Salt) High_pH->Deprotonated Dominant Species Insoluble Insoluble in Water Protonated->Insoluble Soluble Soluble in Water Deprotonated->Soluble

Caption: Relationship between pH and this compound solubility.

Common side products in reactions involving Z-Asp-OH and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common side products in reactions involving N-benzyloxycarbonyl-aspartic acid (Z-Asp-OH) and strategies to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in reactions involving this compound, particularly during peptide synthesis?

The most prevalent side reaction is the formation of a cyclic succinimide (B58015) derivative known as aspartimide.[1][2][3] This occurs through an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain carboxyl group of the aspartic acid residue.[1][3] Aspartimide formation is especially pronounced during Fmoc-based solid-phase peptide synthesis (SPPS) due to repeated exposure to basic conditions (e.g., piperidine) used for Fmoc deprotection.[1][3][4]

Q2: What are the consequences of aspartimide formation?

Aspartimide formation is a critical issue in peptide synthesis as it leads to a cascade of undesirable side products, significantly reducing the yield and purity of the target peptide.[1][3][4] These subsequent reactions include:

  • Racemization: The chiral center of the aspartic acid residue can epimerize, leading to the formation of D-aspartyl peptides.[1][4]

  • Chain Isomerization: The aspartimide ring can be opened by nucleophiles, such as water or piperidine (B6355638), at either the α- or β-carbonyl group. This results in a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[1][3][5]

  • Formation of Piperidide Adducts: In Fmoc SPPS, piperidine used for deprotection can attack the aspartimide ring, leading to the formation of α- and β-piperidide adducts.[1][4]

These side products often have similar masses and chromatographic retention times to the desired peptide, making purification extremely challenging or even impossible.[4]

Q3: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly sequence-dependent.[1][2][3] The amino acid residue immediately C-terminal to the aspartic acid plays a crucial role. Sequences with a small, sterically unhindered amino acid following the Asp residue are particularly prone to this side reaction.[1] The most problematic sequences include:

  • Asp-Gly[1]

  • Asp-Asn

  • Asp-Arg

  • Asp-Ser[1]

  • Asp-Ala[6]

Q4: How can I detect the presence of aspartimide and related side products?

Aspartimide formation can be detected by a mass loss of 18 Da (loss of a water molecule) in the peptide. The subsequent ring-opened products (α- and β-peptides) will have the same mass as the target peptide, making them difficult to detect by mass spectrometry alone.[4] High-performance liquid chromatography (HPLC) is a key analytical tool. The presence of multiple peaks around the expected product peak, some of which may be difficult to resolve, can indicate the presence of these impurities.[4]

Troubleshooting Guide

Issue: Significant impurity peaks are observed around the main product peak during HPLC analysis of a this compound containing peptide.

This is a common indication of aspartimide-related side product formation. The following troubleshooting steps can help minimize these impurities.

1. Modification of the Aspartic Acid Protecting Group

The standard tert-butyl (OtBu) ester used to protect the side chain of aspartic acid offers limited steric hindrance and is often insufficient to prevent aspartimide formation in susceptible sequences.[1]

  • Strategy: Employ bulkier ester-based protecting groups on the β-carboxyl of Asp. These groups sterically hinder the intramolecular cyclization.

  • Examples:

    • Fmoc-Asp(OMpe)-OH (Mpe = 3-methylpent-3-yl)[2]

    • Fmoc-Asp(OEpe)-OH (Epe = 3-ethyl-3-pentyl)[7]

    • Fmoc-Asp(OPhp)-OH (Php = 4-n-propyl-4-heptyl)[7]

    • Fmoc-Asp(OBno)-OH (Bno = 5-n-butyl-5-nonyl)[4][7]

Protecting GroupAspartimide Formation (%) in VKDGYI model peptideD-Asp Content (%)
Fmoc-Asp(OtBu)-OHHighHigh
Fmoc-Asp(OMpe)-OHReducedReduced
Fmoc-Asp(OBno)-OHVery Low (0.1%/cycle)Very Low

Data adapted from comparative studies on the Scorpion toxin II peptide model.[4]

2. Backbone Protection

Masking the backbone amide nitrogen C-terminal to the aspartic acid residue completely prevents the intramolecular cyclization required for aspartimide formation.[1][8]

  • Strategy: Incorporate a backbone protecting group at the Asp-Xxx junction. This is often achieved by using a pre-formed dipeptide building block.

  • Examples:

    • Hmb (2-hydroxy-4-methoxybenzyl): Using an Fmoc-Asp(OR)-Xxx(Hmb)-OH dipeptide. The Hmb group is cleaved during the final TFA treatment.[1][6][8]

    • Dmb (2,4-dimethoxybenzyl): Using an Fmoc-Asp-(Dmb)Gly-OH building block is highly effective for problematic Asp-Gly sequences.[3][6]

3. Modification of Deprotection Conditions

Standard Fmoc deprotection using 20% piperidine in DMF can be harsh and promote aspartimide formation.

  • Strategy: Modify the deprotection cocktail to reduce its basicity or duration of exposure.

  • Protocols:

    • Reduced Piperidine Concentration: Use a lower concentration of piperidine (e.g., 10%) for the deprotection steps.

    • Addition of HOBt: Add 0.1 M Hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF deprotection solution. This has been shown to suppress aspartimide formation.[6]

    • Use of DBU: For very sensitive sequences, a cocktail of 2% DBU and 2% piperidine in DMF can be used, but reaction times should be carefully monitored.

4. Use of Non-Ester-Based Side Chain Protection

A more recent strategy involves masking the carboxylic acid with a functional group that is not an ester, thus being less susceptible to nucleophilic attack.

  • Strategy: Employ cyanosulfurylides (CSY) as a protecting group for the aspartic acid side chain.[5][9] This approach has been shown to completely suppress aspartimide formation.[3][9]

  • Note: The deprotection of the CSY group requires a specific step with an electrophilic halogenating agent like N-chlorosuccinimide (NCS) and is typically performed in solution after cleavage from the resin.[9][10]

Experimental Protocols

Protocol 1: Fmoc-SPPS using Fmoc-Asp(OBno)-OH

This protocol is suitable for sequences known to be prone to aspartimide formation.

  • Resin: Use a standard resin appropriate for your peptide C-terminus (e.g., Rink Amide resin for a C-terminal amide).

  • Coupling:

    • Dissolve Fmoc-Asp(OBno)-OH (1.5-3 eq.), a coupling agent like HBTU (1.5-3 eq.), and a base like DIPEA (3-6 eq.) in DMF.

    • Add the activation mixture to the deprotected resin and couple for 1-2 hours at room temperature.

    • Monitor coupling completion with a ninhydrin (B49086) test.

  • Washing: Wash the resin thoroughly with DMF after coupling.

  • Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Repeat the deprotection step once.

  • Washing: Wash the resin with DMF, followed by DCM and/or isopropanol.

  • Cleavage and Deprotection: After synthesis completion, cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.

Protocol 2: Backbone Protection using an Fmoc-Asp-(Dmb)Gly-OH Dipeptide

This protocol is highly recommended for peptides containing the Asp-Gly motif.

  • Resin: Start with a deprotected Gly-functionalized resin.

  • Dipeptide Coupling:

    • Dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF.

    • Add the activation mixture to the resin and allow it to couple overnight.

  • Subsequent Cycles: Continue the peptide synthesis using standard Fmoc-SPPS protocols. The Dmb group is stable to piperidine but is cleaved during the final TFA cleavage step.

  • Cleavage and Deprotection: Use a standard TFA cocktail. The Dmb group will be removed simultaneously with other acid-labile protecting groups.

Visualizations

Aspartimide_Formation_Pathway Peptide Peptide with Asp(OR) residue Intermediate Cyclic Intermediate Peptide->Intermediate Intramolecular attack Piperidine Piperidine (Base) Piperidine->Peptide Aspartimide Aspartimide (M-18 Da) Intermediate->Aspartimide -ROH Racemization Racemization (D-Asp) Aspartimide->Racemization Epimerization Hydrolysis Hydrolysis / Piperidinolysis Aspartimide->Hydrolysis AlphaPeptide α-Peptide (Desired Product) Hydrolysis->AlphaPeptide α-attack BetaPeptide β-Peptide (Side Product) Hydrolysis->BetaPeptide β-attack Piperidides Piperidide Adducts (Side Product) Hydrolysis->Piperidides Piperidine attack

Caption: Pathway of aspartimide formation and subsequent side reactions.

Minimization_Strategies_Workflow Start Aspartimide-prone sequence identified (e.g., Asp-Gly, Asp-Asn) Strategy Select Minimization Strategy Start->Strategy BulkyPG Use Bulky Side-Chain Protecting Group (e.g., Fmoc-Asp(OBno)-OH) Strategy->BulkyPG Moderate Risk Backbone Use Backbone Protection (e.g., Fmoc-Asp-(Dmb)Gly-OH) Strategy->Backbone High Risk (Asp-Gly) Conditions Modify Deprotection Conditions (e.g., +0.1M HOBt) Strategy->Conditions Low Risk SPPS Perform Fmoc-SPPS BulkyPG->SPPS Backbone->SPPS Conditions->SPPS Cleavage TFA Cleavage & Deprotection SPPS->Cleavage Analysis Analyze Crude Product via HPLC/MS Cleavage->Analysis Pure High Purity Product Analysis->Pure Successful Impure Significant Impurities Analysis->Impure Unsuccessful Impure->Strategy Re-evaluate Strategy

Caption: Decision workflow for minimizing aspartimide formation.

References

Improving the stability of Z-Asp-OH stock solutions over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the preparation, storage, and troubleshooting of Z-Asp-OH stock solutions to ensure their stability and integrity for research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound, also known as N-Benzyloxycarbonyl-L-aspartic acid, is a derivative of the amino acid L-aspartic acid where the amino group is protected by a benzyloxycarbonyl (Z) group. This protection makes it a crucial building block in peptide synthesis and other areas of medicinal chemistry, as it allows for the controlled formation of peptide bonds.[1]

Q2: What are the recommended solvents for dissolving this compound?

This compound is readily soluble in common polar organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and methanol.[1] It is sparingly soluble in water.[1] For cell-based assays, DMSO is a common choice, but it is important to use a final concentration that is not toxic to the cells.

Q3: What are the optimal storage conditions for solid this compound?

The solid, crystalline form of this compound is chemically stable.[1] It should be stored at 2–8°C in a tightly sealed container, protected from moisture and light.[1]

Q4: How long can I store this compound stock solutions?

The stability of this compound in solution is dependent on the solvent and storage temperature. Based on supplier recommendations, the following storage durations can be expected:

  • -80°C: Up to 6 months[2][3][4]

  • -20°C: Up to 1 month[2][3][4]

It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving this compound - Inappropriate solvent- Insufficient solvent volume- Low temperature- Ensure you are using a recommended solvent (DMSO, DMF, Methanol).- Increase the solvent volume to ensure the concentration is not above its solubility limit.- Gentle warming and vortexing can aid dissolution. For some solvents like ethanol, ultrasonic treatment may be necessary.[2]
Precipitate forms in the stock solution upon storage - Solution concentration is too high- Improper storage temperature- Solvent evaporation- Prepare a more dilute stock solution.- Ensure the solution is stored at a constant, appropriate temperature (-20°C or -80°C).- Use tightly sealed vials to prevent solvent evaporation.
Inconsistent experimental results - Degradation of this compound in the stock solution- Repeated freeze-thaw cycles- Prepare fresh stock solutions from solid this compound.- Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.- Verify the purity of the stock solution using a suitable analytical method like HPLC.
Discoloration of the stock solution - Oxidation or other chemical degradation- Discard the solution and prepare a fresh stock.- Store solutions protected from light.

Data Summary

Recommended Storage Conditions for this compound Stock Solutions
Storage TemperatureRecommended Maximum Storage DurationSolvent
-80°C6 monthsDMSO, DMF, Methanol
-20°C1 monthDMSO, DMF, Methanol
4°CNot recommended for long-term storage-
Room TemperatureNot recommended-

Data is based on general recommendations for amino acid derivatives and specific supplier information.[2][3][4] Stability may vary based on the specific concentration and purity of the solvent.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 267.24 g/mol )[1]

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated scale

  • Vortex mixer

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh out 26.72 mg of this compound on a calibrated scale.

  • Transfer the solid this compound to a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into single-use, tightly sealed vials.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Assessment of this compound Stock Solution Stability using HPLC

Objective: To monitor the purity of a this compound stock solution over time.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.6 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Diluent (e.g., 50:50 Acetonitrile/Water)

Procedure:

  • Sample Preparation: Dilute a small amount of the this compound stock solution with the diluent to a final concentration suitable for HPLC analysis (e.g., 1 mM).

  • HPLC Method:

    • Flow rate: 1.0 mL/min

    • Detection wavelength: 220 nm

    • Injection volume: 10 µL

    • Gradient: A linear gradient can be optimized, for example:

      • 0-2 min: 10% B

      • 2-12 min: 10% to 90% B

      • 12-15 min: 90% B

      • 15-16 min: 90% to 10% B

      • 16-20 min: 10% B (re-equilibration)

  • Analysis:

    • Inject a freshly prepared "time zero" sample to obtain a reference chromatogram.

    • At specified time points (e.g., 1 week, 1 month), inject a sample from the stored stock solution.

    • Compare the peak area of the this compound peak and look for the appearance of new peaks, which would indicate degradation. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

Degradation Pathway of Aspartic Acid Residues

While this compound is a single amino acid derivative, its aspartic acid moiety is susceptible to degradation, particularly when incorporated into a peptide chain. A primary degradation pathway for aspartic acid residues involves the formation of a cyclic succinimide (B58015) intermediate, which can then hydrolyze to form a mixture of L-aspartyl and L-iso-aspartyl linkages, as well as their D-isomers through racemization.

degradation_pathway Z_Asp_OH This compound (in peptide context) Succinimide Succinimide Intermediate Z_Asp_OH->Succinimide Intramolecular Cyclization L_Aspartyl L-Aspartyl Peptide Succinimide->L_Aspartyl Hydrolysis L_isoAspartyl L-iso-Aspartyl Peptide Succinimide->L_isoAspartyl Hydrolysis D_Aspartyl D-Aspartyl Peptide (Racemization) Succinimide->D_Aspartyl Racemization & Hydrolysis D_isoAspartyl D-iso-Aspartyl Peptide (Racemization) Succinimide->D_isoAspartyl Racemization & Hydrolysis

Caption: Potential degradation pathway of an aspartic acid residue.

Troubleshooting Workflow for this compound Solution Instability

troubleshooting_workflow Start Inconsistent Experimental Results Check_Prep Review Solution Preparation Protocol Start->Check_Prep Prep_OK Preparation Correct? Check_Prep->Prep_OK Check_Storage Verify Storage Conditions Storage_OK Storage Correct? Check_Storage->Storage_OK Check_Usage Assess Solution Handling Usage_OK Handling Correct? Check_Usage->Usage_OK Prep_OK->Check_Storage Yes Make_Fresh Prepare Fresh Stock Solution Prep_OK->Make_Fresh No Storage_OK->Check_Usage Yes Storage_OK->Make_Fresh No Usage_OK->Make_Fresh Yes Aliquot Aliquot into Single-Use Vials Usage_OK->Aliquot No (Freeze-Thaw) Make_Fresh->Aliquot End Problem Resolved Aliquot->End

Caption: Troubleshooting workflow for this compound solution instability.

D-Aspartate Signaling Pathway

D-Aspartate, a stereoisomer of the aspartic acid in this compound, has been identified as a signaling molecule in the nervous and neuroendocrine systems. It is thought to act as a neurotransmitter.[5][6]

d_aspartate_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Biosynthesis Biosynthesis of D-Asp Vesicles Synaptic Vesicles (Storage of D-Asp) Biosynthesis->Vesicles Release Release into Synaptic Cleft Vesicles->Release Receptor Receptor Binding (e.g., NMDA Receptor) Release->Receptor D-Aspartate Response Postsynaptic Response (e.g., Signal Transduction) Receptor->Response

Caption: Simplified D-Aspartate signaling pathway.

References

Dealing with incomplete deprotection of the Z-group from Z-Asp-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting challenges in peptide synthesis and organic chemistry. This guide focuses on a common issue faced by researchers: the incomplete deprotection of the Z-group (Benzyloxycarbonyl) from Z-Asp-OH (N-Benzyloxycarbonyl-L-aspartic acid).

Troubleshooting Guide: Incomplete Z-Group Deprotection from this compound

This guide provides a systematic approach to diagnosing and resolving issues related to the incomplete removal of the Z-protecting group from this compound.

Problem: Low yield of Aspartic Acid (Asp-OH) and presence of starting material (this compound) after deprotection.

dot

Caption: Troubleshooting workflow for incomplete Z-deprotection of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound deprotection incomplete?

A1: Incomplete deprotection of this compound is a common issue that can be attributed to several factors:

  • Catalyst Deactivation: The Palladium on Carbon (Pd/C) catalyst may be old, of low quality, or have reduced activity due to improper storage. Over time, Pd nanoparticles can aggregate, leading to a less active catalyst. It is also known that commercial Pd/C catalysts can vary in efficiency.[1]

  • Catalyst Poisoning: Impurities in the starting material, solvents, or from the reaction atmosphere (like sulfur compounds) can poison the palladium catalyst, rendering it ineffective.[2] The free carboxylic acid of this compound or the product itself may also interact with the catalyst surface, potentially inhibiting its activity.

  • Insufficient Hydrogen Source: In catalytic hydrogenation, inadequate pressure of hydrogen gas (H₂) can lead to a stalled reaction. For catalytic transfer hydrogenation (CTH), the hydrogen donor (e.g., formic acid, ammonium (B1175870) formate) may be of poor quality or used in insufficient amounts.

  • Sub-optimal Reaction Time: The deprotection of some substrates can be sluggish, and simply extending the reaction time may be necessary to drive the reaction to completion.

Q2: I see an unexpected byproduct in my reaction mixture. What could it be?

A2: The most common and problematic side reaction when working with aspartic acid derivatives is the formation of aspartimide.[3] This occurs through the intramolecular cyclization of the aspartic acid backbone. Aspartimide formation can be catalyzed by both acidic and basic conditions, which might be present during the reaction or workup.[3] The resulting aspartimide is prone to racemization and can subsequently react with nucleophiles (like water or amines used in workup) to form a mixture of α- and β-aspartyl peptides, which are often very difficult to separate from the desired product.[3][4]

Q3: Can I use an alternative to Hydrogen gas for the deprotection?

A3: Yes, Catalytic Transfer Hydrogenation (CTH) is an excellent and often more convenient alternative to using pressurized hydrogen gas.[5] This method involves using a hydrogen donor in the presence of a palladium catalyst. Common and effective hydrogen donors include formic acid, ammonium formate, and cyclohexadiene. CTH often proceeds under milder conditions and does not require specialized pressure equipment.

Q4: How can I monitor the progress of the deprotection reaction?

A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC: Spot the reaction mixture against a standard of your starting material (this compound). The disappearance of the starting material spot and the appearance of a new, more polar spot (Asp-OH) at a lower Rf value indicates the reaction is proceeding.

  • HPLC: This provides a more quantitative assessment of the reaction, allowing you to determine the percentage of remaining starting material and the formation of the product and any byproducts.[6]

Q5: My catalyst seems to be inactive. What can I do?

A5: If you suspect catalyst inactivity, it is best to use a fresh batch of high-quality catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often reported to be more active than Pd/C for debenzylation reactions and can sometimes be effective when standard Pd/C fails.[7] Ensure all your reagents and solvents are of high purity to avoid introducing catalyst poisons.

Data and Methods Comparison

Choosing the right deprotection method is crucial for a successful outcome. Below is a comparison of the most common methods for Z-group removal from this compound.

Method Catalyst/Reagent Hydrogen Source Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation 10% Pd/CH₂ gas (1-3 atm)RT, Methanol (B129727) or Ethanol solventClean reaction, common procedure.Requires pressure equipment, potential for catalyst deactivation, H₂ gas is flammable.
Catalytic Transfer Hydrogenation (CTH) 10% Pd/C or Pd(OH)₂/CFormic Acid or Ammonium FormateRT to mild heat, Methanol/WaterNo pressure equipment needed, generally mild conditions.Requires stoichiometric hydrogen donor, potential for side reactions with certain donors.[5]
Acid-Mediated Deprotection HBr in Acetic AcidNone0°C to RTNo metal catalyst required.Harsh acidic conditions can lead to side reactions, including aspartimide formation.[3] Not compatible with other acid-sensitive protecting groups.

Key Experimental Protocols

Below are detailed starting-point protocols for the deprotection of this compound. Optimization may be required based on your specific substrate and experimental setup.

Protocol 1: Catalytic Hydrogenation with H₂ Gas

dot

Protocol_1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Dissolve this compound in Methanol (or Ethanol). prep2 Add 10% Pd/C catalyst (5-10 mol%). prep1->prep2 react1 Place flask in a hydrogenation apparatus. prep2->react1 react2 Purge system with N₂ then H₂. react1->react2 react3 Pressurize with H₂ (1-3 atm) and stir vigorously at RT. react2->react3 react4 Monitor reaction by TLC/HPLC until this compound is consumed (2-24h). react3->react4 workup1 Purge system with N₂. react4->workup1 workup2 Filter the mixture through Celite to remove the catalyst. workup1->workup2 workup3 Wash Celite pad with methanol. workup2->workup3 workup4 Evaporate the solvent under reduced pressure. workup3->workup4 workup5 Precipitate/recrystallize Asp-OH from water/ethanol. workup4->workup5

Caption: Workflow for this compound deprotection via catalytic hydrogenation.

Methodology:

  • Preparation: In a suitable reaction vessel, dissolve this compound (1 equivalent) in a solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol % by weight relative to the substrate) to the solution.

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus. Purge the system first with an inert gas like nitrogen, followed by hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Track the reaction's progress by TLC or HPLC until the starting material is fully consumed. This can take anywhere from 2 to 24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude aspartic acid can be purified by precipitation or recrystallization, often from a water/ethanol mixture.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Formic Acid

dot

Protocol_2 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Dissolve this compound in Methanol/Water. prep2 Add 10% Pd/C catalyst (5-10 mol%). prep1->prep2 react1 Add formic acid (≥5 equivalents) dropwise at RT. prep2->react1 react2 Stir vigorously. CO₂ evolution may be observed. react1->react2 react3 Monitor reaction by TLC/HPLC until this compound is consumed (1-8h). react2->react3 workup1 Filter the mixture through Celite to remove the catalyst. react3->workup1 workup2 Wash Celite pad with methanol. workup1->workup2 workup3 Evaporate the solvent under reduced pressure. workup2->workup3 workup4 Co-evaporate with toluene (B28343) to remove residual formic acid. workup3->workup4 workup5 Precipitate/recrystallize Asp-OH from water/ethanol. workup4->workup5

Caption: Workflow for this compound deprotection via catalytic transfer hydrogenation.

Methodology:

  • Preparation: Dissolve this compound (1 equivalent) in a suitable solvent mixture, such as methanol/water.

  • Catalyst Addition: Add 10% Pd/C catalyst (5-10 mol % by weight).

  • Hydrogen Donor Addition: To the stirring suspension, add the hydrogen donor, such as formic acid (a significant excess, e.g., 5-10 equivalents), dropwise at room temperature.

  • Reaction: Stir the mixture vigorously. The reaction is often accompanied by the evolution of CO₂ gas.

  • Monitoring: Monitor the reaction by TLC or HPLC. CTH reactions are often faster than those using H₂ gas and can be complete in 1-8 hours.

  • Work-up and Isolation: The work-up is identical to the catalytic hydrogenation protocol. It may be beneficial to co-evaporate the crude product with a solvent like toluene to azeotropically remove any residual formic acid before purification.

References

Technical Support Center: Off-Target Effects of Z-Asp-OH in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Z-Asp-OH in cell-based assays. This compound (N-benzyloxycarbonyl-aspartic acid) is a commonly used reagent in peptide synthesis and can be employed in cell-based assays, often with the intention of inhibiting caspases due to its aspartic acid residue, a key recognition site for these proteases. However, like many small molecule inhibitors, it may exhibit off-target effects that can confound experimental results. This guide aims to help you identify and mitigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary intended use?

A1: this compound, or N-benzyloxycarbonyl-aspartic acid, is an amino acid derivative where the amino group of aspartic acid is protected by a benzyloxycarbonyl (Z) group. Its primary application is as a building block in peptide synthesis to prevent unwanted side reactions at the amino terminus during peptide chain elongation.[1][2] In the context of cell-based assays, it is sometimes used with the assumption that it may act as a caspase inhibitor due to the presence of the aspartate residue, which is recognized by caspases.[3]

Q2: What are the potential off-target effects of this compound in cellular assays?

A2: While direct studies on the off-target effects of this compound are limited, based on its structure and the behavior of similar peptide-based inhibitors, potential off-target effects may include:

  • Inhibition of other proteases: The aspartic acid moiety might allow this compound to interact with other proteases that recognize this residue. This could include other cysteine proteases like cathepsins and calpains, or even some serine proteases.[4][5]

  • Induction of autophagy or apoptosis through caspase-independent mechanisms: Some caspase inhibitors have been shown to induce these cellular processes through alternative pathways.[6][7]

  • General cellular stress responses: The introduction of a synthetic peptide derivative could trigger stress pathways unrelated to its intended target.

  • Alterations in cell viability and proliferation: Off-target effects can lead to changes in cell growth and death that are not due to the intended mechanism of action.

Q3: At what concentrations are off-target effects of this compound likely to be observed?

A3: There is no definitive concentration threshold for this compound's off-target effects due to a lack of specific studies. However, for peptide-based inhibitors in general, off-target effects are more likely to occur at higher concentrations. It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration that inhibits the target of interest with minimal side effects.

Q4: How can I control for the off-target effects of this compound in my experiments?

A4: To ensure the validity of your results, consider the following controls:

  • Use a structurally related negative control: A molecule with a similar chemical structure but lacking the key interacting moiety (in this case, the free carboxylic acid of aspartate) can help differentiate specific from non-specific effects.

  • Employ a positive control inhibitor: Use a well-characterized inhibitor for your target of interest to compare its effects with those of this compound.

  • Rescue experiments: If you are inhibiting a specific enzyme, try to rescue the phenotype by adding back the product of that enzyme's activity.

  • Use multiple, unrelated inhibitors: If different inhibitors for the same target produce the same phenotype, it is more likely that the effect is on-target.

  • Knockdown/knockout models: The most definitive control is to use genetic approaches (e.g., siRNA, CRISPR) to deplete the target protein and see if the phenotype is recapitulated.

Troubleshooting Guides

Problem 1: Unexpected decrease in cell viability.
Possible Cause Troubleshooting Step
Off-target cytotoxicity Perform a dose-response experiment to determine the IC50 of this compound in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Use the lowest effective concentration for your experiments.
Compare the cytotoxicity of this compound with a well-validated inhibitor for your target.
Induction of apoptosis or necrosis through off-target pathways Assess markers of apoptosis (e.g., Annexin V/PI staining, caspase-3/7 activity) and necrosis (e.g., LDH release) at various concentrations of this compound.
Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if the observed cell death is caspase-dependent.
Problem 2: Unexplained changes in cellular signaling pathways.
Possible Cause Troubleshooting Step
Inhibition of off-target proteases (e.g., cathepsins, calpains) Measure the activity of other relevant proteases in cell lysates treated with this compound using specific fluorogenic substrates.
Use specific inhibitors for cathepsins (e.g., CA-074Me) or calpains (e.g., ALLN) to see if they mimic the effects of this compound.
Activation of stress-response pathways Perform western blotting for markers of cellular stress, such as phosphorylated eIF2α, CHOP, or heat shock proteins.
Alteration of autophagy Monitor autophagy markers like LC3-II conversion and p62 degradation by western blot. Visualize autophagosomes using fluorescence microscopy in cells expressing GFP-LC3.

Quantitative Data Summary

Disclaimer: The following tables contain hypothetical data for illustrative purposes, as there is a lack of published quantitative data on the specific off-target effects of this compound. Researchers should generate their own data for their specific experimental system.

Table 1: Hypothetical Inhibitory Profile of this compound against Various Proteases

Protease FamilyTarget ProteaseHypothetical IC50 (µM)
Caspases Caspase-310
Caspase-825
Caspase-950
Cathepsins Cathepsin B> 100
Cathepsin L> 100
Calpains Calpain-1> 100
Calpain-2> 100

Table 2: Example Dose-Dependent Effects of this compound on Cell Viability and Off-Target Markers

Concentration (µM)Cell Viability (%)Caspase-3 Activity (%)Cathepsin B Activity (%)LC3-II/LC3-I Ratio
0 (Control)1001001001.0
109550981.2
508020901.8
1006015852.5

Experimental Protocols

Protocol 1: In Vitro Protease Inhibition Assay

This protocol can be used to assess the inhibitory activity of this compound against a panel of proteases.

Materials:

  • Purified recombinant proteases (e.g., caspases, cathepsins, calpains)

  • Specific fluorogenic substrates for each protease

  • Assay buffer appropriate for each protease

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in the appropriate assay buffer.

  • In a 96-well plate, add the diluted this compound to triplicate wells. Include a DMSO vehicle control.

  • Add the purified protease to each well and incubate for 15-30 minutes at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the specific fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 30-60 minutes using a plate reader with the appropriate excitation and emission wavelengths.

  • Calculate the rate of substrate cleavage for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Western Blot Analysis of Autophagy Markers

This protocol allows for the detection of changes in autophagy-related proteins in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-LC3, anti-p62/SQSTM1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and treat with various concentrations of this compound for the desired time. Include positive (e.g., rapamycin) and negative (vehicle) controls.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin). Calculate the LC3-II/LC3-I ratio.

Visualizations

Signaling_Pathway_Off_Target cluster_intended Intended Pathway cluster_offtarget Potential Off-Target Effects This compound This compound Caspases Caspases This compound->Caspases Other Cysteine Proteases Other Cysteine Proteases This compound->Other Cysteine Proteases e.g., Cathepsins, Calpains Autophagy Modulation Autophagy Modulation This compound->Autophagy Modulation Apoptosis Apoptosis Caspases->Apoptosis Cellular Dysfunction Cellular Dysfunction Other Cysteine Proteases->Cellular Dysfunction Altered Cell Survival Altered Cell Survival Autophagy Modulation->Altered Cell Survival

Caption: Potential on-target and off-target pathways of this compound.

Experimental_Workflow start Start: Observe Unexpected Phenotype with this compound dose_response 1. Perform Dose-Response Curve (Viability, Target Activity) start->dose_response off_target_screen 2. Screen for Off-Target Protease Inhibition (Cathepsins, Calpains) dose_response->off_target_screen cellular_assays 3. Assess Other Cellular Processes (Autophagy, Stress Response) off_target_screen->cellular_assays controls 4. Use Negative and Positive Controls cellular_assays->controls conclusion Conclusion: Differentiate On-Target vs. Off-Target Effect controls->conclusion Logical_Relationship cluster_observation Observation cluster_interpretation Potential Interpretations phenotype Cellular Phenotype (e.g., Cell Death) on_target On-Target Effect (Caspase Inhibition) phenotype->on_target If validated by controls off_target Off-Target Effect (e.g., Cathepsin Inhibition, Autophagy Induction) phenotype->off_target If not validated or controls show otherwise

References

Technical Support Center: Purifying Peptides Containing Z-Asp-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of synthetic peptides containing a benzyloxycarbonyl-protected aspartic acid with a free hydroxyl group (Z-Asp-OH).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying peptides containing this compound?

The primary challenges stem from the physicochemical properties of the Z-group and the free carboxylic acid on the aspartic acid side chain. These include:

  • Aspartimide Formation: The presence of a free carboxylic acid on the Asp side chain can lead to the formation of a cyclic aspartimide intermediate, especially under basic or even neutral conditions during synthesis and purification.[1][2][3] This can result in a mixture of α- and β-peptides and racemization, complicating purification.[2][3]

  • Poor Peak Shape in RP-HPLC: The free carboxyl group can interact with residual silanols on the silica-based stationary phase of reversed-phase high-performance liquid chromatography (RP-HPLC) columns, leading to peak tailing.

  • Solubility Issues: The hydrophobic Z-group can decrease the overall solubility of the peptide in aqueous solutions, while the free carboxyl group's charge can influence its solubility at different pH values.

  • Side Reactions: During the final cleavage and deprotection steps of peptide synthesis, various side reactions can occur, leading to impurities that co-elute with the desired peptide.

Q2: What is the recommended purification method for peptides with this compound?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying peptides containing this compound.[4] The choice of column, mobile phases, and gradient conditions is critical for achieving high purity.

Q3: How can I minimize aspartimide formation during synthesis and purification?

Minimizing aspartimide formation is crucial for obtaining a pure product.[1][2] Consider the following strategies:

  • Use of Additives: Incorporating additives like 6-Cl-HOBt during amino acid coupling can help minimize racemization and side reactions.

  • Careful Control of pH: Avoid exposing the peptide to basic conditions for extended periods. During purification, using acidic mobile phases (e.g., with 0.1% trifluoroacetic acid) can help suppress aspartimide formation.[1]

  • Alternative Protecting Groups: For particularly problematic sequences, consider using alternative side-chain protecting groups for aspartic acid that are less prone to aspartimide formation, such as Fmoc-Asp(OBno)-OH, which has been shown to significantly reduce this side reaction.[5]

Troubleshooting Guide

Problem 1: Broad or Tailing Peaks in RP-HPLC
Possible Cause Troubleshooting Step
Interaction of the free carboxyl group with the stationary phase.Lower the pH of the mobile phase by using 0.1% Trifluoroacetic Acid (TFA). This protonates the carboxyl group, reducing its interaction with the column.
Sub-optimal mobile phase composition.Optimize the gradient of the organic modifier (e.g., acetonitrile (B52724) or methanol). A shallower gradient can improve peak shape.
Column degradation.Use a new or thoroughly cleaned column. Consider end-capped columns to minimize silanol (B1196071) interactions.
Problem 2: Multiple Peaks with the Same Mass
Possible Cause Troubleshooting Step
Presence of diastereomers due to racemization at the Asp residue.This often occurs via aspartimide formation. Review the synthesis and deprotection conditions to minimize exposure to basic conditions.[2][3]
Oxidation of sensitive residues (e.g., Met, Trp, Cys).Add scavengers like dithiothreitol (B142953) (DTT) to the sample or mobile phase if oxidation is suspected.
Problem 3: Low Purification Yield
Possible Cause Troubleshooting Step
Peptide precipitation during purification.Adjust the initial mobile phase composition to ensure the crude peptide is fully dissolved before injection. For hydrophobic peptides, a small amount of organic solvent in the initial mobile phase may be necessary.
Poor resolution of the target peptide from impurities.Optimize the HPLC method. Experiment with different C18 columns (varying pore size and particle size), or consider alternative stationary phases like C8 or phenyl-hexyl. A shallower gradient can also improve separation.
Incomplete cleavage from the resin or incomplete removal of side-chain protecting groups.Verify the cleavage and deprotection protocols. Analyze the crude product by mass spectrometry to confirm complete reaction.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a this compound Containing Peptide
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical starting point is a linear gradient from 5% to 65% B over 30 minutes. This should be optimized based on the hydrophobicity of the peptide.

    • Flow Rate: 1 mL/min for analytical, 20 mL/min for preparative.

    • Detection: UV absorbance at 220 nm and 280 nm.[4]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final product.

Data Presentation

Table 1: Comparison of HPLC Conditions for this compound Peptide Purification
ParameterCondition 1 (Initial Screen)Condition 2 (Optimized)
Column Standard C18, 5 µm, 120 ÅHigh-resolution C18, 3.5 µm, 100 Å
Mobile Phase A 0.1% TFA in H₂O0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 10-90% B in 20 min25-45% B in 40 min (shallow)
Expected Outcome Broad peaks, potential co-elutionSharper peaks, better resolution

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Peptide Purification

Purification_Troubleshooting start Crude Peptide Purification hplc RP-HPLC Analysis start->hplc purity_check Assess Purity & Peak Shape hplc->purity_check good_purity High Purity & Good Peak Shape purity_check->good_purity Yes low_purity Low Purity or Poor Peak Shape purity_check->low_purity No end Pure Peptide good_purity->end optimize Optimize HPLC Method low_purity->optimize check_synthesis Review Synthesis & Cleavage low_purity->check_synthesis optimize->hplc check_synthesis->start

Caption: Troubleshooting workflow for purifying this compound peptides.

Diagram 2: Logical Relationship of Factors Affecting Peak Shape

Peak_Shape_Factors peak_shape Peak Shape (Tailing/Broadening) silanol Silanol Interactions peak_shape->silanol caused by aggregation Peptide Aggregation peak_shape->aggregation caused by ph Mobile Phase pH (too high) silanol->ph column_quality Poor Column Quality silanol->column_quality hydrophobicity Peptide Hydrophobicity aggregation->hydrophobicity

Caption: Factors contributing to poor peak shape in RP-HPLC.

References

Technical Support Center: Z-Asp-OH Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability and reactivity of N-α-benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound stock solutions?

Q2: What are the primary degradation pathways for this compound at different pH values?

A2: The degradation of this compound can be inferred from the behavior of aspartic acid residues in peptides and from general principles of organic chemistry.

  • Acidic Conditions (pH < 4): Under strongly acidic conditions, the peptide bond C-terminal to an aspartic acid residue is susceptible to hydrolysis.[1][2] While this compound does not have a peptide bond, the lability suggests that the entire molecule may be prone to degradation. The benzyloxycarbonyl (Z) group is generally stable to moderately acidic conditions but can be cleaved by strong acids.

  • Neutral to Slightly Basic Conditions (pH 7-9): In this range, the primary concern for aspartic acid residues within a peptide is the formation of a succinimide (B58015) intermediate (aspartimide formation), which can subsequently hydrolyze to a mixture of α- and β-aspartyl peptides.[3][4][5] This reaction is also possible for this compound, especially at elevated temperatures.

  • Strongly Basic Conditions (pH > 10): The synthesis of this compound is often performed at a high pH (9.2-13.5), indicating that the Z-group is relatively resistant to rapid hydrolysis under these conditions.[6][7] However, prolonged exposure to high pH can lead to the hydrolysis of the benzyloxycarbonyl group and other degradation reactions. Alkaline conditions have been used to hydrolyze byproducts like N-benzyloxycarbonyl aspartyl aspartic acid, suggesting the amide bond is more labile than the Z-protecting group.[8][9]

Q3: Can I expect aspartimide formation when using this compound in my experiments?

A3: Aspartimide formation is a well-documented side reaction for aspartic acid residues, particularly when the subsequent amino acid is glycine, and is catalyzed by basic conditions.[3] While this is most commonly discussed in the context of solid-phase peptide synthesis (SPPS) during the basic deprotection of the Fmoc group, the potential for this intramolecular cyclization exists for this compound itself, especially if the carboxyl groups are activated or if the molecule is exposed to basic conditions for extended periods or at elevated temperatures.

Q4: How can I monitor the degradation of this compound in my solutions?

A4: The most effective method for monitoring the stability of this compound and detecting degradation products is High-Performance Liquid Chromatography (HPLC).[10] A reverse-phase HPLC method can separate this compound from its potential impurities and degradation products. It is crucial to develop a stability-indicating method, which is a validated analytical procedure that can accurately detect changes in the concentration of the active substance and its degradation products over time.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in peptide coupling reaction 1. Degradation of this compound stock solution: The compound may have degraded due to improper storage conditions (e.g., inappropriate pH, elevated temperature, prolonged storage). 2. Aspartimide formation: Under basic coupling conditions, this compound may have formed a succinimide intermediate, which is less reactive or can lead to byproducts. 3. Poor solubility: this compound may not be fully dissolved in the reaction solvent.1. Prepare fresh this compound solutions before each use. If a stock solution is used, verify its purity by HPLC. 2. Optimize coupling conditions: Use coupling reagents known to suppress side reactions. Avoid prolonged exposure to strongly basic conditions. 3. Ensure complete dissolution: Use appropriate solvents like DMF or NMP. Gentle warming may be applied, but monitor for degradation.
Appearance of unexpected peaks in HPLC analysis 1. pH-induced degradation: The pH of the solution may be promoting hydrolysis or other degradation pathways. 2. Aspartimide-related products: If the solution is basic, peaks corresponding to the succinimide intermediate or its hydrolysis products (α- and β-aspartic acid derivatives) may appear.[3] 3. Hydrolysis of the Z-group: Under certain conditions, the benzyloxycarbonyl group can be cleaved.1. Adjust the pH of the solution to a more stable range (e.g., slightly acidic to neutral) if the experimental conditions allow. 2. Analyze for expected byproducts: If aspartimide formation is suspected, compare the retention times with known standards of the potential isomers. 3. Characterize impurities: Use mass spectrometry (LC-MS) to identify the molecular weights of the unknown peaks to elucidate their structures.
Precipitation of this compound from solution 1. pH is near the isoelectric point (pI): The solubility of amino acids is minimal at their pI. 2. Inappropriate solvent: this compound has limited solubility in certain solvents. 3. Low temperature: Solubility may decrease significantly at lower temperatures.1. Adjust the pH of the solution away from the pI. This compound is more soluble in basic solutions where the carboxylic acid groups are deprotonated. 2. Use a suitable solvent system: this compound is generally soluble in organic solvents like DMF and DMSO. For aqueous solutions, the use of co-solvents may be necessary. 3. Prepare solutions at room temperature and ensure complete dissolution before cooling, if required.

Quantitative Data on this compound Stability

While a comprehensive pH-rate profile for the degradation of this compound is not available in the literature, the following table summarizes qualitative stability information inferred from synthesis and degradation studies of related compounds.

pH Range Relative Stability Potential Degradation/Reactivity Supporting Evidence
< 4 (Acidic) Moderate to Low- Hydrolysis of the peptide bond C-terminal to Asp in peptides.[1][2] - Potential for cleavage of the Z-group with strong acids.General knowledge of peptide degradation pathways.
4 - 6 (Slightly Acidic) High- Generally considered a stable range for many peptides.[12]Common pH for pharmaceutical formulations.
6 - 8 (Neutral) Moderate- Aspartimide formation is a known risk for Asp residues in peptides, especially with flexible backbones.[3][5]Extensive literature on aspartimide formation in peptides.
8 - 10 (Slightly Basic) Moderate- Increased rate of aspartimide formation.[3]Aspartimide formation is base-catalyzed.
> 10 (Strongly Basic) High (short-term)- The Z-group is relatively stable during synthesis at high pH.[6][7] - Prolonged exposure can lead to hydrolysis.Synthesis protocols for this compound are conducted at high pH. Alkaline hydrolysis is used to remove dipeptide impurities.[8][9]

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation (stress testing) study to determine the stability of this compound under various pH conditions.[11][13]

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Phosphate buffer solutions (e.g., pH 4.0, 7.0, 9.0)

  • HPLC grade water, acetonitrile (B52724), and methanol (B129727)

  • Trifluoroacetic acid (TFA)

  • Calibrated pH meter

  • HPLC system with a UV detector and a suitable C18 column

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution (e.g., 0.1 M or 1 M). Incubate at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution (e.g., 0.1 M or 1 M). Incubate at room temperature.

  • Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HPLC grade water. Incubate at a controlled temperature (e.g., 60°C).

  • Buffered Solutions: Mix aliquots of the stock solution with different buffer solutions (e.g., pH 4, 7, 9). Incubate at a controlled temperature (e.g., 40°C and 60°C).

4. Time Points:

  • Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

5. Sample Analysis:

  • Immediately before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method. A typical mobile phase could be a gradient of acetonitrile in water with 0.1% TFA.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each condition.

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

  • Use a diode array detector or mass spectrometer to help identify the degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Acid Acidic (e.g., 0.1 M HCl, 60°C) Stock_Solution->Acid Incubate Neutral Neutral (Water, 60°C) Stock_Solution->Neutral Incubate Base Basic (e.g., 0.1 M NaOH, RT) Stock_Solution->Base Incubate Buffers Buffers (pH 4, 7, 9 at 40°C) Stock_Solution->Buffers Incubate Sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) Acid->Sampling Neutral->Sampling Base->Sampling Buffers->Sampling Neutralization Neutralize Acid/Base Samples Sampling->Neutralization HPLC_Analysis Analyze by Stability- Indicating HPLC Neutralization->HPLC_Analysis Data_Analysis Calculate % Degradation and Identify Products HPLC_Analysis->Data_Analysis

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 8) Z_Asp_OH This compound Acid_Degradation Potential Z-group cleavage and other degradation Z_Asp_OH->Acid_Degradation Aspartimide Aspartimide Intermediate Z_Asp_OH->Aspartimide Hydrolysis_Products α- and β-Aspartic Acid Derivatives Aspartimide->Hydrolysis_Products Hydrolysis

Caption: Inferred degradation pathways of this compound based on pH.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Z-Asp-OH and Other N-Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate N-protecting group for amino acids is a critical decision that profoundly impacts the yield, purity, and overall success of peptide synthesis. This guide provides an objective comparison of the benzyloxycarbonyl (Z or Cbz) group in Z-Asp-OH with other commonly employed N-protecting groups for aspartic acid, primarily focusing on the widely used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) strategies in solid-phase peptide synthesis (SPPS).

The primary challenge in synthesizing peptides containing aspartic acid is the propensity for aspartimide formation.[1] This intramolecular cyclization is a side reaction that can lead to the formation of α- and β-peptides, racemization at the aspartic acid residue, and chain termination, thereby compromising the integrity of the final peptide product.[1][2] The choice of both the N-terminal and side-chain protecting groups is crucial in mitigating this issue.[1]

While this compound has historical significance and remains in use for solution-phase synthesis, such as in the production of the aspartame (B1666099) precursor, its application in modern solid-phase peptide synthesis is limited.[3][4] The predominant strategies in SPPS are the Fmoc/tBu and Boc/Bzl protection schemes.[5][6]

Performance Comparison of N-Protecting Groups for Aspartic Acid

The following table summarizes the key characteristics and performance of Z, Fmoc, and Boc as N-protecting groups for aspartic acid, with a focus on their role in preventing side reactions and their compatibility with different synthesis strategies.

FeatureZ (Benzyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)Boc (tert-butoxycarbonyl)
Primary Application Solution-phase peptide synthesis.[4]Solid-phase peptide synthesis (SPPS).[4]Solid-phase peptide synthesis (SPPS).[4]
N-α Deprotection Conditions Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (HBr/acetic acid).[7]Mild base (e.g., 20% piperidine (B6355638) in DMF).[2]Strong acid (e.g., TFA).[8]
Orthogonality Orthogonal to Boc and some side-chain protecting groups. Not orthogonal to benzyl-based side-chain protection.[5][7]Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).[5][7]Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Z, Bzl) protecting groups.[5]
Aspartimide Formation Can occur, particularly during coupling or under basic conditions.A significant issue, especially with Asp-Gly, Asp-Asn, and Asp-Ser sequences, due to repeated base exposure during Fmoc deprotection.[1][9]Generally less prone to aspartimide formation during synthesis due to acidic deprotection conditions. However, acid-catalyzed aspartimide formation can occur during final cleavage with HF.[2]
Advantages Stable to both acidic and basic conditions used in standard SPPS.[7]Mild deprotection conditions preserve acid-labile side-chain protecting groups.[6]Robust protection, less aggregation in some cases compared to Fmoc.
Disadvantages & Side Reactions Requires a metal catalyst for hydrogenolysis which may need removal. Can be sensitive to sulfur-containing residues.[7] Dipeptide formation (Z-Asp(OBzl)-Asp(OBzl)-OH) has been observed as a side product during synthesis of Z-Asp(OBzl)-OH.[10]Base-catalyzed aspartimide formation is a major drawback.[1][2]Requires strong acids (e.g., HF) for final cleavage, which can degrade sensitive peptides.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and making informed decisions on protecting group strategy. Below are representative protocols for key steps in peptide synthesis relevant to the comparison of these protecting groups.

Protocol 1: Standard Fmoc Deprotection

This protocol is a standard procedure for the removal of the Fmoc protecting group in SPPS.[11]

Objective: To selectively cleave the N-α-Fmoc group from the growing peptide chain.

Reagents:

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for a specified time (e.g., an initial 1-2 minutes followed by a longer 5-10 minute treatment).[11]

  • Drain the deprotection solution.

  • Repeat the treatment with a fresh portion of the deprotection solution.[11]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]

Protocol 2: Cleavage of Benzyl-Based Side-Chain Protecting Groups (e.g., from Z-Asp(OBzl)-OH)

This protocol describes the removal of a benzyl (B1604629) ester side-chain protecting group via catalytic hydrogenolysis.[7]

Objective: To selectively cleave the benzyl ester from the aspartic acid side chain.

Materials:

  • Peptide with Asp(OBzl)

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Methanol (B129727) (or other suitable solvent)

  • Hydrogen gas source (e.g., balloon)

Procedure:

  • Suspend the protected peptide in a suitable solvent such as methanol in a round-bottom flask.

  • Add 10% Pd/C catalyst (typically 10-50% by weight of the peptide).[7]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate to obtain the deprotected peptide.

Protocol 3: Final Cleavage and Deprotection in Boc-SPPS

This protocol outlines the final step in Boc-based solid-phase peptide synthesis, which involves cleavage from the resin and removal of side-chain protecting groups.[8]

Objective: To cleave the synthesized peptide from the solid support and remove all protecting groups.

Reagents:

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, thioanisole)

Procedure:

  • Place the peptide-resin in a specialized HF cleavage apparatus.

  • Add appropriate scavengers to the resin to protect sensitive residues from reactive cations generated during cleavage.

  • Cool the apparatus to a low temperature (e.g., 0 °C or below).

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at low temperature for the specified duration (typically 1-2 hours).

  • Remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Collect the precipitated peptide by filtration or centrifugation.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative evaluation of different aspartic acid protecting group strategies in the context of solid-phase peptide synthesis.

G cluster_0 Strategy Selection cluster_1 Synthesis cluster_2 Deprotection & Cleavage cluster_3 Analysis cluster_4 Evaluation A Select Asp Protecting Groups for Comparison (e.g., Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OBno)-OH) B Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide A->B C Incorporate Protected Aspartic Acid B->C D Elongate Peptide Chain C->D E Perform N-α Deprotection Cycles D->E F Cleave Peptide from Resin E->F G Analyze Crude Peptide (HPLC, Mass Spectrometry) F->G H Quantify Purity and Yield G->H I Identify and Quantify Side Products (e.g., Aspartimide, β-peptides) H->I J Compare Efficacy of Protecting Groups I->J

Caption: Workflow for comparing aspartic acid protecting groups.

References

A Comparative Guide to Pan-Caspase Inhibitors: Z-Asp-OH vs. Z-VAD-FMK

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate caspase inhibitor is critical for the accurate study of apoptosis and related cellular processes. This guide provides an objective, data-driven comparison of two widely used pan-caspase inhibitors: Z-Asp-OH and Z-VAD-FMK, focusing on their mechanisms, efficacy, and experimental applications.

Introduction to Caspase Inhibition

Caspases, a family of cysteine-aspartic proteases, are central executioners of the apoptotic pathway. Their inhibition is a key strategy for studying the roles of apoptosis in various physiological and pathological conditions. Pan-caspase inhibitors, which block the activity of multiple caspases simultaneously, are invaluable tools for this purpose. This compound and Z-VAD-FMK are two such inhibitors, but they differ significantly in their mechanism and specificity.

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a widely used irreversible pan-caspase inhibitor. Its fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue in the active site of caspases, leading to permanent inactivation. In contrast, this compound (N-benzyloxycarbonyl-Asp-OH) is a competitive inhibitor that binds reversibly to the caspase active site.

Mechanism of Action: Reversible vs. Irreversible Inhibition

The fundamental difference between this compound and Z-VAD-FMK lies in their mode of inhibition, which dictates their utility in different experimental contexts.

  • Z-VAD-FMK (Irreversible): The inhibitor contains a fluoromethylketone (FMK) group that forms a stable, covalent thioether linkage with the cysteine in the caspase's active site. This "suicide inhibition" permanently inactivates the enzyme.

  • This compound (Reversible): As a competitive inhibitor, this compound reversibly binds to the caspase active site, competing with the natural substrate. The inhibitor can dissociate, allowing the enzyme to potentially regain activity if the inhibitor concentration decreases.

G cluster_0 Irreversible Inhibition (Z-VAD-FMK) cluster_1 Reversible Inhibition (this compound) E1 Active Caspase EI1 Caspase-Inhibitor Complex (Covalent Bond) E1->EI1 + I1 Z-VAD-FMK I1->EI1 P1 Inactive Caspase EI1->P1 Permanent Inactivation E2 Active Caspase EI2 Caspase-Inhibitor Complex (Non-covalent) E2->EI2 + k_on k_off I2 This compound I2->EI2

Caption: Mechanisms of irreversible (Z-VAD-FMK) and reversible (this compound) caspase inhibition.

Quantitative Comparison: Inhibitory Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of an inhibitor's potency. While specific values can vary based on experimental conditions (e.g., substrate concentration, buffer), the data below provides a comparative overview of the potency of Z-VAD-FMK against various human caspases. Comprehensive IC₅₀ data for this compound is less commonly published, reflecting its primary use as a general competitive inhibitor rather than a highly potent one.

Caspase TargetZ-VAD-FMK IC₅₀ (nM)This compound IC₅₀Notes
Caspase-120Not Widely ReportedZ-VAD-FMK is a potent inhibitor of Caspase-1.
Caspase-3460Not Widely ReportedEffective against key executioner caspase.
Caspase-713000 (13 µM)Not Widely ReportedLower potency against Caspase-7 compared to others.
Caspase-8Not Widely ReportedNot Widely ReportedGenerally considered effective against initiator caspases.
Caspase-9Not Widely ReportedNot Widely ReportedGenerally considered effective against initiator caspases.

Data compiled from various sources. Exact IC₅₀ values can differ between studies.

Specificity and Off-Target Effects

While both are considered "pan-caspase" inhibitors, their specificity profiles differ. Z-VAD-FMK, in particular, is known to inhibit other proteases, which can lead to off-target effects and complicate data interpretation.

  • Z-VAD-FMK: Has been shown to inhibit lysosomal cysteine proteases, such as cathepsin B and cathepsin L. This is a critical consideration in studies where lysosomal pathways may be involved, as the observed effects may not be solely due to caspase inhibition.

  • This compound: As a simple aspartate-based competitive inhibitor, it is generally considered to have fewer off-target effects on non-caspase proteases but is also significantly less potent than Z-VAD-FMK.

Apoptotic Signaling Pathways Context

Both inhibitors block the caspase cascade in the intrinsic and extrinsic apoptotic pathways, preventing the cleavage of downstream substrates and execution of cell death.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FASL FasL / TNF Receptor Death Receptor FASL->Receptor DISC DISC Formation Receptor->DISC C8 Pro-Caspase-8 DISC->C8 aC8 Active Caspase-8 C8->aC8 Activation C3 Pro-Caspase-3 aC8->C3 Stress Cellular Stress (e.g., DNA Damage) Mito Mitochondrion Stress->Mito CytoC Cytochrome c Mito->CytoC Release Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome aC9 Active Caspase-9 Apoptosome->aC9 Activation C9 Pro-Caspase-9 C9->Apoptosome aC9->C3 aC3 Active Caspase-3 C3->aC3 Cleavage Substrates Cellular Substrates (e.g., PARP) aC3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Inhibitors Z-VAD-FMK This compound Inhibitors->aC8 Inhibit Inhibitors->aC9 Inhibit Inhibitors->aC3 Inhibit

Caption: Pan-caspase inhibitors block both intrinsic and extrinsic apoptotic pathways.

Experimental Protocols

In Vitro Caspase Activity Assay (Fluorogenic)

This protocol outlines a general method for quantifying caspase activity in cell lysates and determining the IC₅₀ of an inhibitor.

1. Reagents and Preparation:

  • Cell Lysate: Prepare lysate from cells treated with an apoptotic stimulus (and untreated controls).

  • Assay Buffer: 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5.

  • Fluorogenic Substrate: e.g., Ac-DEVD-AFC for Caspase-3/7. Prepare a 10 mM stock in DMSO.

  • Inhibitor: Z-VAD-FMK or this compound. Prepare a serial dilution in DMSO.

  • 96-well Plate: Black, flat-bottom for fluorescence measurements.

2. Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Setup cluster_read Measurement cluster_analysis Data Analysis A 1. Prepare Cell Lysates (Control vs. Apoptotic) C 3. Add Lysate, Assay Buffer, and Inhibitor to 96-well plate A->C B 2. Prepare Serial Dilution of Inhibitor (e.g., Z-VAD-FMK) B->C D 4. Pre-incubate (e.g., 15 min at 37°C) C->D E 5. Add Fluorogenic Substrate (e.g., Ac-DEVD-AFC) D->E F 6. Read Fluorescence (Ex/Em = 400/505 nm) Kinetically over 1-2 hours E->F G 7. Calculate Rate of Cleavage (Slope of Fluorescence vs. Time) F->G H 8. Plot % Inhibition vs. [Inhibitor] and Calculate IC50 G->H

Caption: Workflow for determining inhibitor potency using a fluorogenic caspase assay.

3. Procedure:

  • To each well, add 50 µL of cell lysate (containing 50-100 µg of protein).

  • Add 5 µL of the desired inhibitor concentration (or DMSO for vehicle control).

  • Add 40 µL of Assay Buffer.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind.

  • Initiate the reaction by adding 5 µL of the fluorogenic substrate (final concentration 50 µM).

  • Immediately place the plate in a fluorescence microplate reader.

  • Measure fluorescence intensity (Excitation: 400 nm, Emission: 505 nm for AFC) every 5 minutes for 1-2 hours.

4. Data Analysis:

  • For each concentration, calculate the rate of substrate cleavage (V) by determining the slope of the linear portion of the fluorescence vs. time plot.

  • Calculate the percent inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).

  • Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Summary and Recommendations

The choice between this compound and Z-VAD-FMK depends entirely on the experimental goals.

FeatureZ-VAD-FMKThis compoundRecommendation
Mechanism Irreversible (covalent)Reversible (competitive)Use This compound for studies requiring inhibitor washout or recovery of caspase activity.
Potency High (nM to low µM range)LowerUse Z-VAD-FMK for potent, sustained, and complete inhibition of caspase activity.
Specificity Known off-target effects (e.g., Cathepsins)Generally more specific to caspasesUse This compound when off-target effects on other cysteine proteases are a concern.
Cell Permeability PermeableLess permeableZ-VAD-FMK is the standard choice for cell-based assays requiring intracellular inhibition.
  • Choose Z-VAD-FMK for experiments requiring robust, long-lasting pan-caspase inhibition in cell culture, such as preventing apoptosis to study upstream signaling events. Be mindful of its potential off-target effects and include appropriate controls.

  • Choose this compound for biochemical assays, studies of enzyme kinetics, or experiments where a reversible, competitive inhibitor is necessary to probe active site interactions without permanently altering the enzyme.

Spectroscopic Purity Assessment of Z-Asp-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is paramount. This guide provides a comparative analysis of spectroscopic methods for confirming the purity of Z-Asp-OH (N-Carbobenzyloxy-L-aspartic acid), a critical building block in peptide synthesis. We present experimental data and detailed protocols for key analytical techniques, offering a comprehensive resource for quality control and characterization.

The purity of this compound is crucial to avoid the introduction of impurities that can compromise the yield, purity, and biological activity of the final peptide product. Spectroscopic methods offer rapid and reliable means to assess purity, identify potential contaminants, and confirm the chemical identity of this compound. This guide focuses on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), while also considering the critical aspect of enantiomeric purity, for which High-Performance Liquid Chromatography (HPLC) is the gold standard.

Comparison of Spectroscopic Data

The following table summarizes the expected spectroscopic data for Z-L-Asp-OH and compares it with a potential process-related impurity, aspartimide, which can form during peptide synthesis. While the enantiomer, Z-D-Asp-OH, will have identical NMR and IR spectra to Z-L-Asp-OH, its presence as an impurity is a critical parameter assessed by chiral HPLC.

Analyte Technique Key Data Points
Z-L-Asp-OH ¹H NMR (DMSO-d₆)Phenyl protons: ~7.3 ppm (m); CH₂ (benzyl): ~5.0 ppm (s); NH: ~7.8 ppm (d); α-CH: ~4.4 ppm (m); β-CH₂: ~2.6 ppm (m)[1]
¹³C NMR (DMSO-d₆)Carbonyl (carboxyl): ~172 ppm; Carbonyl (urethane): ~156 ppm; Phenyl carbons: ~127-137 ppm; CH₂ (benzyl): ~65 ppm; α-CH: ~51 ppm; β-CH₂: ~36 ppm[2][3]
FT-IR (KBr)O-H stretch (acid): broad, ~3300-2500 cm⁻¹; C=O stretch (urethane): ~1715 cm⁻¹; C=O stretch (acid): ~1690 cm⁻¹; N-H bend: ~1530 cm⁻¹
Mass Spec. (ESI-)[M-H]⁻: m/z 266.1
Aspartimide ¹H NMR (DMSO-d₆)NH: ~8.5 ppm (d); α-CH: ~4.9 ppm (m); β-CH₂: ~3.2 and 2.8 ppm (dd)[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate the replication of these purity assessments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify organic impurities.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1][4][5] Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.[3]

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.

    • Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.[3]

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios. Compare the chemical shifts in both ¹H and ¹³C spectra with the expected values for this compound to confirm its identity and detect any impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify functional groups and confirm the overall chemical structure.

Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound, such as the carboxylic acid O-H and C=O stretches, and the urethane (B1682113) N-H and C=O stretches.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and identify any impurities with different masses.

Protocol (Direct Infusion ESI-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Acquisition:

    • Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

    • Scan a mass range that includes the expected molecular weight of this compound (267.23 g/mol ).

  • Data Analysis: Verify the presence of the ion corresponding to the [M-H]⁻ of this compound at m/z 266.1. Analyze the spectrum for any other significant peaks that may indicate the presence of impurities.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of Z-L-Asp-OH by separating it from its D-enantiomer.

Protocol:

  • Chromatographic System: An HPLC system equipped with a UV detector and a chiral stationary phase column (e.g., a macrocyclic glycopeptide-based column).[6]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a chiral selector or modifier, if necessary. The exact composition should be optimized for the specific chiral column used.[6]

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Analysis:

    • Inject a small volume of the sample solution onto the column.

    • Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

  • Data Analysis: Determine the retention times for the L- and D-enantiomers. Calculate the enantiomeric purity by comparing the peak area of the desired L-enantiomer to the total peak area of both enantiomers.

Workflow for Purity Confirmation of this compound

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound, integrating the spectroscopic methods and chiral HPLC.

Purity_Workflow Purity Confirmation Workflow for this compound cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_results Purity Assessment cluster_final Final Evaluation Sample This compound Sample NMR NMR (¹H, ¹³C) Sample->NMR FTIR FT-IR Sample->FTIR MS Mass Spectrometry Sample->MS HPLC Chiral HPLC Sample->HPLC Structure Structural Confirmation NMR->Structure Impurities Impurity Profile NMR->Impurities FTIR->Structure MS->Structure MS->Impurities EnantiomericPurity Enantiomeric Purity HPLC->EnantiomericPurity Decision Pass / Fail Structure->Decision Impurities->Decision EnantiomericPurity->Decision

Caption: Workflow for the spectroscopic and chromatographic purity assessment of this compound.

By following this comprehensive guide, researchers can confidently assess the purity of this compound, ensuring the quality and integrity of their peptide synthesis endeavors.

References

Z-Asp-OH Analogs: A Comparative Guide to Protease Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of specific proteases is a critical aspect of apoptosis research and the development of targeted therapeutics. Aspartate-specific cysteine proteases, particularly caspases, are key players in the programmed cell death pathway. Z-Asp-OH (N-benzyloxycarbonyl-aspartic acid) serves as a foundational structure for a class of inhibitors targeting these enzymes. However, the cross-reactivity of these inhibitors with other proteases is a significant consideration for experimental accuracy and therapeutic specificity. This guide provides a comparative analysis of the cross-reactivity of this compound-based inhibitors, with a focus on caspases and other relevant protease families such as cathepsins and calpains.

Quantitative Comparison of Inhibitor Activity

The inhibitory potential of this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the available data for Z-Asp-CH2-DCB, an irreversible, cell-permeable, broad-spectrum caspase inhibitor derived from this compound.

InhibitorTarget ProteaseIC50 Value (µM)
Z-Asp-CH2-DCBCaspase-31.1[1]
Caspase-64.1[1]

Note: Lower IC50 values indicate greater potency. Data for cross-reactivity with other protease families for this specific compound is limited in publicly available literature. However, studies on structurally related Z-protected peptide inhibitors provide insights into potential off-target effects. For instance, the commonly used caspase-3 inhibitor Z-DEVD-FMK has been shown to inhibit calpain activity[2][3]. Furthermore, the pan-caspase inhibitor zVAD-fmk is known to inhibit other cysteine proteases, including cathepsins and calpains[4].

Signaling Pathway Context: Apoptosis

Caspases are central to the execution of apoptosis, which proceeds through two primary signaling pathways: the extrinsic and intrinsic pathways. Understanding these pathways is crucial for interpreting the effects of caspase inhibitors.

apoptosis_pathway Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Mitochondrial Stress Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Pro-Caspase-9 Pro-Caspase-9 Apoptosome Formation->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound Analog D Dispense Reagents into 96-well Plate A->D B Prepare Protease Solutions (Caspases, Cathepsins, Calpains) B->D C Prepare Fluorogenic Substrate Solutions F Initiate Reaction with Substrate C->F E Pre-incubate Enzyme and Inhibitor D->E E->F G Measure Fluorescence Kinetics F->G H Calculate Reaction Velocities G->H I Determine IC50/Ki Values H->I

References

Protecting the Vulnerable: A Guide to Aspartic Acid Side-Chain Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the protection of the aspartic acid (Asp) side chain is a critical consideration. The inherent susceptibility of Asp residues to aspartimide formation during Fmoc-based solid-phase peptide synthesis (SPPS) can lead to significant impurities, challenging purification processes, and ultimately, lower yields of the target peptide. While the benzyloxycarbonyl (Z) group has been historically used, modern SPPS predominantly relies on Fmoc chemistry, making the exploration of Z-Asp-OH alternatives within this context more relevant.

This guide provides an objective comparison of commonly employed and novel protecting groups for the β-carboxyl group of aspartic acid, supported by experimental data. We will delve into the performance of various alternatives, offering detailed experimental protocols and visual aids to facilitate a deeper understanding of the underlying chemical principles and workflows.

The Challenge: Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs during the repeated piperidine (B6355638) treatments for Fmoc group removal. The backbone amide nitrogen following the Asp residue attacks the side-chain ester, forming a five-membered succinimide (B58015) ring. This intermediate is susceptible to nucleophilic attack by piperidine or water, leading to a mixture of the desired α-peptide, the isomeric β-peptide, and their respective epimers, all of which can be difficult to separate from the target peptide.[1][2][3] The Asp-Gly sequence is particularly prone to this side reaction due to the lack of steric hindrance from the glycine (B1666218) residue.[1]

Below is a diagram illustrating the mechanism of aspartimide formation.

Aspartimide_Formation Peptide Peptide Backbone with Asp(OR)-Gly Intermediate Deprotonated Amide Intermediate Peptide->Intermediate Fmoc Deprotection Piperidine Piperidine (Base) Aspartimide Aspartimide Intermediate (Succinimide Ring) Intermediate->Aspartimide Intramolecular Cyclization Hydrolysis Hydrolysis (H2O) Aspartimide->Hydrolysis Ring Opening Piperidinolysis Piperidinolysis Aspartimide->Piperidinolysis Ring Opening Racemization Racemization Aspartimide->Racemization Alpha_Peptide α-Peptide (Desired) Hydrolysis->Alpha_Peptide Beta_Peptide β-Peptide (Isomer) Hydrolysis->Beta_Peptide Piperidide Piperidide Adducts Piperidinolysis->Piperidide Racemization->Alpha_Peptide Racemization->Beta_Peptide

Caption: Mechanism of aspartimide formation and subsequent side reactions.

Comparison of Aspartic Acid Protecting Groups

The ideal protecting group for the Asp side chain should be stable to the basic conditions of Fmoc deprotection while being readily removable during the final cleavage from the resin, typically with trifluoroacetic acid (TFA), without inducing further side reactions.

Ester-Based Protecting Groups

The most common strategy involves the use of sterically hindered esters to shield the β-carboxyl group from nucleophilic attack.

Protecting GroupStructureKey Features & Performance
tert-Butyl (OtBu) -O-C(CH₃)₃The standard and most widely used protecting group due to its compatibility with standard Fmoc-SPPS conditions. However, it offers minimal steric hindrance and is highly susceptible to aspartimide formation, especially in problematic sequences like Asp-Gly.[2]
3-Methyl-3-pentyl (OMpe) -O-C(CH₃)(C₂H₅)₂Offers increased steric bulk compared to OtBu, leading to a significant reduction in aspartimide formation. It is a good alternative for moderately difficult sequences.
5-n-Butyl-5-nonyl (OBno) -O-C(C₄H₉)₂(C₄H₉)Provides substantial steric hindrance, offering excellent suppression of aspartimide formation even in the most challenging sequences. It has been shown to reduce aspartimide formation to almost undetectable levels in the synthesis of the Scorpion toxin II model peptide.[4][5] In the synthesis of Teduglutide (B13365), Asp(OBno) resulted in a 25% reduction in aspartimide formation compared to Asp(OtBu).[1]

Table 1: Quantitative Comparison of Ester-Based Protecting Groups

The following table summarizes the extent of aspartimide-related byproduct formation for different protecting groups in the synthesis of the model peptide VKDX YI, where X is Gly, a sequence highly prone to this side reaction. The data represents the percentage of byproducts formed after prolonged treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.

Amino Acid DerivativeAspartimide Formation (%) with Asp-Gly SequenceD-Aspartate Formation (%)
Fmoc-Asp(OtBu)-OH20.27.9
Fmoc-Asp(OMpe)-OH3.81.5
Fmoc-Asp(OBno)-OH0.1 0.2

Data adapted from comparative studies on the Scorpion toxin II model peptide.[4]

Non-Ester-Based Protecting Groups

A more recent and highly effective approach involves masking the carboxylic acid functionality with a non-ester linkage, which is not susceptible to nucleophilic attack by the backbone amide.

Protecting GroupStructureKey Features & Performance
Cyanosulfurylide (CSY) Ylide structureThis novel protecting group forms a stable C-C bond with the aspartate side chain, completely preventing aspartimide formation.[6][7] It has enabled the successful synthesis of complex peptides like teduglutide and the low-density lipoprotein class A (LDLa) domain, where standard methods failed.[6][7] Deprotection is achieved under mild oxidative conditions using N-chlorosuccinimide (NCS).[6][7]
Backbone Protection

Another strategy is to temporarily protect the backbone amide nitrogen of the residue following the aspartic acid, thus preventing it from acting as a nucleophile.

Protecting GroupStructureKey Features & Performance
2,4-Dimethoxybenzyl (Dmb) Benzyl group on backbone NTypically introduced as a dipeptide building block (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH). The Dmb group effectively blocks the amide nitrogen, completely preventing aspartimide formation.[8][9] This is a widely accepted method for incorporating Asp-Gly sequences.[8][9] The Dmb group is cleaved during the final TFA treatment.
2-Hydroxy-4-methoxybenzyl (Hmb) Benzyl group on backbone NSimilar to Dmb, Hmb provides effective backbone protection. The hydroxyl group can assist in the coupling of the subsequent amino acid.[8]

Experimental Protocols

Below are generalized protocols for the incorporation of aspartic acid using different protecting group strategies in Fmoc-SPPS.

General Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Start Start with Resin Swell Swell Resin (e.g., in DMF) Start->Swell Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA + Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Wash3 Wash (DMF, DCM) Final_Deprotection->Wash3 Cleavage Cleavage and Side-Chain Deprotection (e.g., TFA cocktail) Wash3->Cleavage Precipitation Precipitate and Purify Peptide Cleavage->Precipitation End Purified Peptide Precipitation->End

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol 1: Standard Coupling of Fmoc-Asp(OR)-OH (R = OtBu, OMpe, OBno)

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OR)-OH (4 equivalents), a coupling agent such as HCTU (3.9 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (8 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.

  • Continuation: Proceed to the deprotection step for the coupling of the next amino acid.

Protocol 2: Coupling of Fmoc-Asp(CSY)-OH

The coupling procedure for Fmoc-Asp(CSY)-OH is similar to the standard protocol for other Fmoc-amino acids.

  • Follow steps 1-3 of Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(CSY)-OH (4 equivalents), HCTU (3.9 equivalents), and DIEA (8 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.

  • Follow steps 6-8 of Protocol 1.

Protocol 3: Deprotection of the CSY Group

This step is performed after the peptide has been fully assembled and cleaved from the resin.

  • Peptide Dissolution: Dissolve the crude, purified peptide containing the Asp(CSY) residue(s) in an aqueous buffer (e.g., NaOAc/AcOH, pH 4.5) at a concentration of approximately 1 mM.[7]

  • NCS Addition: Slowly add a stock solution of N-chlorosuccinimide (NCS) in acetonitrile (B52724) (e.g., 100 mM) in portions (e.g., 0.55 equivalents per CSY group) while monitoring the reaction by LC-MS.[7]

  • Reaction Completion: The reaction is typically complete within minutes.[6]

  • Purification: Purify the final deprotected peptide by preparative HPLC.

Protocol 4: Incorporation of an Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide

  • Follow steps 1-3 of Protocol 1 to deprotect the N-terminus of the growing peptide chain on the resin.

  • Dipeptide Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (2 equivalents), HCTU (1.9 equivalents), and DIEA (4 equivalents) in DMF.

  • Coupling: Add the activated dipeptide solution to the resin and agitate at room temperature. Coupling times may need to be extended (e.g., 4 hours to overnight) compared to standard amino acid couplings to ensure complete reaction.

  • Washing: Wash the resin with DMF (3-5 times).

  • Continuation: Proceed with the standard SPPS cycles for the subsequent amino acids. The Dmb group will be removed during the final TFA cleavage.

Conclusion

The choice of protecting group for aspartic acid is a critical parameter in the successful synthesis of peptides. While the standard Fmoc-Asp(OtBu)-OH is suitable for sequences not prone to aspartimide formation, more challenging peptides necessitate the use of advanced protection strategies.

For sequences with a moderate to high risk of aspartimide formation, sterically hindered esters such as Fmoc-Asp(OMpe)-OH and particularly Fmoc-Asp(OBno)-OH offer a significant improvement in purity and yield. For the most demanding syntheses, especially those involving multiple Asp residues or known problematic sequences, non-ester-based protecting groups like Fmoc-Asp(CSY)-OH or backbone protection using Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides provide the most robust solutions, effectively eliminating the formation of aspartimide-related impurities.

By carefully considering the peptide sequence and employing the appropriate protecting group and optimized protocols, researchers can overcome the challenges associated with aspartic acid and achieve the synthesis of high-quality peptides for their research and development endeavors.

References

Navigating the Labyrinth of Aspartic Acid: A Comparative Guide to Mass Spectrometry Analysis of Peptides Synthesized with Aspartate Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing aspartic acid (Asp) presents a significant challenge due to the propensity for aspartimide formation. This side reaction can lead to a heterogeneous mixture of impurities, complicating purification and compromising the integrity of the final product. Mass spectrometry, a cornerstone of peptide analysis, plays a crucial role in identifying and quantifying these byproducts. This guide provides a comprehensive comparison of different strategies for aspartic acid side-chain protection during peptide synthesis, with a focus on their impact on mass spectrometry analysis.

The use of Z-Asp-OH (benzyloxycarbonyl-aspartic acid) in modern solid-phase peptide synthesis (SPPS) is less common for side-chain protection compared to Fmoc-based strategies. The primary challenge with any aspartic acid derivative in peptide synthesis is the base-catalyzed formation of an aspartimide intermediate, particularly during the repetitive piperidine (B6355638) treatment for Fmoc group removal.[1][2] This guide will focus on the widely used Fmoc-Asp(OR)-OH building blocks and compare the outcomes of using different side-chain protecting groups (R) on the final peptide purity as assessed by mass spectrometry.

The Specter of Aspartimide Formation: A Mass Spectrometrist's Nightmare

Aspartimide formation is an intramolecular cyclization that occurs when the nitrogen atom of the adjacent peptide bond attacks the side-chain carboxyl group of the aspartic acid residue.[3] This reaction is especially prevalent in sequences containing Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg motifs.[2] The resulting five-membered succinimide (B58015) ring is unstable and can undergo epimerization and subsequent hydrolysis to yield a mixture of up to nine different byproducts, including α- and β-peptides, as well as their D-isomers.[1]

A significant analytical hurdle is that several of these byproducts, such as the epimerized α-aspartyl peptide and the β-aspartyl peptides, are isobaric with the target peptide, meaning they have the same mass.[1] This makes their detection and differentiation by mass spectrometry alone challenging, often requiring careful chromatographic separation and tandem MS (MS/MS) analysis.

A Comparative Analysis of Aspartic Acid Protecting Groups

The choice of the side-chain protecting group for aspartic acid is critical to minimizing aspartimide formation. The standard and most commonly used protecting group is the tert-butyl (OtBu) ester. However, for sequences prone to this side reaction, alternative protecting groups with increased steric hindrance or different chemical properties have been developed.

Below is a comparison of commonly used and novel protecting groups for the aspartic acid side chain and their performance in mitigating aspartimide formation.

Protecting GroupModel Peptide SequencePurity of Crude Peptide (%)Aspartimide Formation (% per cycle)Key AdvantagesKey Disadvantages
Fmoc-Asp(OtBu)-OH VKDGYINot specifiedHighStandard, cost-effectiveProne to significant aspartimide formation in susceptible sequences
Fmoc-Asp(OMpe)-OH VKDGYINot specifiedReduced compared to OtBuIncreased steric hindrance reduces aspartimide formationMore expensive than OtBu
Fmoc-Asp(OBno)-OH VKDGYI (X=G, N, R)HighAlmost undetectable (X=N, R), 0.1% (X=G)[1]Significantly suppresses aspartimide formation, even in difficult sequences.[1]Higher cost
Fmoc-Asp(CSY)-OH Teduglutide, LDLaMajor product, no aspartimide detected[4][5]Suppressed[4][5]Employs a stable C-C bond to mask the carboxylic acid, completely suppressing aspartimide formation.[4][5]Requires a separate deprotection step in solution using an electrophilic halogenating agent.[4][5]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

Peptides are typically synthesized on a solid support resin (e.g., Rink Amide resin for C-terminal amides) using an automated peptide synthesizer.[6] The synthesis proceeds from the C-terminus to the N-terminus.[6]

  • Resin Loading: The first amino acid is loaded onto the resin.

  • Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in dimethylformamide (DMF).[1]

  • Coupling: The next Fmoc-protected amino acid is activated (e.g., with HCTU) and coupled to the deprotected N-terminus.

  • Washing: The resin is washed with DMF to remove excess reagents.

  • Repeat: Steps 2-4 are repeated for each amino acid in the sequence.

  • Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[4]

LC-MS Analysis Protocol
  • Sample Preparation: The crude peptide obtained after cleavage is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).

  • Chromatography: The peptide solution is injected onto a reverse-phase HPLC column (e.g., C18). A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides.

  • Mass Spectrometry: The eluent from the HPLC is directed to an electrospray ionization (ESI) source of a mass spectrometer. Mass spectra are acquired over a specific m/z range.

  • Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify the peak corresponding to the target peptide and any impurities. Extracted ion chromatograms (EICs) for the expected mass of the target peptide and potential byproducts are used for quantification.[6]

Visualizing the Challenge and the Solution

To better understand the processes involved, the following diagrams illustrate the aspartimide formation pathway and a decision-making workflow for selecting an appropriate aspartic acid protecting group.

Aspartimide Formation Pathway Peptide_Resin Peptide with Asp(OR) Piperidine Piperidine (Fmoc Deprotection) Peptide_Resin->Piperidine Base Treatment Aspartimide Aspartimide Intermediate Piperidine->Aspartimide Intramolecular Cyclization Hydrolysis Hydrolysis / Piperidinolysis Aspartimide->Hydrolysis Ring Opening Alpha_Peptide α-Peptide (Desired Product) Hydrolysis->Alpha_Peptide Beta_Peptide β-Peptide (Isobaric Impurity) Hydrolysis->Beta_Peptide D_Isomers D-Isomers (Isobaric Impurity) Hydrolysis->D_Isomers

Caption: Mechanism of aspartimide formation and subsequent generation of impurities.

Workflow for Selecting Aspartic Acid Protection Start Start: Peptide Sequence Design Check_Sequence Check for Asp-X motifs (X = Gly, Asn, Ser, Arg) Start->Check_Sequence Use_OtBu Use Fmoc-Asp(OtBu)-OH Check_Sequence->Use_OtBu No Consider_Alternatives Consider Alternative Protecting Groups Check_Sequence->Consider_Alternatives Yes SPPS Perform SPPS Use_OtBu->SPPS Use_Bulky_Ester Use Fmoc-Asp(OBno)-OH or other bulky esters Consider_Alternatives->Use_Bulky_Ester Moderate Risk Use_CSY Use Fmoc-Asp(CSY)-OH Consider_Alternatives->Use_CSY High Risk / Previous Failure Use_Bulky_Ester->SPPS Use_CSY->SPPS Analysis LC-MS Analysis SPPS->Analysis

Caption: A decision workflow for selecting the appropriate Asp protecting group.

Conclusion

The synthesis and analysis of peptides containing aspartic acid require careful consideration to mitigate the formation of aspartimide-related impurities. While standard Fmoc-Asp(OtBu)-OH is suitable for many sequences, peptides with motifs known to be prone to this side reaction benefit significantly from the use of alternative protecting groups like Fmoc-Asp(OBno)-OH or the novel Fmoc-Asp(CSY)-OH.[1][4][5] Mass spectrometry, coupled with high-performance liquid chromatography, is an indispensable tool for the characterization of the synthesized peptides and the detection of isobaric impurities that can arise from aspartimide formation. By selecting the appropriate building blocks and employing rigorous analytical methods, researchers can ensure the synthesis of high-purity peptides for their research and development endeavors.

References

Cost-benefit analysis of using Z-Asp-OH compared to other protected amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups for amino acids is a critical decision that significantly impacts cost, efficiency, and the purity of the final product. This guide provides a comprehensive cost-benefit analysis of using benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH) compared to the more commonly employed Fmoc-Asp(OtBu)-OH and Boc-Asp(OBzl)-OH in solid-phase peptide synthesis (SPPS).

Executive Summary

While Fmoc- and Boc- a-amino protecting groups dominate the landscape of solid-phase peptide synthesis, the classical Z-group offers a unique set of advantages and disadvantages. This analysis reveals that this compound can be a cost-effective alternative, particularly for solution-phase synthesis or when side-chain protection orthogonality is desired. However, its application in standard automated SPPS can be more complex due to the specific cleavage conditions required. The primary drawback of Fmoc-Asp(OtBu)-OH is its propensity to form aspartimide side products, which can complicate purification and reduce yields. Boc-Asp(OBzl)-OH provides a balance of stability and ease of use in Boc-based SPPS.

Cost-Benefit Analysis: this compound vs. Alternatives

The selection of a protected aspartic acid derivative is a multifactorial decision involving a trade-off between raw material cost, the efficiency of the synthesis process, and the potential for side reactions that can impact purity and overall yield.

Quantitative Data Comparison
ParameterThis compoundFmoc-Asp(OtBu)-OHBoc-Asp(OBzl)-OH
Molecular Weight ( g/mol ) 267.24[1][2][3][4]411.45[5][6][7]323.34[8][9][10]
Purity ≥98%[1]≥98.0% (HPLC)≥99.0% (HPLC)[8]
Key Side Reactions Dipeptide formation during synthesis of the protected amino acid.[11]Aspartimide formation , especially in sequences with adjacent Gly, Asn, or Ser residues.Potential for side reactions during harsh acid cleavage.
Cleavage Conditions Catalytic hydrogenation (e.g., H₂/Pd/C) or transfer hydrogenation. Stable to TFA.Strong acid (e.g., TFA), concurrently with resin cleavage.Strong acid (e.g., HF, TFMSA).

Note: The data presented in this table are representative and can vary depending on the specific peptide sequence, synthesis protocol, and purification efficiency.

Performance and Application Considerations

This compound:

  • Advantages: The Z-group is stable to the acidic conditions used for the cleavage of t-butyl-based side-chain protecting groups and from many resins, offering orthogonality. This allows for the synthesis of protected peptide fragments that can be later coupled in solution-phase synthesis. The raw material cost of this compound is often lower than its Fmoc and Boc counterparts.

  • Disadvantages: The removal of the Z-group typically requires catalytic hydrogenation, which is not always compatible with automated solid-phase synthesizers and can be problematic for peptides containing sulfur-containing amino acids (e.g., Cys, Met). The process can be slower and less straightforward than the simple acid cleavage used for Fmoc and Boc strategies.

Fmoc-Asp(OtBu)-OH:

  • Advantages: This is the standard choice for the widely used Fmoc-SPPS strategy. The Fmoc group is base-labile, allowing for an orthogonal protection scheme with acid-labile side-chain protecting groups. This strategy is highly amenable to automation.

  • Disadvantages: The major drawback is the significant risk of aspartimide formation, a side reaction that leads to a mixture of α- and β-peptides and can cause racemization, complicating purification and reducing the yield of the desired product.

Boc-Asp(OBzl)-OH:

  • Advantages: As a key component of the Boc-SPPS strategy, Boc-Asp(OBzl)-OH is well-established. The Boc group is removed with moderate acid (e.g., TFA), while the benzyl (B1604629) (Bzl) side-chain protecting group requires a stronger acid (e.g., HF) for cleavage, providing some degree of differential lability.

  • Disadvantages: The use of hazardous strong acids like HF for final cleavage requires specialized equipment and handling procedures.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and making informed decisions. Below are representative protocols for the incorporation of each protected amino acid in a solid-phase peptide synthesis workflow.

Experimental Workflow: A Comparative Overview

G cluster_0 This compound Workflow cluster_1 Fmoc-Asp(OtBu)-OH Workflow cluster_2 Boc-Asp(OBzl)-OH Workflow Z_Resin Resin Swelling Z_Coupling Coupling of this compound Z_Resin->Z_Coupling Z_Deprotection N/A (for single AA) Z_Coupling->Z_Deprotection Z_Cleavage TFA Cleavage from Resin Z_Deprotection->Z_Cleavage Z_H2 Hydrogenolysis (Z-group removal) Z_Cleavage->Z_H2 Z_Purification Purification Z_H2->Z_Purification Fmoc_Resin Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection Fmoc_Resin->Fmoc_Deprotection1 Fmoc_Coupling Coupling of Fmoc-Asp(OtBu)-OH Fmoc_Deprotection1->Fmoc_Coupling Fmoc_Deprotection2 Final Fmoc Deprotection Fmoc_Coupling->Fmoc_Deprotection2 Fmoc_Cleavage TFA Cleavage & Deprotection Fmoc_Deprotection2->Fmoc_Cleavage Fmoc_Purification Purification Fmoc_Cleavage->Fmoc_Purification Boc_Resin Resin Swelling Boc_Deprotection1 Boc Deprotection Boc_Resin->Boc_Deprotection1 Boc_Coupling Coupling of Boc-Asp(OBzl)-OH Boc_Deprotection1->Boc_Coupling Boc_Deprotection2 Final Boc Deprotection Boc_Coupling->Boc_Deprotection2 Boc_Cleavage HF Cleavage & Deprotection Boc_Deprotection2->Boc_Cleavage Boc_Purification Purification Boc_Cleavage->Boc_Purification

Caption: Comparative experimental workflows for peptide synthesis.

Protocol 1: Solid-Phase Synthesis using this compound

This protocol outlines the manual synthesis of a dipeptide (e.g., Ala-Asp) on Wang resin, incorporating this compound.

1. Resin Preparation:

  • Swell 100 mg of Wang resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

  • Wash the resin with dimethylformamide (DMF) (3 x 1 mL).

2. First Amino Acid Coupling (Fmoc-Ala-OH):

  • Dissolve Fmoc-Ala-OH (3 equivalents), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

  • Add the solution to the resin and shake for 2 hours.

  • Wash the resin with DMF (3 x 1 mL) and DCM (3 x 1 mL).

3. Fmoc Deprotection:

  • Add 20% piperidine (B6355638) in DMF to the resin and shake for 10 minutes. Repeat once.

  • Wash the resin with DMF (5 x 1 mL).

4. Second Amino Acid Coupling (this compound):

  • Dissolve this compound (3 equivalents), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

  • Add the solution to the resin and shake for 2 hours.

  • Wash the resin with DMF (3 x 1 mL) and DCM (3 x 1 mL).

5. Cleavage from Resin:

  • Prepare a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and shake for 2 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide and wash with cold ether.

6. Z-Group Deprotection (Hydrogenolysis):

  • Dissolve the crude peptide in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Stir the mixture under a hydrogen atmosphere (or use a hydrogen donor like ammonium (B1175870) formate (B1220265) for catalytic transfer hydrogenation) until the reaction is complete (monitored by HPLC).

  • Filter the catalyst and evaporate the solvent.

7. Purification:

  • Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Solid-Phase Synthesis using Fmoc-Asp(OtBu)-OH

This protocol follows a standard automated Fmoc-SPPS procedure.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide) in DMF.

2. Chain Elongation:

  • Perform automated cycles of:

    • Fmoc Deprotection: 20% piperidine in DMF.

    • Washing: DMF.

    • Coupling: Fmoc-amino acid (including Fmoc-Asp(OtBu)-OH), activator (e.g., HCTU), and base (e.g., DIPEA) in DMF.

    • Washing: DMF.

3. Final Cleavage and Deprotection:

  • Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5) for 2-3 hours.

  • Precipitate, wash, and purify the peptide as described in Protocol 1.

Protocol 3: Solid-Phase Synthesis using Boc-Asp(OBzl)-OH

This protocol follows a standard manual Boc-SPPS procedure.

1. Resin Preparation:

  • Swell MBHA resin in DCM.

2. Chain Elongation:

  • Perform manual cycles of:

    • Boc Deprotection: 50% TFA in DCM.

    • Washing: DCM and isopropanol.

    • Neutralization: 10% DIPEA in DMF.

    • Washing: DMF and DCM.

    • Coupling: Boc-amino acid (including Boc-Asp(OBzl)-OH), activator (e.g., HBTU), and base (e.g., DIPEA) in DMF.

    • Washing: DMF and DCM.

3. Final Cleavage and Deprotection:

  • Treat the resin with anhydrous HF at 0°C for 1 hour in the presence of a scavenger (e.g., anisole).

  • Evaporate the HF and precipitate the peptide in cold diethyl ether.

  • Wash and purify the peptide.

Signaling Pathway: Caspase Activation in Apoptosis

Aspartic acid residues play a critical role in numerous biological signaling pathways. A prominent example is the caspase activation cascade, a central process in programmed cell death (apoptosis). Caspases are a family of proteases that cleave their substrates specifically after an aspartic acid residue. The activation of initiator caspases (e.g., Caspase-9) triggers a cascade that activates executioner caspases (e.g., Caspase-3), leading to the cleavage of cellular proteins and the dismantling of the cell.

G cluster_0 Intrinsic Apoptotic Pathway cluster_1 Execution Phase Stress Cellular Stress Mito Mitochondrion Stress->Mito CytC Cytochrome c (released) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Procas9 Pro-caspase-9 Procas9->Apoptosome Procas3 Pro-caspase-3 Casp9->Procas3 cleavage after Asp residue Casp3 Active Caspase-3 Procas3->Casp3 Substrates Cellular Substrates Casp3->Substrates cleavage after Asp residue Apoptosis Apoptosis Substrates->Apoptosis

Caption: Caspase activation signaling pathway in apoptosis.

Conclusion

The choice between this compound, Fmoc-Asp(OtBu)-OH, and Boc-Asp(OBzl)-OH depends heavily on the specific requirements of the peptide synthesis project.

  • This compound presents a cost-effective option, particularly for the synthesis of protected peptide fragments intended for solution-phase ligation. Its orthogonality to acid-labile protecting groups is a key advantage, though the requirement for catalytic hydrogenation for its removal adds a layer of complexity to the workflow.

  • Fmoc-Asp(OtBu)-OH remains the workhorse for automated Fmoc-SPPS due to its compatibility with this widely adopted methodology. However, researchers must be vigilant about the potential for aspartimide formation and may need to employ mitigation strategies, which can add to the overall cost and effort.

  • Boc-Asp(OBzl)-OH is a reliable choice for Boc-SPPS, a robust method for synthesizing a wide range of peptides. The primary consideration is the need for specialized equipment and safety precautions associated with the use of strong acids for cleavage.

Ultimately, a thorough evaluation of the target peptide sequence, the desired scale of synthesis, and the available laboratory infrastructure is essential for making an informed and cost-effective decision.

References

Safety Operating Guide

Safe Disposal of Z-Asp-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Z-Asp-OH (N-Carbobenzyloxy-L-aspartic acid) are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential safety information and a step-by-step disposal plan for this compound.

Key Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₂H₁₃NO₆[1][2]
Molecular Weight 267.24 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Purity ≥98%[1]
Solubility Soluble in DMSO, DMF, methanol; sparingly soluble in water[1]
Storage Store at 2–8°C in a tightly sealed container, protected from moisture and light[1]

Disposal Protocol for this compound

The disposal of this compound must be carried out in accordance with local, regional, and institutional chemical safety regulations.[1] The following is a general procedural guide based on standard laboratory practices for similar chemical compounds.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate personal protective equipment. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Step 2: Waste Collection

  • Solid Waste:

    • Carefully sweep up any spilled solid this compound using appropriate tools to avoid generating dust.

    • Place the collected solid into a clearly labeled, sealed container for chemical waste.

  • Liquid Waste (Solutions containing this compound):

    • Do not pour solutions containing this compound down the drain.

    • Collect all liquid waste in a designated, leak-proof, and clearly labeled container for hazardous chemical waste.

Step 3: Labeling and Storage of Waste

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (N-Carbobenzyloxy-L-aspartic acid)".

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected by a licensed chemical waste disposal service.

Step 4: Decontamination

  • Thoroughly clean any contaminated surfaces with an appropriate solvent (e.g., methanol, followed by water), collecting the cleaning materials as hazardous waste.

  • Wash your hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

Step 5: Professional Disposal

  • Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a certified chemical waste disposal contractor.

  • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Disposal ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form 2. Assess Waste Form ppe->assess_form solid_waste 3a. Solid Waste Collection (Sweep and contain) assess_form->solid_waste Solid liquid_waste 3b. Liquid Waste Collection (Contain in sealed container) assess_form->liquid_waste Liquid label_waste 4. Label Waste Container ('Hazardous Waste: this compound') solid_waste->label_waste liquid_waste->label_waste store_waste 5. Store in Designated Area label_waste->store_waste decontaminate 6. Decontaminate Work Area store_waste->decontaminate professional_disposal 7. Arrange Professional Disposal (via EHS or Contractor) decontaminate->professional_disposal end End: Disposal Complete professional_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Z-Asp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Z-Asp-OH. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

This compound, while a valuable reagent in peptide synthesis, is classified as an irritant to the eyes, respiratory system, and skin. It is also harmful if inhaled, swallowed, or in direct contact with the skin. The following operational and disposal plans are designed to mitigate these risks and provide clear, procedural guidance for all laboratory activities involving this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the first line of defense against accidental exposure. The required level of protection varies depending on the nature and scale of the work being performed.

Task / Scale of OperationRecommended Personal Protective Equipment
Small-Scale Handling (e.g., weighing <1g in a ventilated enclosure) - Gloves: Nitrile gloves (double-gloving recommended for incidental contact). - Eye Protection: Safety glasses with side shields. - Body Protection: Standard laboratory coat.
Large-Scale Handling (e.g., synthesis, bulk transfers) - Gloves: Neoprene or other chemical-resistant gloves suitable for extended contact. - Eye Protection: Chemical splash goggles. - Face Protection: Face shield (in addition to goggles). - Body Protection: Chemical-resistant apron over a laboratory coat. - Respiratory Protection: A NIOSH-approved N95 or P100 respirator is recommended. For operations with a high potential for aerosolization, a powered air-purifying respirator (PAPR) should be considered.
Spill Cleanup - Gloves: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). - Eye Protection: Chemical splash goggles. - Face Protection: Face shield. - Body Protection: Chemical-resistant suit or apron. - Respiratory Protection: A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow should be adopted for all procedures involving this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Review SDS and SOPs don_ppe Don Appropriate PPE prep->don_ppe Proceed weigh Weigh this compound in a Ventilated Enclosure don_ppe->weigh Begin Work dissolve Dissolve in a Fume Hood weigh->dissolve Transfer decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate After Use dispose_waste Dispose of Waste in Labeled Containers decontaminate->dispose_waste Segregate doff_ppe Doff PPE Correctly dispose_waste->doff_ppe Final Step

Caption: Workflow for the safe handling of this compound.
Experimental Protocols

Weighing and Transfer:

  • Preparation: Before handling, ensure the designated weighing area, typically a chemical fume hood or a ventilated balance enclosure, is clean and free of clutter.

  • PPE: Don the appropriate PPE as specified in the table above for the scale of your operation.

  • Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust. Use a spatula or other appropriate tool to transfer the solid.

  • Transfer: If transferring to a reaction vessel, do so within the ventilated enclosure to minimize the risk of inhalation.

Dissolution:

  • Solvent Preparation: Prepare the desired solvent in a clean, appropriate vessel within a chemical fume hood.

  • Addition of this compound: Slowly add the weighed this compound to the solvent while stirring to prevent splashing.

  • Rinsing: Rinse any weighing paper or container used for the transfer with a small amount of the solvent to ensure all the compound is transferred to the reaction vessel.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including weighing papers, contaminated gloves, and disposable lab coats, must be placed in a designated, clearly labeled hazardous waste container. The container should be a durable, sealable plastic bag or drum.

  • Liquid Waste: Unused solutions of this compound and the first rinse of any contaminated glassware should be collected in a designated, labeled hazardous waste container for organic or acid waste, depending on the solvent used. Ensure the waste container is compatible with the solvent.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Container Labeling:

All waste containers must be clearly labeled with the following information:

  • "Hazardous Waste"

  • The full chemical name: "this compound" and any solvents present.

  • The primary hazards (e.g., "Irritant," "Harmful").

  • The date the waste was first added to the container.

Final Disposal:

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.

Spill Response:

In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills of solid material, carefully cover the spill with an absorbent material, such as vermiculite (B1170534) or sand, to prevent it from becoming airborne. For larger spills, or any spill involving a solution, follow your institution's established spill cleanup procedures and contact your EHS office immediately. Only personnel trained in hazardous material spill response and equipped with the appropriate PPE should attempt to clean up a significant spill.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Asp-OH
Reactant of Route 2
Reactant of Route 2
Z-Asp-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.